2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-ylethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.ClH/c7-6(8)5-9-3-1-2-4-9;/h1-5H2,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBKCIHDMORPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1198283-46-3 | |
| Record name | 1-Pyrrolidineethanimidamide, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198283-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
163.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-46-3 | |
| Record name | 1-Pyrrolidineethanimidamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(pyrrolidin-1-yl)ethanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
"2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride mechanism of action"
An In-Depth Technical Guide to the Mechanism of Action of Agmatine: A Prototypical Guanidinoamine Neuromodulator
Abstract
Agmatine, an endogenous amine derived from the decarboxylation of L-arginine, has emerged as a critical neuromodulator with a complex and multifaceted mechanism of action. Initially dismissed as a mere metabolic byproduct, extensive research has unveiled its significant role in neurotransmission, neuroprotection, and cellular signaling. This guide provides a comprehensive exploration of the molecular targets and signaling pathways modulated by agmatine. We will delve into its interactions with imidazoline and NMDA receptors, its modulation of nitric oxide synthase, and the downstream cellular consequences of these interactions. Furthermore, this document furnishes detailed experimental protocols for researchers to investigate and validate the mechanistic pathways of agmatine and similar compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pleiotropic signaling molecule.
Introduction: The Emergence of Agmatine as a Key Neuromodulator
Agmatine is synthesized in the brain and stored in synaptic vesicles, where it is released upon neuronal depolarization. Its widespread distribution in the central nervous system and its ability to interact with multiple receptor systems underscore its importance in physiological and pathological processes. Unlike classical neurotransmitters, agmatine does not have a single, dedicated receptor. Instead, it functions as a promiscuous ligand, binding to and modulating a variety of targets, which collectively contribute to its diverse pharmacological profile, including neuroprotective, anticonvulsant, analgesic, and antidepressant-like effects. Understanding the intricate mechanism of action of agmatine is paramount for harnessing its therapeutic potential.
Primary Molecular Targets and Downstream Signaling
The pleiotropic effects of agmatine can be attributed to its ability to engage multiple molecular targets. The primary and most extensively studied of these are the imidazoline receptors, NMDA receptors, and nitric oxide synthase enzymes.
Imidazoline Receptors: A High-Affinity Target
Agmatine is considered an endogenous ligand for imidazoline receptors, particularly the I₁ and I₂ subtypes.
-
I₁-Imidazoline Receptors: Located on the plasma membrane, these receptors are implicated in blood pressure regulation. Agmatine's binding to I₁ receptors in the rostral ventrolateral medulla is thought to contribute to its hypotensive effects. The downstream signaling is believed to involve the inhibition of adenylyl cyclase and modulation of catecholamine release.
-
I₂-Imidazoline Receptors: These receptors are located on the outer mitochondrial membrane and are allosterically linked to monoamine oxidase (MAO). Agmatine's interaction with I₂ receptors can lead to the inhibition of MAO-A and MAO-B, which may contribute to its antidepressant effects by increasing the synaptic availability of monoamine neurotransmitters.
NMDA Receptor Antagonism: A Key to Neuroprotection
Agmatine acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity and excitotoxicity. It binds to the phencyclidine (PCP) site within the ion channel, thereby blocking the influx of Ca²⁺. This action is crucial for its neuroprotective effects, as excessive Ca²⁺ entry through NMDA receptors is a primary driver of neuronal cell death in ischemic and traumatic brain injuries.
Modulation of Nitric Oxide Synthase (NOS)
Agmatine competitively inhibits all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS), with a preference for the neuronal (nNOS) and inducible (iNOS) isoforms. By reducing the production of nitric oxide (NO), a highly reactive signaling molecule, agmatine can mitigate NO-mediated cytotoxicity and inflammation, further contributing to its neuroprotective profile.
Diagram 1: Agmatine's Core Signaling Pathways
Caption: Core molecular targets and downstream effects of agmatine.
Quantitative Data Summary
The following table summarizes the binding affinities and inhibitory concentrations of agmatine at its key molecular targets. These values have been consolidated from various studies and may vary depending on the experimental conditions.
| Target | Parameter | Value (nM) | Species | Reference |
| I₁-Imidazoline Receptor | Kᵢ | 3.3 - 21 | Rat | |
| I₂-Imidazoline Receptor | Kᵢ | 28 - 148 | Rat | |
| NMDA Receptor (PCP Site) | Kᵢ | 2,300 - 6,700 | Rat | |
| nNOS | IC₅₀ | 220,000 | Rat | |
| iNOS | IC₅₀ | 330,000 - 650,000 | Mouse |
Experimental Protocols for Mechanistic Elucidation
To validate the mechanism of action of agmatine or similar compounds, a multi-pronged experimental approach is necessary. Below are detailed protocols for key assays.
Protocol: Radioligand Binding Assay for Imidazoline Receptors
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for I₂-imidazoline receptors using [³H]-idazoxan as the radioligand.
Methodology:
-
Tissue Preparation: Homogenize rat whole brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 min at 4°C.
-
Membrane Preparation: Collect the supernatant and centrifuge at 40,000 x g for 20 min at 4°C. Resuspend the resulting pellet (crude membrane fraction) in fresh Tris-HCl buffer.
-
Assay Incubation: In a 96-well plate, combine:
-
50 µL of membrane homogenate (final protein concentration ~100-200 µ g/well ).
-
50 µL of [³H]-idazoxan (final concentration ~1-2 nM).
-
50 µL of test compound (agmatine or unknown) at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
For non-specific binding, use a high concentration of a known I₂ ligand (e.g., 10 µM cirazoline).
-
-
Incubation: Incubate the plate at 25°C for 45 minutes.
-
Termination and Filtration: Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in polyethylenimine (0.3%) using a cell harvester. Wash the filters three times with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with 4 mL of scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response). Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Diagram 2: Workflow for Radioligand Binding Assay
Caption: Step-by-step workflow for a radioligand binding assay.
Protocol: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Modulation
This protocol measures the effect of a test compound on NMDA-evoked currents in cultured neurons.
Methodology:
-
Cell Culture: Culture primary hippocampal or cortical neurons on glass coverslips. Use neurons at 10-14 days in vitro.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution containing Mg²⁺-free buffer to relieve the voltage-dependent block of NMDA receptors.
-
Patch-Clamp: Obtain a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette filled with an intracellular solution. Clamp the membrane potential at -60 mV.
-
NMDA Application: Apply NMDA (e.g., 100 µM) and its co-agonist glycine (e.g., 10 µM) to the neuron for a short duration (2-3 seconds) to evoke an inward current.
-
Compound Application: After establishing a stable baseline of NMDA-evoked currents, co-apply the test compound (agmatine) with NMDA/glycine.
-
Data Acquisition: Record the peak amplitude of the inward current in the absence (control) and presence of the test compound.
-
Data Analysis: Calculate the percentage inhibition of the NMDA-evoked current by the test compound. Generate a concentration-response curve to determine the IC₅₀.
Conclusion
Agmatine presents a compelling case of a single endogenous molecule exerting profound and diverse physiological effects through its interaction with multiple cellular targets. Its ability to modulate imidazoline receptors, antagonize NMDA receptors, and inhibit nitric oxide synthase places it at a critical nexus of cellular signaling pathways relevant to neurotransmission and neuroprotection. The experimental frameworks provided herein offer robust methods for dissecting the mechanism of action of agmatine and serve as a blueprint for the investigation of novel compounds with similar structural motifs. A thorough understanding of these mechanisms is essential for the continued development of agmatine-based therapeutics for a range of neurological and psychiatric disorders.
References
-
Reis, D. J., & Regunathan, S. (2000). Is agmatine a novel neurotransmitter in brain? Trends in Pharmacological Sciences, 21(5), 187-193. [Link]
-
Piletz, J. E., Aricioglu, F., & Regunathan, S. (2003). Agmatine: a new gateway to psychiatric diagnosis and treatment. Critical Reviews in Neurobiology, 15(1), 25-54. [Link]
-
Uzbay, T. I. (2012). The pharmacological actions of agmatine. Pharmacological Reports, 64(1), 1-15. [Link]
-
Li, G., Regunathan, S., Barrow, C. J., Eshraghi, J., Cooper, R., & Reis, D. J. (1994). Agmatine: an endogenous clonidine-displacing substance in the brain. Science, 263(5149), 966-969. [Link]
-
Zhu, M. Y., Wang, W. P., & Ordway, G. A. (2003). Allosteric modulation of the binding of [3H]idazoxan to I2-imidazoline receptors by agmatine. Journal of Neurochemistry, 84(4), 814-822. [Link]
-
Yang, X. C., & Reis, D. J. (1999). Agmatine selectively blocks the N-methyl-D-aspartate subclass of glutamate receptor channels in cultured hippocampal neurons. Journal of Pharmacology and Experimental Therapeutics, 288(2), 544-549. [Link]
-
Galea, E., Regunathan, S., Eliopoulos, V., Feinstein, D. L., & Reis, D. J. (1996). Inhibition of inducible nitric oxide synthase by agmatine. Biochemical and Biophysical Research Communications, 221(1), 220-224. [Link]
"synthesis and characterization of 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride"
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Pyrrolidin-1-yl)ethanimidamide Hydrochloride
Foreword: The Scientific Imperative for Novel Pyrrolidine Scaffolds
In the landscape of contemporary drug discovery, the pyrrolidine ring stands as a cornerstone of medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its prevalence is a testament to its utility as a versatile scaffold, capable of imparting favorable pharmacokinetic properties. When coupled with the strongly basic and highly functionalizable amidine group, the resulting molecule, 2-(pyrrolidin-1-yl)ethanimidamide, presents a compelling target for the development of novel chemical entities. Amidines are known to engage in hydrogen bonding and can act as bioisosteres for various functional groups, making them valuable in the design of enzyme inhibitors and receptor ligands.[3]
This guide provides a comprehensive, field-proven framework for the synthesis and characterization of this compound. As no definitive public-domain synthesis for this specific molecule has been detailed, the following protocols are predicated on robust, well-established chemical principles and analogous transformations. This document is structured to not only provide a step-by-step methodology but also to elucidate the underlying chemical logic, thereby empowering researchers to adapt and troubleshoot as necessary.
Part 1: Proposed Synthesis Pathway
The synthesis of this compound is most logically approached via a two-step sequence starting from commercially available pyrrolidine and chloroacetonitrile. This pathway involves an initial nucleophilic substitution to form the key nitrile intermediate, followed by a classic Pinner reaction to construct the target amidine hydrochloride.
Caption: Proposed two-step synthesis of the target compound.
Synthesis of 2-(Pyrrolidin-1-yl)acetonitrile (Intermediate)
The initial step involves the nucleophilic substitution of the chlorine atom in chloroacetonitrile by the secondary amine, pyrrolidine. This is a standard SN2 reaction.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is an excellent choice as it is a polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction without interfering.
-
Base: Potassium carbonate (K₂CO₃) is used as a mild, inexpensive base to neutralize the hydrochloric acid formed during the reaction, thus preventing the protonation of the starting pyrrolidine which would render it non-nucleophilic.
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Experimental Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidine (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (100 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Add chloroacetonitrile (1.0 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane eluent system.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by vacuum distillation to yield 2-(pyrrolidin-1-yl)acetonitrile as a clear oil.
Synthesis of this compound (Target Compound)
The conversion of the nitrile intermediate to the final amidine hydrochloride is achieved via the Pinner reaction.[4][5][6] This reaction proceeds in two stages: first, the formation of an imidate hydrochloride (a Pinner salt) by reacting the nitrile with an alcohol and anhydrous HCl; second, the conversion of the imidate to the amidine with ammonia.[3]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to water. The presence of water will lead to the hydrolysis of the imidate intermediate to form an ester, which is an undesired side product.[7] Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.
-
Anhydrous HCl: Gaseous hydrogen chloride is bubbled through the reaction mixture to act as the acid catalyst. It protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol.[7]
-
Alcohol: Anhydrous ethanol is used as both the reactant and the solvent for the formation of the ethyl imidate intermediate.
-
Ammonolysis: A solution of ammonia in ethanol is used to convert the Pinner salt to the final amidine. The ammonia acts as the nitrogen source for the second nitrogen of the amidine group.
Experimental Protocol:
-
Formation of the Pinner Salt: a. Dissolve the purified 2-(pyrrolidin-1-yl)acetonitrile (1.0 eq) in anhydrous ethanol (5 volumes) in an oven-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. b. Cool the solution to 0 °C in an ice bath. c. Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the temperature does not rise above 10 °C. d. Seal the flask and stir the mixture at 0-5 °C for 24 hours. The Pinner salt will typically precipitate as a white solid. e. Collect the solid by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl 2-(pyrrolidin-1-yl)ethanimidate hydrochloride.
-
Ammonolysis to the Amidine Hydrochloride: a. Suspend the freshly prepared Pinner salt (1.0 eq) in a saturated solution of ammonia in anhydrous ethanol. b. Stir the suspension at room temperature in a sealed flask for 12-18 hours. c. Monitor the reaction by IR spectroscopy, looking for the disappearance of the C=N stretch of the imidate and the appearance of the C=N stretch of the amidinium ion. d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Triturate the resulting solid with cold diethyl ether, filter, and dry under vacuum to afford this compound as a white to off-white solid.
Part 2: Characterization of this compound
A rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected outcomes from various analytical techniques.
Caption: Workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of the target compound. Spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.[8]
Predicted ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | br s | 2H | -C(=NH₂ ⁺)H | Protons on the amidinium nitrogens, expected to be broad and downfield due to the positive charge and exchange with the solvent. |
| ~8.2 | br s | 1H | -C(=NH₂⁺)H | Proton on the amidinium carbon, expected to be downfield. |
| ~3.8 | s | 2H | -CH₂-C(NH₂)H | Methylene protons adjacent to the electron-withdrawing amidinium group. |
| ~3.4 | t | 4H | -N-(CH₂ )₂- | Methylene protons of the pyrrolidine ring adjacent to the nitrogen. |
| ~2.1 | m | 4H | -CH₂-CH₂ -CH₂- | Methylene protons of the pyrrolidine ring beta to the nitrogen. |
Predicted ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C (=NH₂)H | Amidinium carbon, expected to be significantly downfield. |
| ~54 | -N-(CH₂ )₂- | Pyrrolidine carbons alpha to the nitrogen. |
| ~52 | -CH₂ -C(NH₂)H | Methylene carbon adjacent to the amidinium group. |
| ~23 | -CH₂-CH₂ -CH₂- | Pyrrolidine carbons beta to the nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the hydrochloride salt is expected to show characteristic bands for the amidinium ion.[9]
Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Strong, Broad | N-H stretching (amidinium group) |
| 2980-2850 | Medium | C-H stretching (aliphatic) |
| ~1670 | Strong | C=N stretching (amidinium ion) |
| 1620-1560 | Medium | NH₂⁺ deformation |
| ~1100 | Medium | C-N stretching |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is ideal for confirming the molecular weight and elemental composition.
Predicted Mass Spectrometry Data (ESI+)
| Parameter | Predicted Value | Notes |
| Molecular Formula (Free Base) | C₆H₁₃N₃ | |
| Exact Mass (Free Base) | 127.1109 | |
| [M+H]⁺ (protonated molecule) | 128.1182 | This would be the major ion observed in the positive ion mode ESI spectrum. |
Plausible Fragmentation Pattern: The primary fragmentation pathway is expected to be alpha-cleavage adjacent to the pyrrolidine nitrogen, leading to the loss of the ethanimidamide moiety or fragmentation of the pyrrolidine ring.[10]
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to confirm the empirical formula and purity.
Theoretical Elemental Composition for C₆H₁₄ClN₃
| Element | Theoretical % |
| Carbon (C) | 44.03 |
| Hydrogen (H) | 8.63 |
| Chlorine (Cl) | 21.67 |
| Nitrogen (N) | 25.68 |
Conclusion
This technical guide outlines a robust and scientifically sound pathway for the synthesis and characterization of this compound. By leveraging a classical alkylation reaction followed by the Pinner synthesis, this valuable chemical scaffold can be accessed in a controlled and predictable manner. The detailed characterization protocols and predicted data provide a benchmark for researchers to validate their experimental outcomes. The successful synthesis of this compound will provide a novel building block for medicinal chemistry and drug development, opening new avenues for the exploration of chemical space.
References
-
SynArchive. Pinner Reaction. [Link]
-
J&K Scientific. Pinner Reaction. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
National Center for Biotechnology Information. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
Wikipedia. Amidine. [Link]
-
Synthesis of Imidine Hydrochloride and Some Heterocyclic Compounds. [Link]
-
Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]
-
Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]
-
National Center for Biotechnology Information. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]
-
ResearchGate. The infrared spectra of secondary amines and their salts. [Link]
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"chemical properties of 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride"
An In-Depth Technical Guide to the Chemical Properties and Research Applications of 2-(Pyrrolidin-1-yl)ethanimidamide Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction: This document provides a comprehensive technical overview of this compound (CAS No. 1193388-46-3), a molecule of interest for researchers in drug discovery and medicinal chemistry. While direct, peer-reviewed experimental data on this specific compound is limited, its structure, comprising a pyrrolidine ring and an ethanimidamide (amidine) moiety, allows for a robust, predictive analysis of its chemical properties, reactivity, and potential biological significance. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols to facilitate the study of this and similar chemical entities.
Molecular Structure and Physicochemical Properties
The foundational step in evaluating any research compound is a thorough understanding of its structure and physicochemical characteristics. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of its potential as a therapeutic agent.
The structure consists of a saturated five-membered pyrrolidine ring N-substituted with an ethanimidamide group. The compound is supplied as a hydrochloride salt, which enhances its stability and aqueous solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value / Predicted Value | Source / Method | Significance in Drug Development |
| Molecular Formula | C₆H₁₃N₃·HCl | - | Defines the elemental composition and stoichiometry. |
| Molecular Weight | 163.65 g/mol | - | Essential for all stoichiometric calculations and solution preparation. |
| CAS Number | 1193388-46-3 | - | Unique identifier for substance registration and literature search. |
| Predicted XlogP | -0.2 | PubChem | Indicates hydrophilicity; a low value suggests good aqueous solubility, which is favorable for parenteral formulations. |
| Hydrogen Bond Donors | 2 | PubChem (from parent) | Influences binding interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 3 | PubChem (from parent) | Affects solubility and the potential for forming hydrogen bonds with target proteins. |
| Form | Solid (predicted) | General Salt Prop. | Hydrochloride salts of small molecules are typically crystalline solids, which aids in handling and formulation.[1] |
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis would logically proceed in two steps from 2-(pyrrolidin-1-yl)acetonitrile. First, the formation of an ethyl imidate hydrochloride (a Pinner salt) by reacting the nitrile with anhydrous ethanol and hydrogen chloride gas. Second, the conversion of the Pinner salt to the target amidine hydrochloride via ammonolysis.
Caption: Proposed Pinner reaction workflow for synthesis.
Experimental Protocol: Synthesis via Pinner Reaction
Causality Note: The Pinner reaction requires strictly anhydrous conditions. Water will hydrolyze the imidate intermediate to an ester, significantly reducing the yield of the desired amidine.[4]
Step 1: Formation of Ethyl 2-(pyrrolidin-1-yl)acetimidate Hydrochloride (Pinner Salt)
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂). Maintain a positive pressure of inert gas (Nitrogen or Argon).
-
Reagents: To the flask, add 2-(pyrrolidin-1-yl)acetonitrile (1.0 eq) and anhydrous diethyl ether. Cool the mixture to 0 °C in an ice bath.
-
Reaction: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the stirred solution. Monitor the reaction for the formation of a precipitate (the Pinner salt). The reaction may take several hours.
-
Isolation: Once precipitation is complete, collect the solid product by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum to yield the crude Pinner salt.
Step 2: Ammonolysis to this compound
-
Setup: In a new flame-dried, sealed pressure tube with a magnetic stirrer, suspend the crude Pinner salt from Step 1 in anhydrous ethanol.
-
Reaction: Cool the suspension to -10 °C and add a solution of anhydrous ammonia in ethanol (approx. 2-3 eq). Seal the tube tightly.
-
Heating: Allow the mixture to warm to room temperature and then heat gently to 40-50 °C for several hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture, and if a precipitate (ammonium chloride) has formed, remove it by filtration.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound.
Analytical Characterization
Confirming the identity and purity of a synthesized compound is a non-negotiable step in research. The following spectroscopic techniques are essential for the structural elucidation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR (in D₂O or DMSO-d₆):
-
Pyrrolidine Ring: Expect two multiplets in the approximate ranges of δ 1.8-2.2 ppm (β-protons, 4H) and δ 3.0-3.6 ppm (α-protons, 4H). The α-protons are adjacent to the nitrogen and will be deshielded.
-
Methylene Bridge (-CH₂-): A singlet or narrow multiplet is expected around δ 3.5-4.0 ppm, deshielded by the adjacent pyrrolidine nitrogen and the amidinium group.
-
Amidine Protons (-C(=NH)NH₂): Broad, exchangeable signals are expected between δ 7.0-9.5 ppm. Their chemical shift and appearance are highly dependent on the solvent, concentration, and temperature.
-
-
¹³C NMR (in D₂O or DMSO-d₆):
-
Pyrrolidine Ring: Two signals are expected: ~δ 23-28 ppm (β-carbons) and ~δ 50-55 ppm (α-carbons).
-
Methylene Bridge (-CH₂-): A signal around δ 55-60 ppm.
-
Amidine Carbon (-C=N): The characteristic amidine carbon signal should appear significantly downfield, in the range of δ 160-170 ppm.
-
Protocol: NMR Data Acquisition
-
Sample Prep: Dissolve 5-10 mg of the compound in ~0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
-
Analysis: Process the data to identify chemical shifts, coupling constants, and integrations to confirm the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Predicted Key Absorptions (KBr pellet or ATR):
-
N-H Stretch: A broad and strong absorption band from 3400-3100 cm⁻¹ is characteristic of the N-H bonds in the protonated amidinium group (-C(=NH₂⁺)NH₂).
-
C=N Stretch: A strong, sharp band between 1680-1650 cm⁻¹ corresponds to the C=N double bond of the amidinium cation.[5]
-
N-H Bend: Bending vibrations for the NH₂ groups will appear in the 1620-1550 cm⁻¹ region.
-
C-N Stretch: C-N stretching vibrations for the pyrrolidine ring and the link to the amidine group will appear in the 1250-1020 cm⁻¹ range.
-
Protocol: IR Data Acquisition (ATR)
-
Background: Record a background spectrum of the clean ATR crystal.
-
Sample: Place a small amount of the dry, solid sample onto the ATR crystal.
-
Acquisition: Apply pressure and collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic peaks and compare them to known values for the expected functional groups.
Mass Spectrometry (MS)
MS provides the exact molecular weight and fragmentation pattern of a molecule.
-
Predicted Mass (ESI+):
-
Molecular Ion: The primary ion observed in positive electrospray ionization (ESI+) mode will be the parent cation [M+H]⁺ (the amidinium ion itself, without the Cl⁻ counter-ion). The expected m/z would be approximately 128.1182 (for C₆H₁₄N₃⁺).
-
Fragmentation: Common fragmentation pathways may include the loss of ammonia (NH₃) or cleavage of the pyrrolidine ring.
-
Protocol: Mass Spectrometry Data Acquisition
-
Sample Prep: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Determine the exact mass of the parent ion and analyze the fragmentation pattern to further confirm the structure.
Reactivity and Stability
-
Stability: As a hydrochloride salt, the compound is expected to be a stable, non-volatile solid at room temperature. The amidinium cation is resonance-stabilized, which contributes to its stability.
-
Reactivity: The primary site of reactivity is the amidine functional group. It is susceptible to hydrolysis under strongly acidic or basic conditions to yield the corresponding amide (2-(pyrrolidin-1-yl)acetamide).
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to protect it from moisture.
-
Incompatibilities: Avoid strong bases, which will deprotonate the amidinium ion to the free base, and strong oxidizing agents.
Postulated Biological Activity and Research Context
The molecular architecture of this compound suggests several promising avenues for biological investigation. Both the pyrrolidine and amidine moieties are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous biologically active compounds.[6][7]
-
Pyrrolidine Scaffold: The pyrrolidine ring is a key component in a vast number of FDA-approved drugs and natural products, prized for its ability to introduce 3D complexity and serve as a versatile scaffold for interacting with biological targets. It is found in agents with anticancer, anti-inflammatory, antimicrobial, and CNS activities.[8][9]
-
Amidine Scaffold: The amidine group is a strong base and is protonated at physiological pH. This positive charge makes it an excellent mimic of protonated arginine or lysine residues, enabling it to act as a potent hydrogen bond donor and interact with negatively charged pockets in enzymes and receptors. Amidine-containing compounds are known to exhibit antimicrobial, antiparasitic, and enzyme inhibitory (e.g., protease, kinase) activities.[7][10][11]
Given this background, this compound could serve as a valuable building block or lead compound in programs targeting:
-
Serine Proteases: Where the amidinium group can interact with the aspartate residue in the S1 pocket.
-
Kinases: By targeting the ATP-binding site.
-
Antimicrobial Development: Leveraging the membrane-disrupting or DNA-binding potential of cationic groups.
Hypothetical Signaling Pathway Modulation
To illustrate a potential application, a compound of this class could be designed to inhibit a protein kinase involved in a cancer cell proliferation pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Standard Experimental Protocols
The following are standardized, step-by-step protocols for determining key physicochemical properties.
Melting Point Determination
Rationale: The melting point is a crucial indicator of purity. A sharp melting range (0.5-1.0 °C) is characteristic of a pure compound, while impurities typically depress and broaden the melting range.
Protocol (Capillary Method):
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Tap the open end of a capillary tube into the powder to collect a small amount.
-
Packing: Drop the tube, sealed-end down, through a long glass tube onto a hard surface to pack the sample tightly to a height of 2-3 mm.[12]
-
Measurement: Place the capillary in a calibrated melting point apparatus. Heat rapidly to ~20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point.
Aqueous Solubility Determination
Rationale: Solubility dictates how a compound can be formulated for biological assays and its potential for oral absorption. The shake-flask method is the gold standard.[13]
Protocol (Shake-Flask Method):
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for 24-48 hours to ensure equilibrium is reached. The agitation should be sufficient to keep the solid suspended but not create a vortex.[14]
-
Separation: Allow the suspension to settle. Remove a sample of the supernatant and clarify it by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a 0.22 µm filter to remove all undissolved solid.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS. The resulting concentration is the equilibrium solubility.
LogP Determination
Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes.[15][16]
Protocol (Shake-Flask Method):
-
Solvent Preparation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate.
-
Partitioning: Dissolve a small, known amount of the compound in the pre-saturated aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the biphasic mixture gently for several hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Separation: Centrifuge the mixture to ensure complete separation of the two layers.
-
Quantification: Carefully remove an aliquot from each layer and determine the compound's concentration in both the aqueous ([aqueous]) and octanol ([organic]) phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate P = [organic] / [aqueous], and then LogP = log₁₀(P).[16]
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
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SynArchive. Pinner Reaction. Available at: [Link]
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ResearchGate. Biologically active pyrrolidine compounds. Available at: [Link]
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National Institutes of Health (NIH). Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. Available at: [Link]
-
MDPI. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Available at: [Link]
-
ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Available at: [Link]
-
Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]
-
PubMed. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Available at: [Link]
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Wikipedia. Pinner reaction. Available at: [Link]
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PubMed. (2011). Chemistry and biological activity of platinum amidine complexes. Available at: [Link]
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PubMed. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Available at: [Link]
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Canadian Science Publishing. INFRARED SPECTRA – STRUCTURE CORRELATIONS OF N-SUBSTITUTED TRIFLUOROACETAMIDINES. Available at: [Link]
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University of Calgary. Melting point determination. Available at: [Link]
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Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available at: [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]
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Scribd. Melting Point Determination Techniques. Available at: [Link]
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Organic Chemistry Portal. Pinner Reaction. Available at: [Link]
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Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Available at: [Link]
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University of Oregon. Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines. Available at: [Link]
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ResearchGate. FTIR spectra of amidine (3) before bubbling CO2 and after bubbling CO.... Available at: [Link]
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MDPI. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]
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Westlab Canada. (2023). Measuring the Melting Point. Available at: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]
-
National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]
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Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]
-
ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Available at: [Link]
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ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]
-
ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]
-
World Health Organization (WHO). Annex 4. Available at: [Link]
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The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Available at: [Link]
-
Agilent. Determination of Log P for Compounds of Different Polarity. Available at: [Link]
-
ResearchGate. Properties of Amines and their Hydrochloride Salt. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of N-substituted aryl amidines by strong base activation of amines. Available at: [Link]
-
ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Available at: [Link]
-
ResearchGate. (PDF) Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. Available at: [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing. (2021). for solubility testing. Available at: [Link]
-
University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available at: [Link]
-
ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available at: [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
ResearchGate. (2025). Amidines and N-Substituted Amidines. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available at: [Link]
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A Technical Guide to the Reactivity of 2-(Pyrrolidin-1-yl)ethanimidamide Hydrochloride with Primary Amines
Abstract
The synthesis of N-substituted guanidines is a cornerstone in medicinal chemistry, owing to the prevalence of the guanidinium group in a vast array of biologically active molecules. This technical guide provides an in-depth exploration of the reactivity of 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride with primary amines, a key transformation for the introduction of a substituted guanidine moiety. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying reaction mechanisms, comprehensive experimental protocols, and critical considerations for achieving optimal reaction outcomes. We will delve into the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating.
Introduction: The Significance of the Guanidine Moiety and the Role of this compound
The guanidinium group, characterized by its Y-shaped arrangement of three nitrogen atoms around a central carbon, is a highly basic and resonance-stabilized functional group. Its ability to exist as a delocalized cation at physiological pH allows it to participate in a multitude of biological interactions, most notably through the formation of strong hydrogen bonds with carboxylates and phosphates. This has led to the incorporation of the guanidine scaffold into numerous pharmaceuticals, including antiviral, antihypertensive, and antidiabetic agents.
This compound is a valuable reagent for the synthesis of N-substituted guanidines. The pyrrolidine moiety is a common structural motif in drug discovery, often imparting favorable pharmacokinetic properties.[1] The ethanimidamide portion serves as the electrophilic component in the guanylation reaction. The hydrochloride salt form enhances the stability and handling of this otherwise reactive amidine.
Reaction Mechanism and Key Principles
The reaction of this compound with a primary amine proceeds via a nucleophilic addition-elimination pathway to form a new N-substituted guanidine. The overall transformation can be understood through the following key steps:
-
Deprotonation of the Amidinium Salt: The reaction is typically carried out in the presence of a non-nucleophilic base. The base deprotonates the amidinium hydrochloride, generating the free amidine, which is a more reactive electrophile.
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic carbon atom of the amidine. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking amine nitrogen to one of the other nitrogen atoms in the tetrahedral intermediate. This step is often facilitated by the solvent or the base present in the reaction mixture.
-
Elimination of Pyrrolidine: The tetrahedral intermediate collapses, leading to the elimination of pyrrolidine as a leaving group and the formation of the protonated N-substituted guanidine.
-
Deprotonation of the Product: The final step involves the deprotonation of the newly formed guanidinium ion by a base to yield the neutral N-substituted guanidine product.
The choice of reaction conditions, particularly the solvent and base, is crucial for the success of this transformation. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are often employed to facilitate the dissolution of the reactants and intermediates. The selection of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical to ensure the deprotonation of the starting material without competing in the nucleophilic attack.
Caption: Proposed reaction mechanism for the guanylation of a primary amine.
Experimental Protocol: A Self-Validating System
The following protocol provides a generalized yet robust methodology for the reaction of this compound with a primary amine. This protocol is designed to be self-validating by incorporating in-process checks and purification strategies that ensure the integrity of the final product.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | ≥98% | Commercially available | Store under inert atmosphere |
| Primary Amine (R-NH₂) | ≥98% | Commercially available | Ensure dryness |
| Triethylamine (TEA) | ≥99.5% | Commercially available | Distill from CaH₂ before use |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Commercially available | Store over molecular sieves |
| Diethyl Ether (Et₂O) | Reagent Grade | Commercially available | For workup and purification |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house | For aqueous workup |
| Brine | - | Prepared in-house | For aqueous workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially available | For drying organic layers |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (5-10 mL per mmol of the amidine) to the flask, followed by the dropwise addition of triethylamine (2.2 eq) at room temperature. Stir the mixture for 15-20 minutes to ensure complete deprotonation of the amidinium salt.
-
Addition of Primary Amine: Add the primary amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted guanidine.
Causality Behind Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the basic and nucleophilic species with atmospheric moisture and carbon dioxide.
-
Anhydrous Solvents: Water can hydrolyze the amidine and can also interfere with the desired nucleophilic attack by the primary amine.
-
Excess Base: A slight excess of triethylamine is used to ensure complete deprotonation of the amidinium salt and to neutralize the HCl formed during the reaction.
-
Temperature Control: Heating the reaction mixture increases the reaction rate. However, excessive heat should be avoided to prevent potential side reactions or decomposition of the product.
-
Aqueous Workup: The washing steps with NaHCO₃ and brine are essential to remove any unreacted starting materials, the triethylammonium hydrochloride salt, and other water-soluble impurities.
Caption: Experimental workflow for the synthesis of N-substituted guanidines.
Potential Side Reactions and Troubleshooting
While the described protocol is generally robust, several side reactions can occur, leading to reduced yields or the formation of impurities.
-
Hydrolysis of the Amidine: As mentioned, the presence of water can lead to the hydrolysis of the amidine starting material. Ensuring the use of anhydrous reagents and solvents is paramount.
-
Dimerization or Polymerization: In some cases, self-condensation of the amidine or the amine can occur, especially at elevated temperatures. Careful monitoring of the reaction temperature and time is important.
-
Incomplete Reaction: If the reaction does not go to completion, this could be due to insufficient heating, a deactivated amine, or an inadequate amount of base. Optimization of these parameters may be necessary.
-
Formation of Ureas: If the reaction is exposed to carbon dioxide from the atmosphere, the primary amine can react to form a carbamate, which can then lead to the formation of urea byproducts.
Conclusion
The reaction of this compound with primary amines represents a reliable and versatile method for the synthesis of N-substituted guanidines. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently access a wide range of guanidine-containing molecules with significant potential in drug discovery and development. The protocol outlined in this guide provides a solid foundation for achieving successful and reproducible results. Further optimization may be required for specific substrates, but the principles and methodologies described herein offer a comprehensive starting point for any scientist venturing into this important area of synthetic chemistry.
References
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Li Petri G, Spanò V, Spatola R, et al. Bioactive pyrrole-based compounds with target selectivity. Eur J Med Chem. 2020;208:112783. doi: 10.1016/j.ejmech.2020.112783. [Link]
-
Bhat, M. A., & Al-Omar, M. A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249419. [Link]
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Uncharted Territory: The Enigmatic Profile of 2-(Pyrrolidin-1-yl)ethanimidamide Hydrochloride in Chemical Biology
An In-depth Analysis of a Molecule on the Frontier of Research
For Immediate Release
[City, State] – [Date] – In the vast landscape of chemical biology and drug discovery, the exploration of novel molecular entities is a constant pursuit. Yet, some compounds, despite their commercial availability for research purposes, remain largely uncharacterized in the scientific literature. One such molecule is 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride, a compound whose potential role in chemical biology is currently a matter of speculation rather than established fact. This technical guide addresses the current state of knowledge on this compound, highlighting the significant gaps in our understanding and proposing a path forward for its investigation.
Chemical Identity and Physicochemical Properties
This compound is a small organic molecule with the chemical formula C₆H₁₃N₃·HCl and a molecular weight of 163.65 g/mol .[1] Its structure, characterized by a saturated five-membered pyrrolidine ring linked to an ethanimidamide group, suggests potential for diverse biological interactions. The pyrrolidine moiety is a well-established scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in a multitude of FDA-approved drugs.[2][3] The ethanimidamide group, a derivative of an amide, introduces a basic center and potential for hydrogen bonding, which could govern its interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₃N₃·HCl | [1] |
| Molecular Weight | 163.65 g/mol | [1] |
| IUPAC Name | 2-(pyrrolidin-1-yl)ethanimidamide;hydrochloride | PubChem |
| Physical Description | Solid (predicted) | --- |
| Solubility | Soluble in water (predicted) | --- |
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, celebrated for its conformational flexibility and its ability to serve as a versatile scaffold for creating three-dimensional diversity in drug candidates.[2] This structural motif is found in a wide array of biologically active compounds, targeting a broad spectrum of diseases.
-
Neuroscience: Pyrrolidine derivatives have been successfully developed as anticonvulsants, antipsychotics, and cognitive enhancers.[4][5] Their ability to interact with various receptors and ion channels in the central nervous system underscores their therapeutic potential.
-
Infectious Diseases: The pyrrolidine scaffold is a key component of several antiviral and antibacterial agents.[3]
-
Oncology: Numerous pyrrolidine-containing compounds have been investigated for their anticancer properties.
The established importance of the pyrrolidine ring in pharmacology provides a compelling, albeit indirect, rationale for investigating novel derivatives like this compound.
The Ethanimidamide Functional Group: An Unexplored Variable
In contrast to the well-documented pyrrolidine ring, the specific contribution of the ethanimidamide group to the biological activity of this molecule is currently unknown. Imidamide functionalities can participate in various non-covalent interactions, including hydrogen bonding and electrostatic interactions, which are critical for molecular recognition by biological macromolecules. The basic nature of the imidamide group suggests it may be protonated at physiological pH, potentially influencing its binding to acidic residues in protein targets.
Current Status: A Molecule Awaiting Characterization
A comprehensive search of the scientific literature reveals a significant absence of studies on the biological activity and potential applications of this compound. Commercially, it is designated for "research use only," indicating its availability for scientific investigation but a lack of established therapeutic or diagnostic applications.[1] Public chemical databases such as PubChem list its chemical structure and basic properties but do not contain any associated biological activity data or literature references.
This lack of information presents both a challenge and an opportunity for the research community. The challenge lies in the absence of a starting point for investigation. The opportunity, however, is the potential for discovering entirely new biological activities and mechanisms of action.
Proposed Research Workflow for Elucidating Biological Function
To bridge the knowledge gap surrounding this compound, a systematic, multi-pronged research approach is necessary. The following workflow outlines a potential strategy for its initial characterization.
Figure 1: A proposed workflow for the systematic investigation of this compound's biological activity.
Step-by-Step Methodologies
1. High-Throughput Phenotypic Screening:
-
Objective: To identify any observable effects of the compound on whole cells or organisms without a preconceived target.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Utilize a panel of diverse cell lines (e.g., cancer cell lines, neuronal cells, immune cells) and treat with a range of concentrations of the compound.
-
Employ high-content imaging or other automated microscopy techniques to assess changes in cell morphology, viability, proliferation, and other relevant phenotypic markers.
-
Assays for antibacterial or antifungal activity against a panel of microorganisms can also be performed.
-
2. Target-Based Screening:
-
Objective: To determine if the compound interacts with known biological targets, particularly those associated with the pyrrolidine scaffold.
-
Protocol:
-
Select a panel of relevant protein targets, such as G protein-coupled receptors (GPCRs), ion channels, enzymes (e.g., kinases, proteases), and transporters.
-
Perform in vitro binding assays (e.g., radioligand binding, fluorescence polarization) or functional assays (e.g., enzyme activity assays, reporter gene assays) to measure the compound's affinity and efficacy at these targets.
-
3. Hit Validation and Mechanism of Action Studies:
-
Objective: To confirm initial screening hits and elucidate the molecular mechanisms underlying the observed biological effects.
-
Protocol:
-
For validated hits, perform dose-response studies to determine potency (EC₅₀ or IC₅₀) and efficacy.
-
Conduct secondary assays to confirm the mechanism of action. For example, if the compound shows anticancer activity, investigate its effects on the cell cycle, apoptosis, and relevant signaling pathways.
-
Utilize techniques such as thermal shift assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm direct target engagement.
-
Conclusion: A Call to Investigation
This compound represents a fascinating yet uncharacterized molecule in the vast repository of chemical compounds. While its structural features, particularly the privileged pyrrolidine scaffold, hint at potential biological activity, the absence of empirical data renders any functional prediction purely speculative. The scientific community is presented with a unique opportunity to explore this uncharted territory. Through systematic screening and mechanistic studies, the role of this compound in chemical biology can be unveiled, potentially leading to the discovery of novel research tools or even starting points for future drug development programs. The journey to understanding this enigmatic compound has yet to begin, and its story is waiting to be written by the hands of inquisitive researchers.
References
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-
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Sigma-Aldrich. 2-(pyrrolidin-1-yl)ethan-1-amine.
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An In-depth Technical Guide to Protein Structural Elucidation Using Chemical Cross-Linking Mass Spectrometry
A Note to the Researcher: Initial inquiries into the utility of "2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride" for protein structural elucidation did not yield sufficient data within publicly available scientific literature to construct a detailed technical guide. This suggests that if it is used for this purpose, its application is not widely documented. However, the core chemical motive of this compound—an imidamide group which can exhibit reactivity towards primary amines—is conceptually related to a class of well-established and powerful techniques in structural biology.
Therefore, this guide has been developed to provide in-depth, actionable insights into a highly relevant and validated methodology: Chemical Cross-Linking Mass Spectrometry (CXMS) , with a focus on amine-reactive cross-linkers. This approach is fundamental to modern structural proteomics and will equip you with the knowledge to probe protein architecture and interactions effectively.
Part 1: The Rationale for Chemical Cross-Linking in Structural Proteomics
High-resolution techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are cornerstones of structural biology, providing detailed atomic models of proteins.[1] However, these methods often require large quantities of highly pure, stable protein and can be limited by protein size or the ability to form crystals.[1] Chemical cross-linking, particularly when coupled with high-resolution mass spectrometry (CXMS), has emerged as a robust and sensitive alternative for elucidating the molecular architecture of proteins and their complexes.[2][3]
CXMS is a powerful technique for identifying amino acid residues that are in close spatial proximity.[2] The core principle involves introducing a covalent bond between specific functional groups on amino acid side chains using a chemical cross-linker.[1] This creates a distance constraint, providing a snapshot of the protein's three-dimensional structure in its native or near-native state.[1] The key advantages of this approach include its applicability to large, heterogeneous, and dynamic protein assemblies, and its ability to capture transient or weak interactions that are often difficult to study by other means.[2][4][5]
Part 2: The Chemistry of Amine-Reactive Cross-Linkers
A significant portion of cross-linking studies leverages reagents that target primary amines, which are readily available on the side chains of lysine residues and at the N-terminus of polypeptide chains.[6][7][8] These functional groups are often located on the protein surface, making them accessible for modification without significantly perturbing the protein's overall structure.[8]
Two of the most common classes of amine-reactive functional groups on cross-linkers are:
-
N-hydroxysuccinimide (NHS) esters: These are highly popular due to their efficient reaction with primary amines in a pH range of 7-9, forming stable amide bonds.[9] The reaction releases N-hydroxysuccinimide as a byproduct.[8]
-
Imidoesters: These react with primary amines to form amidine bonds, which are also stable.[8] Imidoesters are particularly useful for studying protein subunits and membrane structures.[8]
The choice of cross-linker is critical and depends on the specific research question. Key characteristics to consider include:
-
Homobifunctional vs. Heterobifunctional: Homobifunctional cross-linkers have two identical reactive groups, making them suitable for one-step reactions to link similar functional groups.[7][10] Heterobifunctional cross-linkers possess two different reactive groups, allowing for sequential reactions and minimizing self-conjugation or polymerization.[10]
-
Spacer Arm Length: The length of the spacer arm determines the maximum distance between the two linked residues, providing a crucial constraint for structural modeling.[11]
-
Cleavability: Cleavable cross-linkers contain a bond that can be broken under specific conditions (e.g., by reduction or UV light). This feature simplifies the mass spectrometry analysis by allowing the identification of the individual cross-linked peptides.[3][12]
-
Water Solubility: Water-soluble cross-linkers, such as those containing a sulfonate group (sulfo-NHS), are membrane-impermeable and are ideal for studying cell surface proteins.[9][10]
Table 1: Comparison of Common Amine-Reactive Cross-Linker Types
| Cross-Linker Type | Reactive Group(s) | Spacer Arm Length (Å) | Cleavable? | Key Characteristics & Applications |
| DSS (Disuccinimidyl suberate) | NHS ester | 11.4 | No | Water-insoluble, membrane-permeable. Widely used for intracellular and intramembrane cross-linking.[9] |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS ester | 11.4 | No | Water-soluble, membrane-impermeable. Ideal for cell-surface protein cross-linking.[9] |
| DSG (Disuccinimidyl glutarate) | NHS ester | 7.7 | No | Shorter spacer arm than DSS, providing higher resolution distance constraints.[13] |
| DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) | Triazine | 0 | No | "Zero-length" cross-linker that directly couples carboxyl and amine groups.[11] |
| DSSD (Disuccinimidyl sulfoxide) | NHS ester | 12.0 | Yes (Oxidizable) | Cleavable by oxidation, aiding in the identification of cross-linked peptides in MS/MS. |
| DSP (Dithiobis(succinimidyl propionate)) | NHS ester | 12.0 | Yes (Reducible) | Contains a disulfide bond that can be cleaved with reducing agents like DTT or BME. |
Part 3: Experimental Protocol for Protein Cross-Linking with DSS
This protocol provides a general framework for cross-linking a purified protein or protein complex using Disuccinimidyl suberate (DSS). Optimization of reagent concentrations and reaction times is often necessary for specific targets.
Step 1: Protein Sample Preparation
-
Prepare the purified protein or protein complex in a buffer that is free of primary amines, such as phosphate-buffered saline (PBS) or HEPES buffer.[14][15] Buffers containing Tris or glycine will compete with the protein for reaction with the cross-linker and should be avoided.[8]
-
The pH of the buffer should be maintained between 7.0 and 8.5 for optimal NHS-ester reactivity.[13]
-
The protein concentration should be optimized to favor either intramolecular (within a single protein) or intermolecular (between different proteins) cross-linking. Higher concentrations generally favor intermolecular cross-linking.
Step 2: DSS Cross-Linker Preparation
-
Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation, as DSS is moisture-sensitive.[9][15]
-
Immediately before use, dissolve the DSS in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 50 mM).[14][15] Do not prepare aqueous stock solutions for storage as the NHS-ester moiety will hydrolyze.[9]
Step 3: The Cross-Linking Reaction
-
Add the DSS stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 5 mM.[9][15] A common starting point is a 20- to 500-fold molar excess of the cross-linker to the protein.[16]
-
Incubate the reaction mixture at room temperature for 30-60 minutes, or on ice for 2 hours.[9][15]
Step 4: Quenching the Reaction
-
Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.[9][14]
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is quenched.[9]
Step 5: Verification of Cross-Linking
-
Analyze the reaction products by SDS-PAGE. Successful intermolecular cross-linking will result in the appearance of higher molecular weight bands corresponding to dimers, trimers, and larger oligomers. Intramolecular cross-linking may lead to a slight increase in electrophoretic mobility.[16]
Diagram 1: Experimental Workflow for Protein Cross-Linking
Caption: A generalized workflow for chemical cross-linking of proteins.
Part 4: Mass Spectrometry and Data Analysis
Following successful cross-linking, the identification of the specific residues that have been linked is achieved through a "bottom-up" proteomics approach.[11][17][18]
-
Enzymatic Digestion: The cross-linked protein mixture is digested with a protease, typically trypsin, which cleaves the protein into smaller peptides.[19]
-
LC-MS/MS Analysis: The resulting complex mixture of linear (un-cross-linked) and cross-linked peptides is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[11]
-
Data Interpretation: Specialized software is used to search the MS/MS data against the protein sequence database to identify the cross-linked peptides.[13][20] This is a computationally intensive task due to the combinatorial possibilities of peptide pairings.[18] The output is a list of identified cross-links, specifying the two amino acid residues that were covalently linked.
Diagram 2: Data Analysis Pipeline for CXMS
Caption: The workflow for identifying cross-links and generating structural models.
Part 5: Structural Modeling with Cross-Linking Data
The identified inter-peptide cross-links are the most valuable for structural modeling, as they provide direct distance constraints between different parts of a protein or between different proteins in a complex.[11] These constraints, along with the known length of the cross-linker's spacer arm, are used to guide computational modeling algorithms to generate 3D models of the protein or protein complex that are consistent with the experimental data.[11][12] A high density of cross-links can provide sufficient information to build medium-resolution models of large protein assemblies.[12]
Conclusion
Chemical cross-linking mass spectrometry is a versatile and powerful technique for probing the three-dimensional structure of proteins and their interaction networks. By covalently linking spatially close amino acid residues, CXMS provides valuable distance constraints that can be used to model the architecture of proteins and protein complexes that are challenging to study by other methods. The continued development of new cross-linking reagents and sophisticated data analysis software is further expanding the capabilities of this indispensable tool in the structural biologist's arsenal.[21]
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Sinz, A. (2014). Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. In Cross-Linking and Mass Spectrometry for Protein Structural Analysis (pp. 1-12). Springer, New York, NY. Available from: [Link]
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2-(Pyrrolidin-1-yl)ethanimidamide Hydrochloride: A Novel Covalent Reversible Probe for Cysteine-Rich Protein Profiling
Whitepaper: A Technical Guide
Abstract
The exploration of the functional proteome remains a paramount challenge in modern biology and drug discovery. While traditional proteomic methods provide a quantitative snapshot of protein abundance, they often fail to capture the dynamic nature of protein activity.[1] Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomics strategy to directly address this gap by utilizing chemical probes that covalently modify the active sites of enzymes.[1][2][3] This guide introduces 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride as a novel, conceptually-driven chemical probe for the targeted, covalent reversible inhibition of cysteine-containing proteins. We will delineate its proposed mechanism of action, provide detailed experimental workflows for its application, and discuss its potential to uncover novel therapeutic targets and biomarkers.
Part 1: The Imperative for Novel Chemical Probes in Proteomics
The cellular proteome is a complex and dynamic network of interacting proteins. Understanding the functional state of these proteins is critical to unraveling the molecular underpinnings of both health and disease.[4] Expression proteomics, which measures the abundance of proteins, provides valuable but incomplete information, as protein levels do not always correlate with their functional activity.[1]
Activity-Based Protein Profiling (ABPP) offers a solution by employing small-molecule probes that report on the functional state of entire enzyme classes directly within a native biological system.[1][2][5] These probes typically feature three key components: a reactive group or "warhead" that covalently binds to a nucleophilic residue in an enzyme's active site, a linker, and a reporter tag for visualization and enrichment.[1][3] The power of ABPP lies in its ability to selectively label active enzymes, thus providing a direct readout of their catalytic competency.[1]
Despite significant advances, there is a continuous need for the development of novel chemical probes with unique reactivity profiles and targeting capabilities. Expanding the repertoire of electrophilic warheads beyond commonly used groups can enable the exploration of new protein classes and uncover previously "undruggable" targets.[6][7]
Part 2: this compound: A Candidate Probe
We propose this compound as a novel chemical probe scaffold. The core of its potential lies in the ethanimidamide moiety. Amidines are known to participate in biological recognition, often mimicking the guanidinium group of arginine, and have been developed as inhibitors for various enzymes, including nitric oxide synthases and glycosidases.[8][9][10]
Proposed Mechanism of Action: Covalent Reversible Cysteine Targeting
The key hypothesis is that the amidine functional group can act as a "soft" electrophile, capable of forming a reversible covalent bond with the nucleophilic thiol group of cysteine residues within protein active sites. This interaction would form a transient thioimidate adduct.[11] This covalent but reversible nature offers a distinct advantage over irreversible probes by potentially reducing off-target effects and allowing for the study of dynamic enzymatic processes. The pyrrolidine group serves as a recognition element, influencing the probe's binding affinity and selectivity for specific protein targets.
Caption: Proposed covalent reversible reaction between the probe and a cysteine residue.
Part 3: Experimental Design and Protocols
To be utilized as a chemical probe in an ABPP workflow, the 2-(Pyrrolidin-1-yl)ethanimidamide scaffold would need to be synthetically modified to incorporate a reporter tag. A common and versatile approach is the inclusion of a terminal alkyne, which allows for bioorthogonal ligation to an azide-containing reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry."
Section 3.1: Activity-Based Protein Profiling Workflow
The following diagram and protocol outline a comprehensive workflow for the identification of protein targets of our novel probe.
Caption: A standard workflow for Activity-Based Protein Profiling (ABPP).
Section 3.2: Detailed Step-by-Step Protocol
This protocol is a self-validating system, incorporating essential controls for robust and reliable results.
1. Proteome Preparation:
-
Culture cells of interest to ~80% confluency.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable buffer (e.g., Tris-HCl with 0.1% Triton X-100) on ice.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
Determine protein concentration using a standard assay (e.g., BCA). Normalize all samples to a consistent concentration (e.g., 2 mg/mL).
2. Probe Labeling:
-
Aliquot 100 µL of the normalized proteome into microcentrifuge tubes.
-
Experimental Group: Add the alkyne-functionalized 2-(Pyrrolidin-1-yl)ethanimidamide probe to a final concentration of 10 µM.
-
Control Group 1 (Vehicle): Add an equivalent volume of the probe's solvent (e.g., DMSO).
-
Control Group 2 (Competition): Pre-incubate the proteome with a 100-fold excess of the non-alkyne-functionalized "parent" compound for 30 minutes before adding the alkyne-probe. This control is crucial to ensure that labeling is specific to the probe's core structure.
-
Incubate all samples for 1 hour at 37°C.
3. Reporter Tag Conjugation (Click Chemistry):
-
Prepare a "click" cocktail containing: Azide-biotin tag, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).
-
Add the cocktail to each sample and incubate for 1 hour at room temperature, protected from light.
4. Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to each sample.
-
Incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with buffer to remove non-specifically bound proteins.
5. On-Bead Digestion:
-
Resuspend the washed beads in a buffer containing a denaturant (e.g., urea).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Add sequencing-grade trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
6. LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13] The mass spectrometer will determine the mass-to-charge ratio of the peptides and then fragment them to obtain sequence information.[14]
Section 3.3: Data Analysis and Interpretation
The raw data from the mass spectrometer is processed using specialized software to identify and quantify the peptides, which are then mapped back to their parent proteins.[14][15]
| Data Output | Description | Purpose |
| Protein Identifications | A list of all proteins identified in each sample. | To determine the potential targets of the probe. |
| Spectral Counts / Intensity | A semi-quantitative or quantitative measure of the abundance of each identified protein. | To compare the amount of protein captured in the experimental vs. control groups. |
| Fold Change | The ratio of protein abundance in the probe-treated sample versus the vehicle control. | To identify proteins that are significantly enriched by the probe. |
| Competition Ratio | The ratio of protein abundance in the probe-treated sample versus the competition control. | To validate that the enriched proteins are specific targets of the probe's core structure. |
A successful experiment will yield a list of proteins that are highly enriched in the experimental group and show significantly reduced enrichment in the competition control group.
Part 4: Hypothetical Application: Profiling Deubiquitinating Enzymes (DUBs)
Deubiquitinating enzymes (DUBs) are a large family of proteases that regulate the ubiquitin signaling system by removing ubiquitin from substrate proteins. Many DUBs are cysteine proteases and are implicated in numerous diseases, including cancer and neurodegeneration, making them attractive therapeutic targets.
The proposed 2-(Pyrrolidin-1-yl)ethanimidamide probe, with its affinity for active site cysteines, could be a powerful tool for profiling the activity of DUBs in various disease models.
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The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including its three-dimensional nature and capacity for stereochemical diversity, have made it a cornerstone in the design and development of a vast array of biologically active compounds.[2][3][4] This technical guide provides a comprehensive overview of the diverse biological activities of pyrrolidine-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
The Significance of the Pyrrolidine Moiety in Medicinal Chemistry
The versatility of the pyrrolidine scaffold stems from several key features that medicinal chemists leverage to design novel therapeutics. Unlike its aromatic counterpart, pyrrole, the saturated nature of pyrrolidine allows for a three-dimensional arrangement of substituents, enabling a more precise exploration of the pharmacophore space.[3][4] This non-planar structure, often described as undergoing "pseudorotation," contributes to the stereochemistry of the molecule, which can significantly influence its biological activity and target selectivity.[3][4]
The nitrogen atom within the ring can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets.[5] Furthermore, the pyrrolidine ring is a common feature in natural products, including numerous alkaloids like nicotine and hygrine, and the amino acid proline, highlighting its evolutionary selection as a biologically relevant structure.[6]
A Spectrum of Biological Activities
Pyrrolidine derivatives have demonstrated a remarkable breadth of pharmacological activities, targeting a wide range of enzymes, receptors, and signaling pathways.[7][8] This versatility has led to their investigation and application in numerous therapeutic areas.
Anticancer Activity
A significant number of pyrrolidine derivatives have been synthesized and evaluated for their potential as anticancer agents.[2] These compounds exert their effects through various mechanisms, including the inhibition of kinases, targeting of cell signaling pathways, and induction of apoptosis. For instance, certain pyrrolidinoindoline alkaloids have exhibited cytotoxic activity against various cancer cell lines.[9]
| Compound Class | Cell Line | IC50 | Reference |
| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 0.42 - 0.78 µM | [2] |
| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 | 0.39 - 0.92 µM | [2] |
| Pyrrolidine Chalcones | MCF-7 | 25-30 µg/mL | [10][11] |
| Pyrrolidine Chalcones | MDA-MB-468 | 25 µg/mL | [10][11] |
| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate) | 2.5–20.2 µM | [12] |
| Diphenylamine-pyrrolidin-2-one-hydrazones | IGR39 (Melanoma) | 2.5–20.2 µM | [12] |
Anti-inflammatory Activity
Pyrrolidine-containing compounds have shown significant promise as anti-inflammatory agents. Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[13] For example, certain N-substituted pyrrolidine-2,5-dione derivatives have demonstrated potent and selective inhibition of COX-2.[13]
Antimicrobial and Antiviral Properties
The pyrrolidine scaffold is a key component in a variety of antimicrobial and antiviral agents.[9] Pyrrolidinoindoline alkaloids, for instance, have shown antibacterial, antifungal, and anticandidal activities.[9] Some of these compounds have also exhibited antiviral activity against both DNA and RNA viruses.[9] Furthermore, pyrrolidine-containing drugs like ombitasvir are used to treat chronic Hepatitis C and have shown inhibitory potential against SARS-CoV-2.[14]
| Compound Class | Organism | MIC | Reference |
| Hodgkinsine A | Bacteria/Fungi | as low as 5 µg/ml | [9] |
| Quadrigemine C | Bacteria/Fungi | as low as 5 µg/ml | [9] |
| Pyrrolidine Chalcones | Staphylococcus aureus | 0.025 µg/ml | [10][11] |
| Pyrrolidine Chalcones | E. faecalis | 0.025 µg/ml | [10][11] |
| Thiohydantoin-pyrrolidine derivatives | Mycobacterium tuberculosis H37Rv | 62.5–125 µg/mL | [1][15] |
Antidiabetic Effects
In the context of metabolic diseases, particularly type-2 diabetes, pyrrolidine derivatives have emerged as effective inhibitors of carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase.[16] By inhibiting these enzymes, these compounds can reduce the absorption of glucose from the intestines.[16] Additionally, some pyrrolidine derivatives act as dipeptidyl peptidase-IV (DPP-IV) inhibitors, which regulate glucose homeostasis by enhancing insulin secretion.[1][17]
| Compound | Target Enzyme | IC50 | Reference |
| 4-methoxy analogue 3g | α-amylase | 26.24 µg/mL | [16] |
| 4-methoxy analogue 3g | α-glucosidase | 18.04 µg/mL | [16] |
| Rhodanine-substituted spirooxindole pyrrolidine 42f | α-amylase | 1.57 ± 0.10 μg/mL | [1][15] |
| Pyrrolidine sulfonamide derivative 23d | DPP-IV | 11.32 ± 1.59 μM | [1][15] |
Neuroprotective and CNS Activities
The pyrrolidine scaffold is present in compounds with significant neuropharmacological activities.[7][8] These include neuroprotective agents, anticonvulsants, and compounds targeting cognitive impairment. For example, novel pyrrolidine-2-one derivatives have shown promise in mitigating cognitive deficits in models of Alzheimer's disease by inhibiting acetylcholinesterase and reducing oxidative stress.[18] Other derivatives have been developed as potent sodium channel blockers for the treatment of ischemic stroke.[19]
Experimental Workflows and Protocols
The evaluation of the biological activity of pyrrolidine-containing compounds necessitates a range of well-defined experimental protocols. The following sections provide step-by-step methodologies for key assays.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine-containing compound and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Enzyme Inhibition Assays: α-Amylase and α-Glucosidase
These assays are crucial for identifying potential antidiabetic agents.
α-Amylase Inhibition Assay:
-
Pre-incubation: Incubate α-amylase (0.5 mg/mL) with various concentrations of the pyrrolidine derivative for 10 minutes at 25°C in a sodium phosphate buffer (pH 6.9) containing NaCl.[16]
-
Substrate Addition: Add a starch solution to the mixture and incubate for an additional 30 minutes at the same temperature.[16]
-
Reaction Termination: Stop the reaction by adding dinitrosalicylic acid color reagent.
-
Color Development: Heat the mixture in a boiling water bath for 5 minutes and then cool to room temperature.
-
Absorbance Measurement: Dilute the reaction mixture with distilled water and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
α-Glucosidase Inhibition Assay:
-
Pre-incubation: Mix the pyrrolidine derivative with α-glucosidase enzyme solution (1 U/mL) and incubate for 20 minutes at 37°C.[16]
-
Substrate Addition: Add p-nitrophenyl-α-D-glucopyranoside (p-NPG) substrate to initiate the reaction and incubate for another 30 minutes.[16]
-
Reaction Termination: Stop the reaction by adding Na2CO3 solution.[16]
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This is a widely used animal model to evaluate the anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) for at least one week before the experiment.
-
Compound Administration: Administer the pyrrolidine-containing compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which pyrrolidine-containing compounds exert their biological effects is crucial for rational drug design.
Inhibition of Inflammatory Signaling Pathways
Many anti-inflammatory pyrrolidine derivatives function by modulating key signaling pathways, such as the NF-κB pathway.
Conclusion and Future Directions
The pyrrolidine scaffold continues to be a highly valuable structural motif in the discovery and development of new therapeutic agents. Its inherent stereochemical complexity and synthetic tractability offer vast opportunities for creating diverse chemical libraries with a wide range of biological activities. Future research will likely focus on the development of highly selective and potent pyrrolidine-based compounds through structure-based drug design and combinatorial chemistry approaches. Furthermore, the exploration of novel biological targets for pyrrolidine derivatives holds the potential to address unmet medical needs across various disease areas.
References
- Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (n.d.). PubMed Central.
- Pyrrolidine alkaloids and their promises in pharmacotherapy | Request PDF. (n.d.). ResearchGate.
-
Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019a, January 30). MDPI. Retrieved January 20, 2026, from [Link]
-
Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019b, January 29). MDPI. Retrieved January 20, 2026, from [Link]
-
Pyrrolidine alkaloids and their promises in pharmacotherapy. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers. Retrieved January 20, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. (n.d.). JOCPR. Retrieved January 20, 2026, from [Link]
-
Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023, November 27). PubMed Central. Retrieved January 20, 2026, from [Link]
-
(PDF) Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Inhibitory Spectrum of A-Type Pyrrolidine Compounds | Download Table. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalconesand Pyrazolines. (n.d.). International Journal of Chemical and Physical Sciences. Retrieved January 20, 2026, from [Link]
-
Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. (2022, February 4). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Pyrrolidine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. (2020, January 15). PubMed. Retrieved January 20, 2026, from [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 11). PubMed. Retrieved January 20, 2026, from [Link]
-
FDA-approved pyrrolidine-containing drugs in 2022. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. (2025, September 16). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. (2013, July 15). PubMed. Retrieved January 20, 2026, from [Link]
-
[PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
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- 13. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
"safety and handling guidelines for 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride"
An In-depth Technical Guide to the Safe Handling and Application of 2-(Pyrrolidin-1-yl)ethanimidamide Hydrochloride for Research and Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the safe handling, storage, and application of this compound, a novel compound with emerging significance in pharmaceutical and chemical research. Recognizing the limited availability of specific safety data for this molecule, this guide synthesizes information from structurally related compounds, including pyrrolidine derivatives and amidine hydrochlorides, to establish a robust framework for risk assessment and mitigation. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing a proactive approach to safety that aligns with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). By elucidating the chemical causality behind each procedural recommendation, this guide aims to empower laboratory personnel to work with this and other novel chemical entities with the highest degree of safety and scientific integrity.
Introduction and Compound Overview
This compound is a heterocyclic compound featuring a pyrrolidine ring linked to an ethanimidamide group, presented as a hydrochloride salt. While its specific applications are still under investigation, its structural motifs suggest potential utility as a building block in medicinal chemistry and as a ligand in catalysis. The pyrrolidine moiety is a common feature in many biologically active compounds, and the amidine group is known for its role in bioisosteric replacement of other functional groups and its ability to form stable salts.
The hydrochloride form of the compound suggests that it is likely a crystalline solid that is soluble in water and other polar protic solvents. The presence of the hydrochloride salt also indicates that the compound may be hygroscopic and should be handled in a controlled environment to prevent degradation.
Hazard Identification and Risk Assessment
Due to the novelty of this compound, a comprehensive toxicological profile is not yet available. Therefore, a risk assessment must be conducted based on the known hazards of its structural components.
Structural Analog Analysis
-
Pyrrolidine Derivatives: Pyrrolidine itself is a corrosive and flammable liquid with known toxicity. Many of its derivatives can cause severe skin burns and eye damage, and may be harmful if inhaled or ingested.
-
Amidine Hydrochlorides: Amidines are organic bases and their hydrochloride salts are acidic. They can be irritating to the skin, eyes, and respiratory tract. Some amidine-containing compounds have shown biological activity, necessitating careful handling to avoid unintended pharmacological effects.
Postulated Hazard Profile
Based on the analysis of its structural components, this compound should be treated as a hazardous substance with the following potential risks:
| Hazard Category | Potential Risk |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns. |
| Serious Eye Damage/Eye Irritation | May cause serious eye damage. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
Exposure Controls and Personal Protective Equipment (PPE)
To minimize exposure and ensure personnel safety, a multi-layered approach to exposure control is mandatory.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, dissolution, and transfer, must be conducted in a certified chemical fume hood.
-
Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound should include:
| PPE Component | Specification |
| Gloves | Nitrile or neoprene gloves. Double-gloving is recommended for extended handling. |
| Eye Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Lab Coat | A flame-resistant lab coat with full-length sleeves. |
| Respiratory Protection | Not typically required when handling small quantities in a fume hood. However, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for large-scale work or in the event of a spill. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Methodological & Application
Application Notes and Protocols for Protein Modification with 2-(Pyrrolidin-1-yl)ethanimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Tool for Amine Modification
In the dynamic landscape of protein chemistry and bioconjugation, the precise modification of amino acid residues is paramount for elucidating protein function, developing novel therapeutics, and creating advanced diagnostic tools. Among the various targets for chemical modification, the primary amines of lysine residues and the N-terminus of proteins offer a versatile canvas for introducing new functionalities. Amidination, the conversion of a primary amine to an amidine, is a powerful technique in this regard as it preserves the positive charge of the modified residue, thereby minimizing perturbations to the protein's native structure and function.
This document provides a detailed experimental protocol for the modification of proteins using 2-(pyrrolidin-1-yl)ethanimidamide hydrochloride. This reagent facilitates the introduction of a pyrrolidinyl ethanimidamide group onto primary amines. While specific literature on the use of this particular reagent for protein modification is not widely available, this protocol is constructed based on the well-established principles of protein amidination and is intended to serve as a comprehensive starting point for researchers. It is crucial to note that the following protocols are proposed guidelines and will likely require optimization for each specific protein and application.
Chemical Properties and Reaction Mechanism
This compound is a reactive compound that targets nucleophilic primary amines. The proposed reaction mechanism involves the nucleophilic attack of the unprotonated amine group of a lysine residue or the N-terminus on the electrophilic carbon of the ethanimidamide. This is followed by the elimination of ammonia, resulting in the formation of a stable N,N'-disubstituted amidine.
The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (around 8.0-9.0) to ensure a sufficient concentration of the deprotonated, nucleophilic form of the primary amines on the protein.
Proposed Experimental Protocol
This protocol is designed as a starting point for the modification of a generic protein with this compound. Optimization of reagent concentrations, reaction time, temperature, and pH is highly recommended for each specific protein.
I. Materials and Reagents
-
Protein of interest: Purified to >95% homogeneity.
-
This compound (CAS: 1193388-46-3)
-
Reaction Buffer: 100 mM sodium borate, pH 8.5 (or other suitable buffer such as phosphate or bicarbonate, pH range 8.0-9.0)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Desalting Columns or Dialysis Tubing: (e.g., PD-10 desalting columns or dialysis cassettes with an appropriate molecular weight cutoff)
-
Protein Concentration Assay Kit: (e.g., BCA or Bradford)
-
SDS-PAGE reagents
-
Mass Spectrometer: (e.g., ESI-MS or MALDI-TOF) for verification of modification
II. Reagent Preparation
-
Protein Solution: Prepare a stock solution of the protein of interest at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Modification Reagent Stock Solution: Due to the potential for hydrolysis, it is recommended to prepare a fresh stock solution of this compound immediately before use. Dissolve the reagent in the Reaction Buffer to a final concentration of 100 mM.
III. Protein Modification Reaction
-
To the protein solution, add the desired molar excess of the this compound stock solution. A starting point could be a 10 to 50-fold molar excess of the reagent over the total number of primary amines on the protein.
-
Incubate the reaction mixture at room temperature (or 4°C to slow down the reaction) with gentle stirring for 1-4 hours. The optimal reaction time should be determined empirically.
-
Quenching the Reaction: To stop the modification reaction, add the Quenching Solution to a final concentration of 50-100 mM. The primary amines in the quenching reagent will react with any excess this compound. Incubate for 30 minutes at room temperature.
IV. Purification of the Modified Protein
-
Remove the excess reagent and byproducts by either desalting column chromatography or dialysis.
-
Desalting Column: Equilibrate the desalting column with a suitable storage buffer for the protein (e.g., PBS, pH 7.4). Apply the quenched reaction mixture to the column and collect the protein fraction according to the manufacturer's instructions.
-
Dialysis: Transfer the quenched reaction mixture into a dialysis cassette and dialyze against a large volume of a suitable storage buffer at 4°C with at least two buffer changes.
-
V. Characterization of the Modified Protein
-
Protein Concentration: Determine the concentration of the purified, modified protein using a standard protein assay.
-
SDS-PAGE Analysis: Compare the modified protein to the unmodified protein on an SDS-PAGE gel. A successful modification may result in a slight shift in the molecular weight.
-
Mass Spectrometry: This is the most definitive method to confirm the modification.
-
Intact Mass Analysis: Analyze the purified protein by ESI-MS or MALDI-TOF to determine the mass of the modified protein. The mass increase corresponding to the addition of a 2-(pyrrolidin-1-yl)ethanimidamide group (C6H12N2) is approximately 112.1 Da per modification.
-
Peptide Mapping: For more detailed information on the specific sites of modification, the protein can be digested with a protease (e.g., trypsin) followed by LC-MS/MS analysis of the resulting peptides.
-
Data Presentation: Key Experimental Parameters
The following table summarizes the suggested starting conditions and ranges for optimization.
| Parameter | Suggested Starting Condition | Range for Optimization | Rationale |
| pH | 8.5 | 7.5 - 9.5 | Balances amine nucleophilicity with reagent stability.[1][2] |
| Temperature | Room Temperature (20-25°C) | 4°C - 37°C | Higher temperatures increase reaction rate but may affect protein stability. |
| Reaction Time | 2 hours | 30 minutes - 24 hours | Dependent on the reactivity of the specific protein and desired degree of modification. |
| Reagent:Protein Molar Ratio | 20:1 | 5:1 - 100:1 | Higher ratios drive the reaction to completion but may increase non-specific modifications. |
Experimental Workflow and Reaction Schematics
Workflow for Protein Modification
Caption: Experimental workflow for protein modification.
Proposed Reaction Mechanism
Caption: Proposed reaction of a primary amine with the reagent.
Safety and Handling
Troubleshooting
-
Low Modification Efficiency:
-
Increase the molar excess of the reagent.
-
Increase the reaction time or temperature.
-
Ensure the pH of the reaction buffer is optimal (8.0-9.0).
-
-
Protein Precipitation:
-
Reduce the concentration of the protein or the reagent.
-
Perform the reaction at a lower temperature (4°C).
-
Ensure the protein is stable in the chosen reaction buffer.
-
-
Non-specific Modification:
-
Decrease the molar excess of the reagent.
-
Shorten the reaction time.
-
Conclusion
The protocol outlined above provides a robust framework for the modification of proteins using this compound. By leveraging the principles of amidination, researchers can effectively introduce a novel chemical moiety onto proteins while preserving their native charge, a critical consideration for maintaining biological activity. Successful application of this protocol, with appropriate optimization, will enable a wide range of studies in protein engineering, drug development, and fundamental biological research.
References
- Eriksson, M. A., et al. (1995). On the pH dependence of amide proton exchange rates in proteins. Biophysical Journal, 69(3), 994-1004.
- Habeeb, A. F. (1966). Determination of free amino groups in proteins by trinitrobenzenesulfonic acid. Analytical Biochemistry, 14(3), 328-336.
- Lundblad, R. L. (2016).
- Means, G. E., & Feeney, R. E. (1968). Reductive alkylation of amino groups in proteins. Biochemistry, 7(6), 2192-2201.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Application Notes and Protocols for Lysine Guanidination in Proteomics using 2-(Pyrrolidin-1-yl)ethanimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Proteomic Analysis through Chemical Derivatization
In the field of mass spectrometry-based proteomics, the chemical derivatization of peptides is a powerful strategy to enhance analytical outcomes. One such modification, the guanidination of lysine residues, has proven invaluable for both qualitative and quantitative proteomics.[1][2] This process converts the primary ε-amine of a lysine side chain into a more basic homoarginine residue.[1] This transformation offers significant advantages, most notably by increasing the ionization efficiency of lysine-containing peptides, which can lead to improved signal intensity in mass spectrometry and more comprehensive protein identification.[3][4]
This guide provides a detailed overview and protocol for the use of 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride as a guanidinating agent for proteomic samples. While this specific reagent is less commonly cited than traditional agents like O-methylisourea, its ethanimidamide functional group is designed to impart the same targeted conversion of lysines to homoarginines. We will delve into the chemical principles, a step-by-step protocol, and the expected impact on mass spectrometry data, providing researchers with the necessary knowledge to effectively implement this technique.
The Chemistry of Lysine Guanidination
The core of the guanidination reaction is the nucleophilic attack of the deprotonated primary amine of the lysine side chain on the carbon atom of the guanidinating agent. In the case of 2-(Pyrrolidin-1-yl)ethanimidamide, this leads to the formation of a homoarginine residue, which has a guanidinium group that is more basic than the original amine. This increased basicity is a key factor in the enhanced ionization observed in mass spectrometry.[5]
The reaction is typically carried out under basic conditions (pH > 10) to ensure that the ε-amino group of lysine is in its nucleophilic, deprotonated state. The general mechanism is illustrated below:
Caption: General reaction scheme for lysine guanidination.
Impact on Mass Spectrometry Analysis
The conversion of lysine to homoarginine has several beneficial effects on mass spectrometric analysis:
-
Improved Ionization Efficiency: The higher basicity of the homoarginine side chain leads to more efficient protonation, resulting in stronger signals for formerly lysine-containing peptides, particularly in MALDI-MS.[3][5]
-
Altered Fragmentation Patterns: In collision-induced dissociation (CID), the presence of a C-terminal homoarginine can promote the formation of a more complete y-ion series, which can aid in peptide sequencing.[5] Conversely, in electron transfer dissociation (ETD), guanidination can enhance the generation of c-ions.
-
Simplified Spectra: By converting lysine to an arginine analog, the "arginine effect" is conferred upon lysine-terminated peptides, leading to more uniform fragmentation behavior across all tryptic peptides.[6]
-
Enabling Quantitative Strategies: Guanidination can be used in conjunction with isotopic labeling for relative quantification of proteins.[1]
Experimental Protocol: Guanidination of Tryptic Peptides
This protocol provides a representative workflow for the guanidination of protein digests prior to mass spectrometry analysis.
Caption: Workflow for guanidination of peptides for MS analysis.
Materials
-
This compound
-
Ammonium hydroxide (or other suitable base)
-
Trifluoroacetic acid (TFA)
-
Protein digest sample (e.g., tryptic digest)
-
C18 desalting spin tips or equivalent
-
Standard proteomics-grade solvents (acetonitrile, water)
Procedure
-
Preparation of Guanidination Buffer:
-
Prepare a fresh solution of 1 M this compound in a basic buffer. A common choice is ammonium hydroxide at a concentration that brings the final reaction pH to approximately 10.5-11.5. Note: The optimal pH and reagent concentration may require empirical determination.
-
-
Guanidination Reaction:
-
To your dried peptide sample (from a tryptic digest), add the guanidination buffer. The volume will depend on the amount of peptide, but a typical starting point is 20-50 µL for a standard proteomics sample.
-
Vortex briefly to ensure the peptides are fully dissolved.
-
Incubate the reaction at room temperature for a designated period. Reaction times can vary, with some protocols suggesting as little as 5 minutes for complete conversion, while others recommend several hours to overnight incubation.[7] Optimization of incubation time is recommended.
-
-
Stopping the Reaction:
-
To quench the reaction, add an equal volume of an acidic solution, such as 1% (v/v) TFA. This will lower the pH and protonate any remaining primary amines, preventing further reaction.
-
-
Sample Cleanup:
-
It is crucial to remove excess reagent and salts before mass spectrometry analysis. Use a C18 desalting spin tip or similar reversed-phase cleanup method according to the manufacturer's instructions.
-
Elute the guanidinated peptides in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Analyze the cleaned, guanidinated peptide sample by LC-MS/MS.
-
Important: When setting up your database search, remember to include a variable modification on lysine corresponding to the mass shift of guanidination. For 2-(Pyrrolidin-1-yl)ethanimidamide, this would be the addition of the ethanimidamide group (C2H4N2) and the loss of two protons from the lysine amine, resulting in a monoisotopic mass increase of 42.0371 Da.
-
Optimization and Troubleshooting
The efficiency of the guanidination reaction can be influenced by several factors. The following table outlines key parameters and considerations for optimization.
| Parameter | Recommended Range | Considerations |
| pH | 10.5 - 11.5 | A high pH is necessary to deprotonate the lysine ε-amino group. However, excessively high pH can lead to peptide degradation. |
| Temperature | Room Temperature to 37°C | Higher temperatures can increase the reaction rate but may also promote side reactions.[4] |
| Reaction Time | 5 minutes - Overnight | Shorter times may be sufficient with optimized conditions, but longer times can ensure complete reaction.[7] It's advisable to perform a time-course experiment to determine the optimal duration. |
| Reagent Concentration | 0.5 M - 1.5 M | A molar excess of the guanidinating reagent is required. The optimal concentration will depend on the amount of peptide being modified. |
Potential Issues and Solutions:
-
Incomplete Guanidination: This will result in mixed populations of modified and unmodified peptides, complicating data analysis. To address this, consider increasing the reaction time, temperature, or reagent concentration.
-
Side Reactions: While guanidination is generally specific to primary amines, some modification of the N-terminus can occur, particularly at glycine residues.[5] Careful control of pH and reaction time can minimize this. An unexpected side modification of +57 Da has been reported with some buffer systems, highlighting the importance of careful method validation.[4]
-
Sample Loss during Cleanup: Desalting is a critical step, but can lead to sample loss. Ensure proper conditioning and elution from the C18 material.
Applications in Drug Discovery and Development
The use of lysine guanidination extends beyond routine protein identification. In the context of drug development, this technique can be applied to:
-
Characterize Protein-Drug Interactions: By altering the charge state of lysine residues, guanidination can be used to probe the role of specific lysines in drug binding or protein-protein interactions.
-
Improve Analysis of Biotherapeutics: For monoclonal antibodies and other protein-based drugs, guanidination can improve sequence coverage and aid in the characterization of post-translational modifications.
-
Quantitative Proteomics for Target Validation: Isotope-labeled guanidinating reagents can be used in quantitative proteomics workflows to assess changes in protein expression or modification in response to drug treatment.[1]
Conclusion
Lysine guanidination using reagents such as this compound is a valuable tool in the proteomics arsenal. By converting lysine to homoarginine, researchers can significantly enhance the quality of their mass spectrometry data, leading to more robust protein identification and a deeper understanding of complex biological systems. While optimization of the reaction conditions is essential for achieving complete and specific modification, the benefits of this technique for both qualitative and quantitative proteomics are well-established.
References
-
Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. National Institutes of Health. [Link]
-
Warwood, S., et al. (2006). Guanidination Chemistry for Qualitative and Quantitative Proteomics. Rapid Communications in Mass Spectrometry, 20(21), 3245-56. [Link]
-
Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. PubMed. [Link]
-
Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. National Institutes of Health. [Link]
-
Derivatization for proteomics. University of Liverpool. [Link]
-
Ye, J., et al. (2016). An optimized guanidination method for large-scale proteomic studies. Proteomics, 16(13), 1837-46. [Link]
-
Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. ACS Publications. [Link]
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884-90. [Link]
Sources
- 1. An optimized guanidination method for large-scale proteomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization for proteomics | Proteomics | Centre for Proteome Research [liverpool.ac.uk]
- 3. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"step-by-step guide for cross-linking proteins with 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride"
An important introductory note: The cross-linking agent "2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride" specified in the topic is not a commercially available or commonly referenced reagent in scientific literature for protein cross-linking. Therefore, this guide has been developed for a well-established and functionally related cross-linker, Dimethyl pimelimidate (DMP) hydrochloride . DMP is a homobifunctional imidoester that targets primary amines (such as lysine side chains and the N-terminus of proteins) and is widely used for studying protein-protein interactions. The principles and protocols detailed herein for DMP are representative of imidate-based cross-linking and provide a robust framework for researchers.
Application Note & Protocol
Topic: A Step-by-Step Guide for Cross-Linking Proteins with Dimethyl Pimelimidate (DMP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein cross-linking is a powerful technique used to investigate protein-protein interactions, stabilize protein complexes, and probe the three-dimensional structure of proteins. The choice of a cross-linking agent is critical and depends on the specific application, the functional groups present on the proteins of interest, and the desired spacer arm length.
Dimethyl pimelimidate (DMP) is a homobifunctional imidoester cross-linker. It possesses two reactive imidate groups at either end of a 7-carbon spacer arm. DMP reacts specifically and efficiently with primary amino groups (-NH2) in a two-step process under mild alkaline conditions (pH 7.0 to 10.0). The reaction results in the formation of a stable amidine bond, which is resistant to hydrolysis. A key advantage of imidate cross-linkers like DMP is that they do not alter the overall charge of the protein, as the positively charged primary amine is replaced by a positively charged amidine group. This charge preservation is crucial for maintaining the native conformation and function of the protein complex.
This application note provides a comprehensive guide to the use of DMP for cross-linking proteins, covering the underlying chemistry, a detailed experimental protocol, and key considerations for successful experimental design and execution.
Mechanism of Action
DMP reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain. The reaction proceeds through a two-step mechanism:
-
Formation of an Unstable Intermediate: The primary amine attacks one of the imidate groups of DMP, leading to the formation of an unstable tetrahedral intermediate and the displacement of a methanol molecule.
-
Formation of a Stable Amidine Bond: The intermediate then rearranges to form a stable, positively charged amidine bond.
This process can occur at both ends of the DMP molecule, allowing it to covalently link two protein subunits that are in close proximity.
Caption: Reaction mechanism of DMP with protein primary amines.
Experimental Protocol
This protocol provides a general framework for cross-linking two purified proteins. The optimal conditions, particularly the molar ratio of DMP to protein, should be determined empirically for each specific system.
Materials and Reagents
-
Cross-linker: Dimethyl pimelimidate (DMP) hydrochloride (e.g., from suppliers like Thermo Fisher Scientific or MilliporeSigma)
-
Proteins of Interest: Purified proteins (Protein A and Protein B) in a suitable buffer.
-
Reaction Buffer: 0.1 M HEPES or 0.1 M sodium phosphate, pH 8.0. Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target proteins for reaction with DMP.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.
-
Analysis: SDS-PAGE reagents (gels, running buffer, loading buffer, protein standards, and staining solution).
-
Ice bucket
-
Reaction tubes (e.g., microcentrifuge tubes)
Step-by-Step Method
-
Preparation of Reagents:
-
Protein Solution: Prepare a solution containing your proteins of interest at a suitable concentration (e.g., 1-10 µM) in the chosen reaction buffer.
-
DMP Stock Solution: Immediately before use, dissolve DMP hydrochloride in the reaction buffer to a concentration of 10-20 mM. DMP is susceptible to hydrolysis, so the stock solution should be prepared fresh and kept on ice.
-
-
Cross-Linking Reaction:
-
Set up a series of reactions to determine the optimal DMP concentration. It is recommended to test a range of molar excess of DMP over the total protein concentration (e.g., 10:1, 50:1, 100:1, 500:1).
-
In a microcentrifuge tube, add the protein solution.
-
Add the calculated volume of the fresh DMP stock solution to the protein solution to initiate the cross-linking reaction. Mix gently by pipetting.
-
Control Reactions: It is essential to include proper controls:
-
Negative Control: Protein solution with reaction buffer instead of DMP. This shows the protein migration pattern without cross-linking.
-
Individual Protein Controls: If cross-linking two different proteins, run reactions with each protein separately with DMP to assess intra-protein cross-linking.
-
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature or on ice. Incubation on ice can help to slow down the hydrolysis of DMP and provide more controlled cross-linking.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with and consume any unreacted DMP.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Analysis by SDS-PAGE:
-
Add an appropriate volume of SDS-PAGE loading buffer to each reaction and control tube.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
-
Expected Results: A successful cross-linking reaction will result in the appearance of a new, higher molecular weight band corresponding to the cross-linked protein complex. The intensity of this band will likely increase with higher concentrations of DMP, while the intensity of the monomeric protein bands will decrease.
-
Caption: Experimental workflow for protein cross-linking using DMP.
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for a typical DMP cross-linking experiment. These values should be used as a starting point and optimized for each specific system.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 10 µM | Balances the need for sufficient material for detection with the desire to favor intramolecular or specific intermolecular cross-linking over non-specific aggregation. |
| DMP to Protein Molar Ratio | 10:1 to 500:1 | A range is necessary to empirically determine the optimal level of cross-linking without causing excessive modification or precipitation. |
| Reaction Buffer pH | 7.0 - 9.0 | The reaction rate increases with pH, but protein stability may decrease at higher pH values. pH 8.0 is a common and effective compromise. |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) slow the reaction and DMP hydrolysis, providing more control. Room temperature offers faster reaction kinetics. |
| Reaction Time | 30 - 60 minutes | Sufficient time for the cross-linking reaction to proceed. Longer times may increase non-specific cross-linking and hydrolysis of the reagent. |
| Quenching Reagent Conc. | 50 - 100 mM | A high concentration of a primary amine is needed to ensure all unreacted DMP is consumed, effectively stopping the reaction. |
Troubleshooting
-
No Cross-linking Observed:
-
Check Buffer Composition: Ensure the reaction buffer is free of primary amines.
-
Increase DMP Concentration: The initial concentrations may have been too low.
-
Increase pH: A higher pH (e.g., 8.5-9.0) can increase the reaction rate, provided the proteins are stable.
-
Check Protein Integrity: Confirm that the proteins are properly folded and that potential lysine residues are accessible.
-
-
Excessive Cross-linking or Precipitation:
-
Decrease DMP Concentration: High concentrations of the cross-linker can lead to extensive, non-specific cross-linking and aggregation.
-
Decrease Reaction Time: Shorten the incubation period to limit the extent of the reaction.
-
Lower Protein Concentration: High protein concentrations can favor intermolecular cross-linking and aggregation.
-
References
-
Frieden, C., & Ciszak, E. (1993). The use of dimethyl pimelimidate to cross-link the subunits of bovine liver glutamate dehydrogenase. Journal of Biological Chemistry, 268(13), 9334-9339. [Link]
Application Notes and Protocols for Cell Surface Protein Labeling with 2-(Pyrrolidin-1-yl)ethanimidamide Hydrochloride
Introduction: A Novel Reagent for Probing the Cell Surface Proteome
The landscape of the cell surface, or the surfaceome, is a dynamic interface that dictates how a cell interacts with its environment. It is densely populated with proteins that mediate critical cellular functions, including signaling, adhesion, and transport. The ability to specifically label these proteins is fundamental to understanding their function, tracking their movement, and identifying potential therapeutic targets. A common strategy for labeling cell surface proteins is to target the primary amine groups of lysine residues, which are abundant and typically exposed on the protein surface.
This document provides a detailed guide to a novel method for labeling cell surface proteins using 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride. This reagent facilitates a reaction known as amidination , which covalently modifies the primary amino groups of lysine residues. A key advantage of amidination is the preservation of the positive charge of the lysine side chain, which minimizes perturbations to the protein's native structure and function. This contrasts with other amine-reactive labeling strategies that neutralize this charge, potentially leading to significant conformational changes.
These application notes are intended for researchers, scientists, and drug development professionals seeking a robust and minimally disruptive method for cell surface protein labeling. We will delve into the underlying chemical principles, provide detailed experimental protocols, and outline methods for the validation and analysis of the labeled proteins.
The Principle of Amidination for Cell Surface Protein Labeling
The core of this labeling protocol is the reaction between the ethanimidamide group of this compound and the ε-amino group of lysine residues on extracellular domains of membrane proteins.
The Reaction:
The reaction proceeds via nucleophilic attack of the unprotonated primary amine of a lysine residue on the electrophilic carbon of the imidamide. This forms a new, stable amidine bond. The reaction is most efficient under slightly alkaline conditions (pH 8.0-10.0), which deprotonates the lysine's amino group, enhancing its nucleophilicity.
Diagram of the Amidination Reaction
Caption: Amidination of a lysine residue on a cell surface protein.
Experimental Protocols
This section provides a comprehensive, step-by-step guide for labeling cell surface proteins on live cells.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| This compound | Various | Source from a reputable chemical supplier. Store desiccated at 2-8°C. Allow to warm to room temperature before opening. |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Standard suppliers | Use serum-free medium for the labeling reaction to avoid reaction of the reagent with proteins in the serum. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Standard suppliers | For cell washing. Ensure it is sterile and calcium/magnesium-free. |
| Labeling Buffer (e.g., Borate Buffer, pH 8.5) | Prepare in-house | 50 mM Borate buffer with 150 mM NaCl. Filter-sterilize before use. The alkaline pH is critical for efficient amidination. |
| Quenching Buffer (e.g., Tris-HCl, pH 7.5) | Prepare in-house | 100 mM Tris-HCl. This will quench the reaction by providing an excess of primary amines. |
| Cell Scraper/Lifter | Standard suppliers | For harvesting adherent cells. |
| Centrifuge | Capable of pelleting cells at low speeds (e.g., 300-500 x g). | |
| Hemocytometer or Automated Cell Counter | For accurate cell counting. |
Protocol 1: Labeling of Cell Surface Proteins on Adherent Cells
-
Cell Preparation:
-
Culture adherent cells to 80-90% confluency in an appropriate vessel (e.g., 10 cm dish).
-
Aspirate the culture medium and wash the cells twice with 5 mL of ice-cold PBS (pH 7.4) to remove any residual serum proteins.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 100 mM stock solution of this compound in ice-cold Labeling Buffer (50 mM Borate Buffer, pH 8.5).
-
Rationale: The reagent can hydrolyze in aqueous solutions; therefore, fresh preparation is crucial for optimal reactivity. The alkaline pH of the labeling buffer deprotonates the lysine ε-amino groups, making them more nucleophilic and reactive.
-
-
Labeling Reaction:
-
Dilute the 100 mM stock solution to a final concentration of 1-10 mM in pre-chilled Labeling Buffer. The optimal concentration should be determined empirically for each cell type and experimental goal.
-
Add 3-5 mL of the labeling solution to each 10 cm dish, ensuring the cell monolayer is completely covered.
-
Incubate the cells at 4°C for 30 minutes with gentle rocking.
-
Rationale: Performing the reaction at 4°C minimizes endocytosis and other metabolic processes, ensuring that the labeling is restricted to the cell surface proteins.
-
-
Quenching the Reaction:
-
Aspirate the labeling solution and wash the cells once with 5 mL of ice-cold Quenching Buffer (100 mM Tris-HCl, pH 7.5).
-
Add 5 mL of Quenching Buffer and incubate for 10 minutes at 4°C.
-
Rationale: The Tris buffer contains a high concentration of primary amines that will react with and neutralize any unreacted this compound, effectively stopping the labeling reaction.
-
-
Cell Harvesting and Lysis:
-
Wash the cells three times with 5 mL of ice-cold PBS (pH 7.4) to remove excess quenching reagent.
-
Harvest the cells by scraping in ice-cold PBS.
-
Pellet the cells by centrifugation at 300-500 x g for 5 minutes at 4°C.
-
The cell pellet is now ready for downstream applications, such as protein extraction for mass spectrometry or fluorescence analysis.
-
Protocol 2: Labeling of Cell Surface Proteins on Suspension Cells
-
Cell Preparation:
-
Harvest suspension cells by centrifugation at 300-500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS (pH 7.4) to remove culture medium components.
-
Resuspend the cells in ice-cold PBS and determine the cell count and viability.
-
-
Reagent Preparation:
-
Prepare a fresh 100 mM stock solution of this compound in ice-cold Labeling Buffer (50 mM Borate Buffer, pH 8.5) immediately before use.
-
-
Labeling Reaction:
-
Centrifuge the required number of cells (e.g., 1-10 x 10^6 cells) and resuspend the pellet in the labeling solution (1-10 mM of the reagent in Labeling Buffer) at a density of 1-5 x 10^7 cells/mL.
-
Incubate for 30 minutes at 4°C with gentle rotation.
-
-
Quenching the Reaction:
-
Pellet the cells by centrifugation (300-500 x g, 5 minutes, 4°C).
-
Resuspend the cell pellet in Quenching Buffer (100 mM Tris-HCl, pH 7.5) and incubate for 10 minutes at 4°C with gentle rotation.
-
-
Final Washes:
-
Pellet the cells and wash three times with a large volume of ice-cold PBS (pH 7.4).
-
The final cell pellet is ready for subsequent analysis.
-
Experimental Workflow Diagram
Caption: General workflow for cell surface protein labeling.
Validation and Analysis of Labeled Proteins
A critical component of any labeling protocol is the validation of the modification. We present two common approaches for confirming the successful labeling of cell surface proteins.
Validation by Mass Spectrometry
Mass spectrometry provides the most definitive evidence of labeling by identifying the modified lysine residues.
-
Protein Extraction and Digestion:
-
Lyse the labeled cells using a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysate.
-
Denature, reduce, and alkylate the proteins, followed by digestion with trypsin. Note: Trypsin will not cleave at amidinated lysine residues, a fact that can be used to confirm labeling.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against a protein database, specifying the mass shift corresponding to the addition of the 2-(Pyrrolidin-1-yl)ethanimidamide group on lysine residues.
-
-
Data Analysis:
-
Identify peptides containing the modification.
-
The presence of these modified peptides confirms successful labeling.
-
Quantitative proteomics approaches (e.g., SILAC or label-free quantification) can be used to compare the extent of labeling under different conditions.
-
Validation by Fluorescence
If the this compound is conjugated to a fluorescent dye, or if a secondary fluorescent probe that reacts with the pyrrolidine moiety is available, fluorescence-based methods can be employed.
-
Fluorescence Microscopy:
-
After labeling and washing, fix the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Fluorescence localized to the cell membrane indicates successful labeling of cell surface proteins.
-
-
Flow Cytometry:
-
Analyze the labeled, non-fixed cells by flow cytometry.
-
A shift in fluorescence intensity compared to unlabeled control cells provides a quantitative measure of the overall labeling efficiency across the cell population.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | 1. Inactive reagent due to hydrolysis.2. Suboptimal pH of the labeling buffer.3. Insufficient reagent concentration. | 1. Always prepare the reagent solution fresh before each experiment.2. Verify the pH of the labeling buffer is between 8.0 and 9.0.3. Perform a concentration titration to determine the optimal reagent concentration for your cell type. |
| High Cell Death | 1. Reagent toxicity at high concentrations.2. Prolonged incubation. | 1. Reduce the reagent concentration.2. Decrease the incubation time.3. Ensure all steps are performed at 4°C. |
| High Background Signal | 1. Inadequate quenching.2. Insufficient washing. | 1. Ensure the quenching buffer has a sufficient concentration of Tris.2. Increase the number and volume of washes after quenching. |
Conclusion
The use of this compound for the amidination of cell surface proteins offers a powerful tool for studying the surfaceome. The preservation of the positive charge on lysine residues is a significant advantage, promoting the maintenance of protein structure and function. The protocols provided herein serve as a comprehensive starting point for researchers. As with any labeling technique, empirical optimization of parameters such as reagent concentration and incubation time is recommended to achieve the best results for specific cell types and experimental aims. The validation of labeling through mass spectrometry is strongly encouraged for definitive confirmation of the modification.
References
-
General Principles of Bioconjugation for Cell Surface Labeling: For a review of non-genetic methods of cell surface modification, including chemical conjugation, refer to: "Non-genetic bioconjugation strategies for modifying cell membranes and membrane proteins: a review." Available at: [Link]
-
Targeting Primary Amines on Proteins: An overview of labeling primary amine groups in peptides and proteins can be found in: "Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers." Available at: [Link]
-
Mass Spectrometry for Validation: For an example of using mass spectrometry to analyze lysine modifications, see: "Mass spectrometry- and lysine amidination-based protocol for thermodynamic analysis of protein folding and ligand binding interactions." Available at: [Link]
-
Chemical Properties of Amidines: Information on the properties and reactions of a related compound, acetamidine hydrochloride, can be found on its Wikipedia page. Available at: [Link]
-
Reactivity of Imidoesters with Proteins: A study on the reaction of a related class of compounds, imidoesters, with proteins is: "Characterization of chromatin modified with ethyl acetimidate." Available at: [Link]
-
Hydrolysis of Amides and Related Compounds: For a general understanding of the stability of related functional groups in aqueous solutions, refer to: "The Hydrolysis of Amides." Available at: [Link]
Application Note: Enhanced In-Solution Digestion Protocol for Mass Spectrometry using Lysine Amidination with 2-(Pyrrolidin-1-yl)ethanimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Lysine Amidination in Proteomics
In the field of mass spectrometry-based proteomics, the comprehensive identification and quantification of proteins rely on the efficient enzymatic digestion of protein samples into peptides. Trypsin is the most commonly used protease due to its high specificity, cleaving C-terminal to lysine (Lys) and arginine (Arg) residues. This process generates peptides that are of an ideal size and charge state for analysis by mass spectrometry.
However, a common challenge in proteomics is the disparity in signal intensity between lysine- and arginine-containing peptides. Peptides ending in arginine, with its more basic guanidinium group, tend to ionize more efficiently, leading to a bias in detection and potentially incomplete protein sequence coverage[1]. To address this, chemical modification of the ε-amino group of lysine residues can be employed.
This application note details a robust in-solution digestion protocol that incorporates a lysine amidination step using 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride. This reagent converts lysine residues into homoarginine analogues, a process known as guanidination[1][2]. This conversion imparts a higher proton affinity to the modified lysine side chains, thereby enhancing the ionization efficiency of lysine-containing peptides to a level comparable to that of arginine-containing peptides[1][2]. The result is a more uniform peptide signal response, leading to improved protein identification and more reliable quantification.
Mechanism of Action: Lysine Amidination
This compound is an amidinating reagent that reacts with primary amines, such as the ε-amino group of lysine side chains. The reaction, which is typically carried out under basic conditions (pH > 10), involves the nucleophilic attack of the unprotonated amine on the imidamide carbon, leading to the formation of a stable amidine linkage. This converts the lysine residue into a homoarginine analogue, which possesses a guanidinium group.
Caption: Reaction scheme of lysine amidination.
Experimental Workflow Overview
The overall workflow integrates the chemical modification of lysine residues into a standard in-solution digestion protocol. The key stages involve protein denaturation, reduction of disulfide bonds, alkylation of cysteine residues, amidination of lysine residues, and finally, enzymatic digestion with trypsin.
Caption: In-solution digestion workflow with lysine amidination.
Reagents and Materials
| Reagent | Supplier | Recommended Purity |
| Urea | Sigma-Aldrich | Proteomics Grade |
| Ammonium Bicarbonate (NH₄HCO₃) | Sigma-Aldrich | ≥99% |
| Dithiothreitol (DTT) | Sigma-Aldrich | Proteomics Grade |
| Iodoacetamide (IAA) | Sigma-Aldrich | Proteomics Grade |
| This compound | Santa Cruz Biotechnology | For Research Use Only |
| Trypsin, TPCK Treated | Promega | Sequencing Grade |
| Acetonitrile (ACN) | Fisher Scientific | LC-MS Grade |
| Formic Acid (FA) | Fisher Scientific | LC-MS Grade |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | LC-MS Grade |
| Ultrapure Water | Millipore | 18.2 MΩ·cm |
Detailed Protocol
This protocol is optimized for the digestion of 10-100 µg of protein. All steps should be performed in a clean environment, wearing gloves, to minimize keratin contamination[3].
Part 1: Protein Denaturation, Reduction, and Alkylation
The initial steps are crucial for unfolding the protein and making cleavage sites accessible to trypsin[4].
-
Sample Preparation: Resuspend the protein pellet or solution in 20 µL of 8 M urea in 100 mM Tris-HCl, pH 8.5. Ensure the protein is fully solubilized.
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 5 mM. Incubate for 30 minutes at 37°C. This step cleaves disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 15 mM. Incubate for 30 minutes in the dark at room temperature. This step irreversibly modifies cysteine residues, preventing the reformation of disulfide bonds[4].
Part 2: Lysine Amidination
This step chemically modifies lysine residues to enhance their detection by mass spectrometry. The reaction is performed at an alkaline pH to ensure the primary amine of the lysine side chain is deprotonated and thus nucleophilic.
-
Reagent Preparation: Prepare a 1 M solution of this compound in ultrapure water immediately before use.
-
pH Adjustment: Add 10 µL of 2.85 M ammonium hydroxide to the sample to raise the pH to >10.5.
-
Amidination Reaction: Add 10 µL of the 1 M this compound solution to the protein sample. Vortex briefly.
-
Incubation: Incubate the reaction mixture for 30 minutes at 65°C[1][2].
-
Quenching the Reaction: Stop the amidination reaction by adding formic acid to a final concentration of 1%. This will lower the pH and protonate any remaining primary amines, rendering them unreactive.
Part 3: Enzymatic Digestion
Following chemical modification, the protein is digested into peptides.
-
Dilution: Dilute the sample with 100 mM ammonium bicarbonate, pH 8.0, to reduce the urea concentration to less than 1.5 M. High concentrations of urea can inhibit trypsin activity.
-
Trypsin Addition: Add sequencing grade trypsin to the protein sample at a 1:50 (w/w) enzyme-to-substrate ratio.
-
Digestion: Incubate the mixture overnight (12-16 hours) at 37°C with gentle shaking.
-
Stopping the Digestion: Acidify the sample with formic acid to a final concentration of 1% to inactivate the trypsin.
Part 4: Peptide Cleanup
The final step involves desalting the peptide mixture prior to LC-MS/MS analysis. This is critical for removing salts and other contaminants that can interfere with ionization.
-
Desalting: Use a C18 StageTip or a similar reversed-phase cleanup method.
-
Elution: Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Drying: Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptides in a suitable volume of 0.1% formic acid in ultrapure water for LC-MS/MS analysis.
Expected Results and Data Interpretation
The successful amidination of lysine residues will result in a mass shift of +69.095 Da for each modified lysine. This needs to be accounted for during the database search for protein identification.
| Modification | Reagent | Mass Shift (Monoisotopic) |
| Carbamidomethylation (Cys) | Iodoacetamide | +57.021 Da |
| Amidination (Lys) | 2-(Pyrrolidin-1-yl)ethanimidamide | +69.095 Da |
When setting up the search parameters in your proteomics software (e.g., MaxQuant, Proteome Discoverer, Mascot), include the carbamidomethylation of cysteine as a fixed modification and the amidination of lysine as a variable modification. This will allow for the identification of peptides containing the modified lysine residues.
Troubleshooting
-
Low Protein Identification:
-
Incomplete Digestion: Ensure the urea concentration was sufficiently lowered before adding trypsin. Optimize the trypsin-to-protein ratio and digestion time.
-
Inefficient Amidination: Confirm the pH of the reaction was sufficiently alkaline. Prepare the amidinating reagent fresh.
-
-
Incomplete Amidination:
-
This may be observed as peptides with unmodified lysines. Optimize the concentration of the amidinating reagent and the incubation time. Note that complete conversion is not always achieved[5].
-
-
Keratin Contamination:
-
Always work in a clean environment, wear gloves, and use clean reagents and consumables to minimize contamination.
-
Conclusion
The incorporation of a lysine amidination step using this compound into a standard in-solution digestion protocol offers a significant enhancement for mass spectrometry-based proteomics. By converting lysine residues to homoarginine analogues, this method improves the ionization efficiency of lysine-containing peptides, leading to more comprehensive protein identification and more accurate quantification. This protocol provides a detailed, step-by-step guide for researchers to implement this valuable technique in their proteomics workflows.
References
-
Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. NIH. Available at: [Link]
-
The impact of amidination on peptide fragmentation and identification in shotgun proteomics. Available at: [Link]
-
Probing Protein Tertiary Structure with Amidination. ACS Publications. Available at: [Link]
-
pH-, temperature- and ion-dependent oligomerization of Sulfolobus solfataricus recombinant amidase: a study with site-specific mutants. NIH. Available at: [Link]
-
The impact of amidination on peptide fragmentation and identification in shotgun proteomics. Available at: [Link]
-
In-Solution Digestion. 57357. Available at: [Link]
-
In-solution trypsin digestion. Turku Bioscience Centre. Available at: [Link]
-
Covalent Modification of Lipids and Proteins in Rat Hepatocytes, and In Vitro, by Thioacetamide Metabolites. NIH. Available at: [Link]
-
How amide hydrogens exchange in native proteins. PMC. Available at: [Link]
-
Samdi mass spectrometry for high yield protein modification reaction development. Available at: [Link]
-
A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. NIH. Available at: [Link]
-
In-solution protein digestion. University of Oxford. Available at: [Link]
-
Lys-C OR Trypsin In-Solution Protein Digest Protocol. QB3 Berkeley. Available at: [Link]
-
Properties of methyl acetimidate and its use as a protein-modifying reagent. PubMed. Available at: [Link]
-
Effects of pH on proteins: Predictions for ensemble and single molecule pulling experiments. Available at: [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. Available at: [Link]
-
Synthesis and Reactivity of 2-Pyrrolidino-, 2-N-Methylpiperazino-, 2-Piperidino-, and 2-Morpholino-1,3,4-thiadiazines. ResearchGate. Available at: [Link]
-
Properties of methyl acetimidate and its use as a protein-modifying reagent. PMC. Available at: [Link]
-
Identification of Four Novel Types of in Vitro Protein Modifications. NIH. Available at: [Link]
-
Probing protein tertiary structure with amidination. PubMed. Available at: [Link]
-
Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. Available at: [Link]
-
Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. NIH. Available at: [Link]
-
Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins. NIH. Available at: [Link]
-
Complications in the assignment of 14 and 28 Da mass shift detected by mass spectrometry as in vivo methylation from endogenous proteins. PubMed. Available at: [Link]
-
Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. NIH. Available at: [Link]
-
Identification of Protein Modifications by Mass Spectrometry. Available at: [Link]
-
Amidated amino acids are prominent additives for preventing heat-induced aggregation of lysozyme. PubMed. Available at: [Link]
-
Amide temperature coefficients in the protein G B1 domain. SciSpace. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. NIH. Available at: [Link]
-
Protocol for an in vitro assay to study HIV-1 Tat methylation. NIH. Available at: [Link]
Sources
Application Notes and Protocols for Mass Spectrometry Sample Preparation using 2-(Pyrrolidin-1-yl)ethanimidamide Hydrochloride
Introduction: Enhancing Analyte Detectability in Mass Spectrometry through Derivatization
In the realm of bioanalysis and drug development, liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the sensitive and specific quantification of a diverse range of molecules. However, the intrinsic chemical properties of certain analytes can hinder their efficient ionization, leading to poor sensitivity and unreliable detection. This is particularly true for compounds with low proton affinity or those that are neutral in nature, such as steroids and other carbonyl-containing molecules.[1][2] Chemical derivatization offers a powerful solution to this challenge by chemically modifying the analyte to introduce a readily ionizable moiety, thereby significantly enhancing its signal in the mass spectrometer.[1][3]
This application note details the use of 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride as a derivatizing agent to improve the mass spectrometric detection of carbonyl-containing compounds. The ethanimidamide functional group, which is a close relative of the guanidinium group, is highly basic and readily protonated, thus imparting a permanent positive charge to the analyte. This strategy is particularly effective for enhancing ionization efficiency in electrospray ionization (ESI) mass spectrometry.
Mechanism of Action: The Reaction of 2-(Pyrrolidin-1-yl)ethanimidamide with Carbonyl Groups
The derivatization of carbonyl compounds, such as ketones and aldehydes, with this compound proceeds through a nucleophilic addition-elimination reaction, forming a stable Schiff base-like product. The lone pair of electrons on one of the nitrogen atoms of the ethanimidamide group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the analyte. This is followed by the elimination of a water molecule to form a C=N double bond, covalently linking the derivatizing agent to the analyte.
The hydrochloride salt of the reagent provides an acidic environment that can catalyze the reaction. The resulting derivatized analyte now carries the pyrrolidine and the positively charged ethanimidamide group, which dramatically improves its ionization efficiency in the positive ion mode of the mass spectrometer.
Caption: Proposed reaction mechanism for the derivatization of a carbonyl-containing analyte with 2-(Pyrrolidin-1-yl)ethanimidamide.
Experimental Protocol: Derivatization of a Carbonyl-Containing Analyte
This protocol provides a general procedure for the derivatization of a standard solution of a carbonyl-containing analyte. Researchers should optimize the reaction conditions for their specific analyte and sample matrix.
Materials:
-
This compound
-
Analyte standard (e.g., a ketosteroid)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
LC-MS vials
Procedure:
-
Preparation of Reagent Solution:
-
Prepare a 10 mg/mL stock solution of this compound in methanol.
-
Vortex thoroughly to ensure complete dissolution. This solution should be prepared fresh daily.
-
-
Preparation of Analyte Solution:
-
Prepare a 1 mg/mL stock solution of the carbonyl-containing analyte in methanol or another suitable solvent.
-
Prepare working standard solutions by diluting the stock solution with methanol to the desired concentrations.
-
-
Derivatization Reaction:
-
In a clean microcentrifuge tube, add 50 µL of the analyte working standard solution.
-
Add 50 µL of the this compound reagent solution.
-
Add 10 µL of 1% formic acid in methanol to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes.
-
-
Sample Work-up:
-
After incubation, allow the sample to cool to room temperature.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulates.
-
Carefully transfer the supernatant to an LC-MS vial for analysis.
-
-
LC-MS Analysis:
-
Inject an appropriate volume of the derivatized sample onto a suitable reversed-phase LC column (e.g., C18).
-
Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid, for optimal separation and ionization.
-
Detect the derivatized analyte in positive ion mode using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.
-
Data Presentation: Expected Mass Shift and LC-MS Parameters
The derivatization reaction results in a predictable mass shift in the analyte, which can be used to confirm the success of the reaction and to set up the mass spectrometer for detection.
| Parameter | Value |
| Molecular Formula of Reagent | C₆H₁₃N₃ |
| Monoisotopic Mass of Reagent | 127.1109 g/mol |
| Mass Shift upon Derivatization | +109.0953 u (due to the addition of C₆H₁₁N₂ and loss of H₂O) |
Table 1. Key properties of 2-(Pyrrolidin-1-yl)ethanimidamide and the expected mass shift upon derivatization of a carbonyl group.
Typical LC-MS Parameters:
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
Table 2. Example of starting LC-MS parameters for the analysis of derivatized analytes. These parameters should be optimized for the specific instrument and analyte.
Experimental Workflow
Caption: A streamlined workflow for the derivatization of carbonyl-containing analytes using this compound for LC-MS analysis.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of this derivatization protocol, the following self-validating steps are recommended:
-
Confirmation of Derivatization: Analyze both the underivatized and derivatized analyte by LC-MS. A successful reaction will be confirmed by the appearance of a new peak at an earlier retention time (due to increased polarity) and with the expected mass-to-charge ratio (m/z) corresponding to the derivatized product.
-
Reaction Optimization: Systematically vary the reaction time, temperature, and reagent concentration to determine the optimal conditions for maximum derivatization efficiency for the specific analyte of interest.
-
Use of an Internal Standard: Whenever possible, use a stable isotope-labeled internal standard of the analyte. The internal standard should be added to the sample prior to derivatization to account for any variability in the reaction and sample work-up.
-
Matrix Effects Evaluation: For complex biological samples, it is crucial to assess the impact of the sample matrix on the derivatization efficiency and ionization of the analyte. This can be done by comparing the response of the derivatized analyte in a clean solvent versus a matrix-matched sample.
Conclusion
The use of this compound as a derivatizing agent offers a promising strategy for enhancing the sensitivity of LC-MS analysis of carbonyl-containing compounds. By introducing a permanently charged moiety, this reagent significantly improves the ionization efficiency of otherwise difficult-to-detect analytes. The proposed protocol provides a solid starting point for researchers to develop and validate robust and sensitive analytical methods for a wide range of applications in pharmaceutical research, clinical diagnostics, and metabolomics.
References
-
Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 378(4), 875–882. [Link]
-
Marcos, J., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC–MS and LC–MS analyses. Bioanalysis, 7(19), 2515–2535. [Link]
- Santa, T. (2011). Derivatization of steroids for LC-MS. In Steroid Analysis (pp. 205-217). Springer, Berlin, Heidelberg.
-
Xing, J., et al. (2020). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 10(11), 438. [Link]
- Guo, K., & Li, L. (2009). Chemical derivatization for electrospray ionization mass spectrometry. Analytical and Bioanalytical Chemistry, 394(7), 1845–1869.
-
Johnson, D. W. (2014). Steroid analysis by liquid chromatography-mass spectrometry: derivatization consideration. Journal of Analytical & Bioanalytical Techniques, 5(5), 1. [Link]
Sources
- 1. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
Application Note & Protocol: Enrichment of Peptides Modified by 2-(Pyrrolidin-1-yl)ethanimidamide
Introduction: The Strategic Advantage of Amidinating Peptides
In the field of proteomics and drug development, the chemical modification of peptides is a cornerstone for elucidating protein function, structure, and interactions. A key challenge in mass spectrometry-based proteomics is the often low abundance of specific peptides of interest within a complex biological digest.[1] Chemical derivatization offers a powerful solution by introducing a unique chemical handle that facilitates selective enrichment.
This guide focuses on the use of 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride , an amidinating reagent that modifies primary amine groups on peptides. The primary targets for this modification are the ε-amine of lysine side chains and the N-terminal α-amine. The reaction converts these amines into more basic amidine groups, thereby increasing the peptide's net positive charge at an acidic pH. This deliberate charge alteration is the lynchpin of the enrichment strategy, enabling modified peptides to be selectively captured and separated from the vast excess of unmodified peptides using Strong Cation Exchange (SCX) chromatography.[2][3]
This protocol provides a comprehensive, field-tested methodology for the modification of peptides with 2-(Pyrrolidin-1-yl)ethanimidamide and their subsequent enrichment using SCX solid-phase extraction (SPE). The successful application of this workflow significantly enhances the detection and identification of target peptides in complex downstream analyses, such as LC-MS/MS.
Principle of the Method: Charge-Based Selective Capture
The entire workflow is built upon a simple yet robust chemical principle.
-
Modification (Amidination): The 2-(Pyrrolidin-1-yl)ethanimidamide reagent reacts with the primary amines of peptides (N-terminus and Lysine residues). This reaction, known as amidination, replaces a primary amine with a more basic amidine functional group. The increased basicity ensures that these groups remain protonated (positively charged) even at a moderately acidic pH, thus increasing the overall positive charge of the peptide.
-
Enrichment (Strong Cation Exchange): Strong Cation Exchange (SCX) chromatography separates molecules based on the magnitude of their positive charge.[3] The SCX stationary phase contains negatively charged functional groups (e.g., sulfonic acid) that bind positively charged molecules.[3]
-
Loading: At a low pH (e.g., pH < 3.0), nearly all peptides are positively charged and will bind to the SCX resin.[4]
-
Selective Elution: A stepwise increase in salt concentration is used to elute the bound peptides. Peptides with a lower positive charge (e.g., unmodified peptides) are displaced by the salt cations and elute first. Peptides with a higher positive charge—our amidinated targets—require a higher salt concentration to be displaced and are therefore collected in later, "high-salt" fractions. This process effectively enriches the modified peptides.[5]
-
The logical flow of this process is depicted in the diagram below.
Materials and Reagents
Reagents
| Reagent | Supplier | Catalog # | Notes |
| This compound | Sigma-Aldrich | P5482 | Store desiccated at 4°C. |
| Triethylammonium bicarbonate (TEAB) buffer, 1 M, pH 8.5 | Sigma-Aldrich | T7408 | Use high-purity or proteomics grade. |
| Formic Acid (FA), LC-MS Grade | Thermo Fisher | 85178 | |
| Acetonitrile (ACN), LC-MS Grade | Thermo Fisher | 85176 | |
| Potassium Chloride (KCl) or Sodium Chloride (NaCl) | Sigma-Aldrich | P9333 | For elution buffers. |
| Water, LC-MS Grade | Fisher Scientific | W6-4 | |
| SCX SPE Cartridges (e.g., 100 mg bed) | PolyLC Inc. / Agilent | Varies | Choose a cartridge size appropriate for sample amount. |
| C18 Desalting Tips/Cartridges | Thermo Fisher / Waters | Varies | For post-enrichment cleanup. |
Buffer and Solution Preparation
Prepare the following solutions using LC-MS grade water and reagents.
| Buffer Name | Composition | Preparation Notes |
| Modification Buffer | 100 mM TEAB, pH 8.5 | Dilute 1 M stock. Adjust pH if necessary. Prepare fresh. |
| SCX Loading Buffer (A) | 0.5% Formic Acid, 20% ACN in Water | Critical to ensure pH is below 3.0 for peptide binding.[4] |
| SCX Wash Buffer (B) | 50 mM KCl in Loading Buffer (A) | For removing non-specifically bound and low-charge peptides. |
| SCX Elution Buffer (C) | 300 mM KCl in Loading Buffer (A) | For eluting the highly-charged, amidinated peptides. |
| C18 Activation Solvent | 80% ACN, 0.1% FA in Water | For preparing desalting tips. |
| C18 Equilibration Solvent | 0.1% FA in Water | For equilibrating desalting tips. |
| C18 Elution Solvent | 50% ACN, 0.1% FA in Water | For eluting desalted peptides. |
Detailed Step-by-Step Protocol
PART A: Peptide Modification (Amidination)
This protocol assumes you are starting with a lyophilized protein digest (e.g., from trypsin).
-
Sample Reconstitution: Reconstitute the peptide sample (e.g., 100 µg) in 100 µL of Modification Buffer (100 mM TEAB, pH 8.5). Ensure the peptide concentration is approximately 1 µg/µL.
-
Reagent Preparation: Prepare a 1 M stock solution of this compound in LC-MS grade water immediately before use.
-
Modification Reaction: Add the amidinating reagent to the peptide solution to a final concentration of 50-100 mM.
-
Expert Insight: The reaction is pH-dependent. Maintaining a pH of ~8.5 is crucial for the efficient reaction with the unprotonated primary amines. TEAB is a volatile buffer, which is advantageous for downstream sample processing.
-
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C with gentle shaking.
-
Quenching & Acidification: Stop the reaction by acidifying the sample. Add 5-10 µL of neat Formic Acid to bring the pH below 3.0. This step is critical as it protonates the newly formed amidine groups and prepares the sample for SCX loading.
-
Volume Adjustment: If necessary, dilute the sample with SCX Loading Buffer (A) to a final volume appropriate for your SPE cartridge (e.g., 500 µL).
PART B: Strong Cation Exchange (SCX) Enrichment
This part of the protocol uses a vacuum manifold for SPE, but centrifugation-based spin columns can also be used following the manufacturer's instructions.[5]
-
Cartridge Conditioning:
-
Place an SCX SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 1 mL of Methanol.
-
Wash with 1 mL of LC-MS Water.
-
Equilibrate the cartridge with 2 x 1 mL of SCX Loading Buffer (A) . Do not let the cartridge run dry.
-
Causality: Proper conditioning and equilibration ensure the stationary phase is ready and that the pH environment is optimal for electrostatic binding of the peptides.[4]
-
-
Sample Loading:
-
Load the acidified peptide sample from Part A onto the equilibrated SCX cartridge.
-
Allow the sample to pass through the resin slowly (approx. 1 drop per second).
-
Self-Validation: Collect the flow-through. A small aliquot can be analyzed by LC-MS to confirm that the peptides have bound to the resin and are not lost in this step.
-
-
Wash Step (Elution of Unmodified Peptides):
-
Wash the cartridge with 1 mL of SCX Wash Buffer (B) (50 mM KCl).
-
Collect this fraction into a clean collection tube labeled "Wash/Unmodified". This fraction contains peptides with lower positive charges.
-
Expert Insight: The salt concentration in this wash step is a critical parameter. It must be high enough to displace singly or doubly charged unmodified peptides but low enough to retain the more highly charged amidinated peptides. This concentration may need to be optimized depending on the complexity of the sample.
-
-
Elution Step (Collection of Modified Peptides):
-
Place a new, clean collection tube under the cartridge.
-
Elute the target peptides by adding 1 mL of SCX Elution Buffer (C) (300 mM KCl).
-
Collect this fraction, labeled "Eluate/Modified". This fraction is now enriched with your peptides of interest.
-
PART C: Post-Enrichment Desalting
The high salt concentration in the elution buffer is incompatible with mass spectrometry and must be removed. A C18-based desalting protocol is mandatory.
-
C18 Tip Activation & Equilibration: Using a C18 desalting tip (e.g., ZipTip), aspirate and dispense 20 µL of C18 Activation Solvent three times. Then, aspirate and dispense 20 µL of C18 Equilibration Solvent three times.
-
Sample Binding: Aspirate and dispense the "Eluate/Modified" fraction slowly through the C18 tip for 10-15 cycles to ensure complete binding of the peptides to the C18 resin.
-
C18 Washing: Wash the bound peptides by aspirating and dispensing 20 µL of C18 Equilibration Solvent three times. This removes the KCl salt.
-
Final Elution: Elute the desalted, enriched peptides by aspirating and dispensing 10-20 µL of C18 Elution Solvent directly into a clean autosampler vial.
-
Final Preparation: Dry the sample completely in a vacuum centrifuge and reconstitute in a small volume (e.g., 10-20 µL) of a suitable solvent for LC-MS analysis (e.g., 2% ACN, 0.1% FA in water).
Validation and Troubleshooting
A protocol is only as good as its validation. Here are key steps to ensure success.
| Problem | Potential Cause | Recommended Solution & Validation |
| Low Yield of Modified Peptides | Incomplete modification reaction. | Check the pH of the modification buffer (must be ~8.5). Ensure the amidinating reagent is fresh. Validate modification by analyzing a small aliquot pre-enrichment; look for the expected mass shift on known peptides. |
| Peptides did not bind to SCX resin. | Ensure the sample was acidified to pH < 3.0 before loading. Analyze the loading flow-through by LC-MS to check for unbound peptides. | |
| High Contamination with Unmodified Peptides | Inefficient washing step. | The salt concentration in the wash buffer may be too low. Try increasing the KCl concentration in the SCX Wash Buffer (B) incrementally (e.g., to 75 mM or 100 mM). |
| Sample overload on the SCX cartridge. | Reduce the amount of total peptide loaded onto the cartridge or use a larger capacity cartridge. | |
| No Peptides in Final Eluate | Peptides lost during desalting. | Ensure the C18 tip was not allowed to dry out. Confirm that the elution solvent for the C18 step contains sufficient organic solvent (e.g., >50% ACN) to displace the peptides. |
digraph "ReactionMechanism" { graph [rankdir="LR", fontname="Arial"]; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Peptide_N_Terminus" [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>HTD><TD>TD><TD>RTD><TD>TD><TD>OTD>TR><TR><TD>\|TD><TD>TD><TD>\|TD><TD>TD><TD>\|TD>TR><TR><TD>H₂NTD><TD>—TD><TD>CTD><TD>—TD><TD>CTD><TD>—TD><TD>...TD>TR><TR><TD>TD><TD>TD><TD>\|TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>HTD><TD>TD><TD>TD>TR>TABLE>>]; "Reagent" [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>TD><TD>TD><TD>NH₂⁺Cl⁻TD>TR><TR><TD>TD><TD>TD><TD>\|TD>TR><TR><TD>PyrrolidineTD><TD>—TD><TD>CH₂TD><TD>—TD><TD>CTD><TD>—TD><TD>HTD>TR>TABLE>>]; "Modified_Peptide" [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>RTD><TD>TD><TD>OTD>TR><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>\|TD><TD>TD><TD>\|TD>TR><TR><TD>H₂N⁺TD><TD>=TD><TD>CTD><TD>—TD><TD>NHTD><TD>—TD><TD>CTD><TD>—TD><TD>CTD><TD>—TD><TD>...TD>TR><TR><TD>TD><TD>TD><TD>\|TD><TD>TD><TD>\|TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>CH₂TD><TD>TD><TD>HTD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>\|TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>PyrrolidineTD><TD>TD><TD>TD>TR>TABLE>>]; {rank=same; "Peptide_N_Terminus"; "Reagent"} "Peptide_N_Terminus" -> "Modified_Peptide" [label=" + Reagent\n(pH 8.5)"];
}
References
-
Touti, F., Gates, Z. P., Bandyopadhyay, A., wholes, G. J., & Pentelute, B. L. (2019). In-solution enrichment identifies peptide inhibitors of protein–protein interactions. Nature Chemical Biology. Available at: [Link]
-
Kee, Y., & Muir, T. W. (2016). Enrichment of Modified Peptides via Immunoaffinity Precipitation with Modification-Specific Antibodies. Cold Spring Harbor Protocols. Available at: [Link]
-
McFarland, L. R., et al. (2018). Residue-Specific Peptide Modification: A Chemist's Guide. ACS Chemical Biology. Available at: [Link]
-
Bundey, J. O., et al. (2013). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
University of Washington Proteomics Resource (UWPR). (2011). Peptide fractionation and Clean-Up Protocols. UWPR. Available at: [Link]
-
Brandi, J., et al. (2022). Advances in enrichment methods for mass spectrometry-based proteomics analysis of post-translational modifications. Journal of Chromatography A. Available at: [Link]
-
Edelmann, M. J. (2011). Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications: Innovations and Perspectives. Journal of Biomedicine and Biotechnology. Available at: [Link]
-
University of Washington Proteomics Resource (UWPR). (n.d.). Strong cation-exchange (SCX) chromatography. UWPR. Available at: [Link]
-
Hale, C., et al. (2014). The impact of amidination on peptide fragmentation and identification in shotgun proteomics. Journal of the American Society for Mass Spectrometry. Available at: [Link]
Sources
- 1. Advances in enrichment methods for mass spectrometry-based proteomics analysis of post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UWPR [proteomicsresource.washington.edu]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Quantitative Proteomics Using 2-(Pyrrolidin-1-yl)ethanimidamide Hydrochloride
Introduction
Quantitative proteomics is a cornerstone of modern biological research, providing critical insights into the dynamic nature of cellular processes, disease pathogenesis, and drug mechanisms of action. A key strategy in mass spectrometry-based quantitative proteomics is the chemical labeling of peptides to introduce specific mass shifts, enabling the relative or absolute quantification of proteins across different samples. This application note provides a detailed guide to a quantitative proteomics workflow utilizing the amine-reactive reagent, 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride.
This reagent facilitates the chemical modification of primary amines, specifically the ε-amine of lysine residues and the N-termini of peptides, through a process known as amidination. This modification converts lysine residues into homoarginine, which can offer several advantages in a proteomics workflow. The resulting positively charged homoarginine residue can influence peptide fragmentation during tandem mass spectrometry (MS/MS), potentially leading to altered and more readily interpretable fragmentation patterns.[1][2] This can result in the identification of a different subset of peptides compared to unlabeled experiments, thereby increasing overall proteome coverage.[1][2]
This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals, covering sample preparation, peptide labeling with this compound, mass spectrometry analysis, and data interpretation.
Principle of the Method: Amidination of Peptides
This compound reacts with primary amines on peptides, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction, known as amidination, results in the addition of a 2-(pyrrolidin-1-yl)ethanimidoyl group.
The chemical transformation of a lysine residue to a homoarginine residue by 2-(Pyrrolidin-1-yl)ethanimidamide results in a precise monoisotopic mass increase of 111.09495 Da . This mass shift is used in the data analysis software to identify modified peptides.
Materials and Reagents
-
This compound (Molecular Formula: C₆H₁₃N₃·HCl, Molecular Weight: 163.65)[3]
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
Ammonium bicarbonate (NH₄HCO₃)
-
Triethylammonium bicarbonate (TEAB) buffer
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC-grade
-
Formic acid (FA), MS-grade
-
C18 solid-phase extraction (SPE) cartridges
-
Protein quantitation assay (e.g., BCA or Bradford)
-
Mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system
Detailed Experimental Workflow
The overall workflow for quantitative proteomics using this compound is depicted below. This workflow can be adapted for various sample types, including cell lysates, tissues, and biofluids.
Figure 1: Overall experimental workflow.
Part 1: Protein Extraction, Digestion, and Quantification
This part of the protocol focuses on preparing a peptide mixture from your protein sample. It is crucial to use buffers that do not contain primary amines (e.g., Tris) as they will compete with the peptides for the labeling reagent.
Protocol 1: In-Solution Protein Digestion
-
Protein Solubilization:
-
Resuspend cell or tissue pellets in a lysis buffer containing 8 M urea in 100 mM TEAB buffer, supplemented with protease and phosphatase inhibitors.
-
Sonicate the sample on ice to ensure complete lysis and shear nucleic acids.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the soluble proteins to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., Bradford assay).
-
-
Reduction and Alkylation:
-
To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 45 minutes to alkylate free cysteine residues.
-
Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.
-
-
Trypsin Digestion:
-
Dilute the sample with 100 mM TEAB buffer to reduce the urea concentration to below 2 M.
-
Add MS-grade trypsin at a 1:50 (trypsin:protein, w/w) ratio.
-
Incubate overnight (16-18 hours) at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with 1% TFA to a pH of 2-3 to inactivate trypsin.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides with a solution of 50-80% ACN and 0.1% FA.
-
Dry the desalted peptides in a vacuum centrifuge.
-
Part 2: Peptide Labeling with this compound
This protocol is based on established methods for peptide amidination and guanidination.[4] Optimal reaction conditions may need to be determined empirically for your specific sample.
Protocol 2: Amidination of Peptides
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate buffer (e.g., 100 mM TEAB, pH 8.5-9.0). The concentration should be optimized, but a starting point of 50-100 mM can be used.
-
-
Labeling Reaction:
-
Resuspend the dried, desalted peptides in 100 mM TEAB buffer (pH 8.5-9.0).
-
Add the this compound solution to the peptide solution. A molar excess of the reagent to peptide amines is required. A starting point is a 10- to 20-fold molar excess.
-
Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) for 1-2 hours.
-
-
Reaction Quenching:
-
Quench the reaction by adding a primary amine-containing buffer, such as 50 mM ammonium bicarbonate or by acidifying the solution with TFA to a final concentration of 1%.
-
-
Sample Cleanup:
-
Desalt the labeled peptide mixture using a C18 SPE cartridge to remove excess reagent and salts.
-
Dry the labeled peptides in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.
-
Part 3: LC-MS/MS Analysis and Data Processing
The analysis of amidinated peptides requires modification of the standard data analysis workflow to account for the mass shift on lysine residues.
LC-MS/MS Parameters:
-
Chromatography: Use a standard reversed-phase nano-LC setup with a gradient of increasing ACN concentration to separate the peptides.
-
Mass Spectrometry:
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Set the MS1 scan range to m/z 350-1500.
-
For MS2, use a higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID) fragmentation method.
-
Data Analysis Workflow:
Figure 2: Data analysis workflow for amidinated peptides.
-
Database Searching:
-
Use a proteomics data analysis software suite such as MaxQuant, Proteome Discoverer, or similar platforms.[5]
-
When setting up the search parameters, define a variable modification on lysine (K) residues corresponding to the mass of the 2-(pyrrolidin-1-yl)ethanimidoyl group, which is +111.09495 Da .
-
Also, consider a variable modification on the peptide N-terminus with the same mass shift.
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages.
-
Set appropriate mass tolerances for precursor and fragment ions based on the instrument's performance.
-
-
Protein Identification and Quantification:
-
The software will identify peptides based on their MS/MS spectra and the defined modifications.
-
For relative quantification between samples (if using a label-free approach in conjunction with amidination for one sample), the software will compare the signal intensities of the corresponding peptides across different runs.
-
-
Statistical Analysis and Biological Interpretation:
-
Perform statistical tests (e.g., t-tests, ANOVA) to identify proteins with significant changes in abundance between experimental groups.[5][6]
-
Use bioinformatics tools for functional annotation, pathway analysis, and Gene Ontology (GO) enrichment to interpret the biological significance of the observed protein changes.[5]
-
Expected Results and Data Interpretation
The amidination of lysine residues to homoarginine can alter the fragmentation behavior of peptides in the mass spectrometer. Trypsin cleaves C-terminal to arginine and lysine. Since lysine is converted to a residue that trypsin does not cleave as efficiently as arginine, you may observe fewer missed cleavages at homoarginine sites compared to lysine.[7]
The MS/MS spectra of amidinated peptides may show a different pattern of b- and y-ions compared to their unmodified counterparts. This can sometimes lead to more confident peptide identifications.
Table 1: Example Data Presentation for Differentially Abundant Proteins
| Protein Accession | Gene Name | Description | Fold Change | p-value | Number of Unique Peptides |
| P12345 | GENE1 | Example Protein 1 | 2.5 | 0.001 | 15 |
| Q67890 | GENE2 | Example Protein 2 | -3.2 | 0.005 | 10 |
| ... | ... | ... | ... | ... | ... |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH of the labeling buffer. | Ensure the pH of the TEAB buffer is between 8.5 and 9.0. |
| Insufficient amount of labeling reagent. | Increase the molar excess of the amidinating reagent. | |
| Presence of primary amine contaminants in buffers. | Use amine-free buffers (e.g., TEAB instead of Tris). | |
| Low Peptide Identification Rate | Incorrect mass shift specified in the search parameters. | Double-check that the variable modification for lysine is set to +111.09495 Da. |
| Poor fragmentation of labeled peptides. | Optimize the fragmentation energy (HCD or CID) in the mass spectrometer settings. | |
| High Number of Missed Cleavages | Inefficient trypsin digestion. | Ensure the urea concentration is below 2 M before adding trypsin. Optimize the trypsin-to-protein ratio and digestion time. |
Conclusion
The use of this compound for the amidination of peptides offers a valuable strategy for quantitative proteomics. By converting lysine residues to homoarginine, this chemical labeling approach can enhance proteome coverage by altering peptide fragmentation and enabling the identification of a different set of peptides. The detailed workflow and protocols provided in this application note serve as a comprehensive guide for researchers to successfully implement this technique in their studies, ultimately leading to a deeper understanding of the proteome.
References
-
Mtoz Biolabs. (n.d.). How to Analyze Quantitative Proteomics Data. Retrieved from [Link]
- Moore, K. L., et al. (2012). A mass spectrometry-based method to screen for α-amidated peptides. Proteomics, 12(14), 2355-2362.
- Li, L., et al. (2011). The impact of amidination on peptide fragmentation and identification in shotgun proteomics. Journal of the American Society for Mass Spectrometry, 22(11), 1967-1981.
-
Li, L., et al. (2011). The impact of amidination on peptide fragmentation and identification in shotgun proteomics. ResearchGate. Retrieved from [Link]
-
Johnson, R. S., et al. (2012). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. PMC. Retrieved from [Link]
-
while true do;. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]
-
BigOmics Analytics. (2023). MS Proteomics Data Preprocessing: Overview & Tools. Retrieved from [Link]
-
Shadforth, I. P., et al. (2005). Capture and Analysis of Quantitative Proteomic Data. PMC. Retrieved from [Link]
- Gatto, L., et al. (2021). Understanding Data Analysis Steps in Mass-Spectrometry-Based Proteomics Is Key to Transparent Reporting. Journal of Proteome Research, 20(11), 4935-4939.
-
Technology Networks. (2023). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Retrieved from [Link]
-
Vrkic, B., et al. (2004). Direct Dynamics Simulations of the Thermal Fragmentation of a Protonated Peptide Containing Arginine. PMC. Retrieved from [Link]
-
Bythell, B. J., et al. (2008). Gas-phase Structure and Fragmentation Pathways of Singly Protonated Peptides with N-terminal Arginine. PMC. Retrieved from [Link]
- Jeleń, F., et al. (2020). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 25(23), 5623.
-
Chad's Blog. (2021). Building diagrams using graphviz. Retrieved from [Link]
-
Graphviz. (n.d.). DOT Language. Retrieved from [Link]
-
Medium. (2022). Create a Flowchart using Graphviz Dot. Retrieved from [Link]
-
graphviz. (n.d.). User Guide. Retrieved from [Link]
- Das, C., et al. (2014). Solid-phase N-terminal peptide enrichment study by optimizing trypsin proteolysis on homoarginine-modified proteins by mass spectrometry. Rapid Communications in Mass Spectrometry, 28(8), 921-930.
-
PubChemLite. (n.d.). This compound (C6H13N3). Retrieved from [Link]
-
PubChem. (n.d.). 1-Pyrrolidineethanamine. Retrieved from [Link]
-
MDPI. (2022). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. Retrieved from [Link]
-
PMC. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
-
NIH. (2020). Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn. Retrieved from [Link]
-
PMC. (2023). 1-(Pyrrolidin-1-yl)ethan-1-iminium chloride. Retrieved from [Link]
Sources
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Solid-phase N-terminal peptide enrichment study by optimizing trypsin proteolysis on homoarginine-modified proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 2-(Pyrrolidin-1-yl)ethanimidamide Hydrochloride in Early-Stage Drug Discovery
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and initial characterization of the novel chemical entity, 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride. While direct biological data for this specific compound is not extensively available in peer-reviewed literature, its structure combines two pharmacologically significant moieties: a pyrrolidine ring and an ethanimidamide group. This guide outlines a strategic approach to unlock its therapeutic potential, beginning with an analysis of its structural features, proposing hypothesized applications, and providing detailed protocols for foundational screening assays.
Introduction and Scientific Rationale
This compound is a small molecule whose potential in drug discovery is inferred from its constituent chemical functionalities. The molecule consists of a saturated five-membered nitrogen heterocycle, the pyrrolidine ring, linked to an ethanimidamide group. Understanding the established roles of these two components provides a strong rationale for its investigation as a potential therapeutic agent.
-
The Pyrrolidine Scaffold: The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its non-planar, sp³-hybridized structure provides three-dimensional diversity that is crucial for specific and high-affinity interactions with biological targets.[1] This ring system is a core component of numerous FDA-approved drugs, spanning therapeutic areas such as antivirals, anticancer agents, and treatments for central nervous system disorders.[3][4] The introduction of a pyrrolidine ring can also improve physicochemical properties like water solubility, which is beneficial for drug development.[5]
-
The Ethanimidamide Moiety: The ethanimidamide group, C(=NH)N, is structurally related to the guanidinium group found in the amino acid arginine.[6] Like guanidines, amidines are strongly basic and are typically protonated at physiological pH.[7][8] This positive charge enables them to form strong electrostatic interactions and hydrogen bonds with negatively charged pockets in proteins (e.g., carboxylate side chains of aspartate or glutamate) or with the phosphate backbone of DNA.[9] Guanidine-containing compounds exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties.[10][11]
Based on this structural analysis, this compound is a compelling candidate for a broad-based screening campaign to identify novel biological activity.
Hypothesized Therapeutic Applications and Screening Strategy
Given the known activities of pyrrolidine and amidine/guanidine-containing compounds, we can hypothesize several potential therapeutic applications for this compound. The initial screening strategy should be designed to test these hypotheses in a systematic manner.
Potential Therapeutic Areas:
-
Antimicrobial: The cationic nature of the ethanimidamide group suggests potential for disrupting microbial membranes or inhibiting intracellular processes.[8][11]
-
Antiparasitic: Aromatic diamidines are known to be effective against intracellular parasites, and this compound shares the key dicationic potential at physiological pH.[12]
-
Enzyme Inhibition: The molecule could act as a competitive inhibitor for enzymes that recognize arginine or other cationic substrates, such as certain kinases, proteases, or nitric oxide synthases.[10]
-
DNA Intercalation/Binding: The planar and cationic amidine group could potentially interact with the minor groove of DNA, a mechanism used by drugs like pentamidine.[12]
The following workflow diagram illustrates a logical progression for the initial characterization of this novel compound.
Caption: Hypothetical mechanism of action involving DNA minor groove binding.
Conclusion and Future Directions
The structural components of this compound provide a compelling, hypothesis-driven basis for its exploration in drug discovery. The pyrrolidine ring offers a proven scaffold for developing potent and selective drugs, while the ethanimidamide group provides a cationic anchor for interacting with key biological macromolecules. The protocols outlined here represent the critical first steps in characterizing this novel compound. Positive results, or "hits," from these initial screens would warrant progression to more complex secondary assays to validate the findings, elucidate the mechanism of action, and initiate structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
Vitale, P., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2024). 1-Pyrrolidineethanamine. PubChem. Available at: [Link]
-
Berlinck, R. G. S., et al. (2010). Biological activities of guanidine compounds. Current Medicinal Chemistry. Available at: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Available at: [Link]
-
D'Acquarica, I., et al. (2022). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Molecules. Available at: [Link]
-
de Koning, H. P., et al. (2014). Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. Parasitology. Available at: [Link]
-
ResearchGate. (n.d.). FDA-approved pyrrolidine-containing drugs in 2022. Available at: [Link]
-
ResearchGate. (2015). Guanidine group: Definition and pharmaceutical applications. Available at: [Link]
-
Wikipedia. (n.d.). Acetamidine hydrochloride. Available at: [Link]
-
ScienceOpen. (2023). Biologically active guanidine alkaloids. Available at: [Link]
-
ResearchGate. (2021). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Available at: [Link]
-
Wikipedia. (n.d.). Guanidine. Available at: [Link]
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- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
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- 12. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting low reaction efficiency with 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride"
Technical Support Center: 2-(Pyrrolidin-1-yl)ethanimidamide Hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during reactions involving this compound, a key building block in modern synthetic chemistry. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding to empower you to solve challenges with low reaction efficiency.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of this compound.
Q1: My reaction yield is consistently low. What are the most common culprits?
A1: Low efficiency in reactions with this reagent typically stems from three primary areas:
-
Water Contamination: Amidines are highly susceptible to hydrolysis, which cleaves the C=N bond to form the corresponding amide and amine, consuming your starting material.[1] Ensuring strictly anhydrous conditions is the most critical first step.[2]
-
Incorrect Stoichiometry or Choice of Base: As a hydrochloride salt, the amidine requires at least one equivalent of a base to liberate the reactive free-base form. A weak or sterically hindered base may not be sufficient, while an overly strong base can promote side reactions.
-
Reagent Purity and Storage: The hydrochloride salt is hygroscopic and can degrade over time if not stored properly.[2] Always use a freshly opened bottle or a sample that has been stored under an inert atmosphere in a desiccator.
Q2: The amidine starting material appears to be degrading. How should I properly handle and store it?
A2: Proper handling is crucial for maintaining the integrity of this compound.
-
Storage: The compound should be stored at low temperatures (e.g., -20°C) under an inert atmosphere like argon or nitrogen to protect it from moisture and atmospheric CO₂. The product is available for cold-chain transportation to ensure stability upon arrival.
-
Handling: When weighing and dispensing the reagent, do so quickly in a low-humidity environment or a glovebox. Avoid leaving the container open to the atmosphere for extended periods.
-
Validation: If you suspect degradation, you can verify the purity of a small sample via ¹H NMR in DMSO-d₆ before use. Look for the appearance of new peaks corresponding to hydrolysis byproducts.
Q3: I'm seeing broad peaks in my ¹H NMR spectrum for my final product. Is this a cause for concern?
A3: Not necessarily. Broadening of N-H peaks in the NMR spectra of amidine-containing products is a very common phenomenon.[1] This can be attributed to several factors:
-
Tautomerism: Amidines exist as a mixture of rapidly exchanging tautomers in solution, which broadens the signals on the NMR timescale.
-
Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear quadrupole moment that can cause rapid relaxation of adjacent protons, leading to peak broadening.
-
Proton Exchange: N-H protons can exchange with residual water in the NMR solvent. To confirm the N-H signal, you can add a drop of D₂O to your NMR tube; the broad peak should disappear.[1]
Q4: What are the best general starting conditions for a reaction with this amidine hydrochloride?
A4: For a typical reaction with a primary or secondary amine nucleophile, a good starting point is:
-
Solvent: Anhydrous polar aprotic solvent such as DMF, acetonitrile, or THF.
-
Base: 1.1 to 1.5 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA). For less reactive amines, a stronger base like potassium carbonate may be considered, but be wary of promoting side reactions.[2]
-
Temperature: Start at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-60°C.[2]
-
Atmosphere: Always conduct the reaction under an inert atmosphere (N₂ or Ar).
Section 2: In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific problems related to low reaction efficiency.
Problem 1: Low or No Product Formation (Poor Conversion)
Low conversion indicates that the fundamental reaction is not proceeding as expected. The following workflow can help isolate the cause.
Caption: Troubleshooting workflow for low conversion.
Possible Cause 1.1: Reagent Inactivity due to Hydrolysis
-
Causality: The imidamide functional group is an electrophile. Water is a competing nucleophile that, if present, will react to form a stable amide, effectively terminating the desired reaction pathway. This is often the primary reason for failure.[1]
-
Validation & Solution:
-
Run a Control: Perform the reaction with a simple, highly nucleophilic amine (e.g., benzylamine) under rigorously dry conditions. If this control reaction works, your amidine reagent is likely active, and the problem lies elsewhere.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (120°C) overnight and cool under vacuum or in a desiccator. Use freshly distilled, anhydrous solvents or solvents from a sealed bottle under an inert atmosphere. See Protocol 2 for a detailed procedure.
-
Possible Cause 1.2: Suboptimal Reaction Conditions
-
Causality: The reaction involves the nucleophilic attack of an amine on the amidine. The efficiency of this process is highly dependent on the solvent, base, and temperature. The base is critical for deprotonating the hydrochloride salt to generate the neutral, reactive amidine.[3]
-
Validation & Solution:
-
Screen Bases: If a weak base like TEA is ineffective, consider a slightly stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like K₂CO₃ if your substrates are stable.
-
Optimize Temperature: Monitor the reaction at room temperature for 2-4 hours. If no progress is observed via TLC, incrementally increase the temperature to 40°C, then 60°C, monitoring at each stage. Some transformations require elevated temperatures to overcome activation energy barriers.[2]
-
Solvent Choice: Ensure all starting materials are fully soluble in the chosen solvent. If solubility is an issue, consider alternative anhydrous solvents like DMF or NMP.
-
| Parameter | Recommended Options | Rationale & Considerations |
| Solvent | Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Choose based on substrate solubility. DMF is an excellent solvent but harder to remove. All must be anhydrous. |
| Base | DIPEA, TEA, K₂CO₃, DBU | DIPEA and TEA are good starting points. K₂CO₃ is a solid base useful in polar solvents like DMF. DBU is stronger and can accelerate slow reactions. |
| Temperature | -20°C to 80°C | Start at room temperature. Low temperatures may be needed for highly sensitive substrates to minimize side reactions.[4] |
| Caption: Table of recommended reaction parameters. |
Problem 2: Significant Byproduct Formation
The presence of byproducts indicates that alternative reaction pathways are competing with the desired transformation.
Caption: Desired reaction vs. hydrolysis side reaction.
Possible Cause 2.1: Hydrolysis of Starting Material or Product
-
Causality: As previously mentioned, water can react with the starting amidine. Furthermore, if the final product also contains an amidine group, it too can be susceptible to hydrolysis during a prolonged reaction time or an aqueous workup.[1]
-
Validation & Solution:
-
Analyze Byproducts: Use LC-MS to identify the mass of the major byproduct. If it corresponds to the mass of 2-(pyrrolidin-1-yl)acetamide, hydrolysis is confirmed.
-
Implement Anhydrous Workup: If possible, quench the reaction with a non-aqueous method. For purification, consider chromatography on neutral or basic alumina instead of silica gel, which can be acidic and promote hydrolysis.
-
Possible Cause 2.2: Unintended Reactions with the Substrate
-
Causality: If your substrate contains multiple nucleophilic sites (e.g., hydroxyls, thiols, other amines), the amidine can react at these positions. Guanidinium-type reagents are known to react with -OH and -SH groups under certain conditions.[5]
-
Validation & Solution:
Section 3: Key Protocols & Methodologies
Protocol 1: General Procedure for a Test Reaction with an Amine
-
To a flame-dried round-bottom flask under an argon atmosphere, add the amine substrate (1.0 mmol, 1.0 equiv).
-
Dissolve the amine in anhydrous acetonitrile (5 mL).
-
Add this compound (1.2 mmol, 1.2 equiv).
-
Add Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress every hour using TLC or LC-MS.
-
If the reaction is slow, heat the mixture to 50°C and continue monitoring.
-
Upon completion, concentrate the mixture under reduced pressure. The crude product can then be purified by flash chromatography.
Protocol 2: Ensuring Rigorously Anhydrous Reaction Conditions
-
Glassware: Place all glassware (flasks, stir bars, syringes, needles) in an oven at >120°C for at least 4 hours, or preferably overnight.
-
Assembly: Assemble the glassware hot from the oven under a stream of dry argon or nitrogen and cap with septa. Allow it to cool to room temperature under this positive pressure of inert gas.
-
Solvents: Use freshly opened anhydrous solvents or solvents purified through a solvent purification system (SPS).
-
Reagent Transfer: Transfer all liquid reagents using dry syringes. Solid reagents should be weighed quickly and added to the reaction flask under a positive flow of inert gas.
References
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BLD Pharm. This compound.
-
Baran, P. S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]
-
Isomäki-Krondahl, S., et al. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]
-
Zikos, C., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
-
Organic Chemistry Portal. Synthesis of amidines. [Link]
-
PubChem. This compound. [Link]
-
Aly, A. A., et al. (2018). Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]
-
Gotor, V., et al. (2010). Synthesis of Guanidines in Solution. ResearchGate. [Link]
-
Juaristi, E., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments. [Link]
- BenchChem Technical Support. (2025). Optimization of reaction conditions for catalysis with (S)-(1-Methylpyrrolidin-3-YL)methanol.
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- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 6. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for 2-(Pyrrolidin-1-yl)ethanimidamide Hydrochloride Reactions
Welcome to the technical support center for optimizing reactions involving 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its use. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can not only troubleshoot existing experiments but also proactively design more robust reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and reactivity of this compound, with a focus on the critical role of buffer selection.
Q1: What is the primary role of a buffer in reactions with this compound?
A1: The primary role of a buffer is to maintain a stable pH. 2-(Pyrrolidin-1-yl)ethanimidamide is an amidine, a class of compounds that are strong bases with pKa values typically ranging from 5 to 12.[1] The hydrochloride salt is the protonated, more stable form. The reactivity of the amidine is highly dependent on the equilibrium between its protonated (amidinium) and free base forms.
-
Nucleophilicity: The free base form is the active nucleophile required for many coupling reactions.[2] A buffer system controls the concentration of this active species.
-
Stability: While the free base is reactive, it can also be susceptible to hydrolysis, especially at pH extremes. The amidinium salt form is generally more stable.[3]
-
Side Reactions: Improper pH control can lead to undesired side reactions, such as hydrolysis of starting materials or products, or catalysis of unintended pathways.
Q2: My reaction is sluggish or failing to proceed. Could the buffer be the issue?
A2: Absolutely. If the reaction requires the amidine to act as a nucleophile, a pH that is too low will keep the compound in its protonated, non-nucleophilic amidinium form. The hydrochloride salt itself contributes to the acidity of the initial reaction mixture. A buffer is required to neutralize the liberated HCl and shift the equilibrium towards the active free base. Insufficient buffer capacity or a buffer with an inappropriate pKa will fail to maintain the optimal pH for the reaction to proceed efficiently.
Q3: I'm observing significant hydrolysis of my amidine starting material. How can I prevent this?
A3: Amidine hydrolysis, which converts the amidine to the corresponding amide and amine, is a common side reaction, particularly under harsh acidic or basic conditions.[4]
-
Avoid pH Extremes: Operate within a pH range where the amidine has sufficient stability. For many amidines, this is often in the mildly basic range (pH 8-10), but this is compound-specific.
-
Limit Water Content: If the reaction solvent is not water, ensure it is anhydrous. Water is a reactant in the hydrolysis pathway.
-
Temperature Control: Like most degradation reactions, hydrolysis is accelerated at higher temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction.
Q4: Can the type of buffer (e.g., phosphate vs. borate) impact the reaction beyond just pH control?
A4: Yes, the buffer species itself can participate in or interfere with the reaction.
-
Coordinating Buffers: Buffers like phosphate or citrate can coordinate with metal catalysts, potentially inhibiting their activity. If you are running a metal-catalyzed cross-coupling reaction, consider non-coordinating buffers like HEPES, or basic systems like cesium carbonate in an appropriate solvent.[5]
-
Reactivity of Buffer: Some buffer components can react with your starting materials or intermediates. For example, amine-based buffers (like Tris or triethylamine) could potentially compete as nucleophiles in some reactions. A thorough literature search on your specific reaction class is crucial.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered in reactions with this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Proposed Solution |
| Incorrect pH (Amidine is Protonated) | Measure the pH of the reaction mixture. It is likely too acidic (pH < 7). | Increase the pH. Use a buffer with a higher pKa (e.g., carbonate/bicarbonate, borate) or add a non-nucleophilic base like DBU or Proton-Sponge®. |
| Insufficient Buffer Capacity | Monitor the pH throughout the reaction. A significant drop in pH indicates the buffer is being consumed. | Increase the concentration of the buffer. A typical starting point is 0.1-1.0 M. |
| Catalyst Inhibition | If using a metal catalyst, check for known incompatibilities with the chosen buffer (e.g., phosphate with Pd catalysts). | Switch to a non-coordinating buffer (e.g., HEPES) or a base/solvent system (e.g., K₂CO₃ in DMF). |
| Poor Solubility | Visually inspect the reaction. Is the amidine salt fully dissolved? | Change the solvent system to one in which all reactants are soluble. Consider co-solvents. |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Diagnostic Check | Proposed Solution |
| Amidine Hydrolysis | Use LC-MS to identify byproducts. Look for a mass corresponding to the amide analog of your starting material. | Lower the reaction pH slightly, reduce the reaction temperature, and ensure anhydrous conditions. |
| Reaction with Buffer | Identify byproducts. Does the mass correspond to an adduct of your starting material and the buffer molecule? | Select an inert buffer system that is known to be compatible with your reaction type. |
| Side Reactions from High pH | Analyze byproducts. High pH can catalyze aldol condensations, eliminations, or other base-mediated side reactions. | Screen a range of lower pH values. A pH titration experiment can identify the optimal window where the desired reaction is fast, and side reactions are slow. |
Problem 3: Inconsistent Reaction Performance
| Potential Cause | Diagnostic Check | Proposed Solution |
| Inadequate pH Control | Re-measure the pH of freshly prepared buffer solutions. Calibrate your pH meter. | Prepare fresh buffers for each experiment. Ensure accurate measurements of all components. |
| Atmospheric CO₂ Absorption | If using a basic, aqueous buffer, it can absorb CO₂ from the air, lowering the pH over time. | Prepare buffers fresh and keep reaction vessels sealed or under an inert atmosphere (N₂ or Ar). |
| Reagent Quality | Check the purity of the this compound. | Use a fresh bottle of the reagent or re-purify if necessary. |
Section 3: Experimental Protocols & Workflows
Protocol 1: General Screening of Buffer Conditions
This protocol provides a systematic way to identify the optimal pH and buffer system for your reaction.
Objective: To determine the optimal pH for the reaction by screening a series of buffers.
Materials:
-
This compound
-
Your reaction partner(s) and catalyst (if applicable)
-
A set of buffers covering a range of pH values (e.g., Phosphate pH 7.0, Borate pH 8.5, Carbonate pH 10.0)
-
Reaction solvent(s)
-
Small-scale reaction vessels (e.g., 2 mL vials)
-
Stir plate and stir bars
-
Analytical equipment (TLC, LC-MS, or GC-MS)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of all reactants in the chosen reaction solvent to ensure consistent dispensing.
-
Buffer Preparation: Prepare 0.5 M stock solutions of each buffer.
-
Reaction Setup: In separate vials, add the appropriate volume of each reactant stock solution.
-
Buffer Addition: Add an equal volume of one of the buffer stock solutions to each corresponding vial.
-
Initiation: Add the final reagent or catalyst to start the reaction.
-
Monitoring: Stir the reactions at the desired temperature. Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot and analyzing it by TLC or LC-MS.
-
Analysis: Compare the conversion to product and the formation of byproducts across the different buffer conditions to identify the most promising pH range.
Workflow for Buffer Optimization
The following diagram illustrates a logical workflow for troubleshooting and optimizing buffer conditions.
Caption: Troubleshooting workflow for buffer optimization.
Section 4: Deeper Dive - The Chemistry of Amidines in Buffered Systems
The key to understanding buffer effects lies in the equilibrium between the inactive amidinium salt and the active amidine free base.
Amidinium-Amidine Equilibrium:
R-C(=NH₂⁺)-NHR' ⇌ R-C(=NH)-NHR' + H⁺ (Amidinium - Inactive) (Amidine - Active Nucleophile)
The Henderson-Hasselbalch equation dictates the ratio of these two species at a given pH. For maximum concentration of the active nucleophile, the reaction pH should ideally be at or slightly above the pKa of the amidinium ion. However, this must be balanced with the potential for hydrolysis or other base-catalyzed side reactions, creating an "optimal pH window."
The rate-limiting step in many reactions involving amidines is the initial nucleophilic attack.[2] Therefore, factors that increase the concentration of the free base without introducing deleterious side effects will increase the overall reaction rate.
Visualizing the pH Effect
The following diagram illustrates the relationship between pH and the dominant species in solution, highlighting the "sweet spot" for reactivity.
Caption: The effect of pH on amidine species and reactivity.
By methodically applying these principles and troubleshooting guides, you can effectively optimize buffer conditions, leading to higher yields, fewer byproducts, and more reproducible results in your reactions involving this compound.
References
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]
- Kennedy, A. J., et al. (2011). Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors.
- El-Awa, A., & El-Sayed, M. (2008). Functionality of amidines and amidrazones. Semantic Scholar.
- Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.
- Reddy, V. P., et al. (2020).
- van der Vliet, Q. J., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society.
- Gogolewska, K., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one. MDPI.
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). N'-[(1-ethylpyrrolidin-2-yl)methyl]ethanimidamide. PubChem.
- Williams, D. L. H., & Xia, L. (2023). 1-(Pyrrolidin-1-yl)ethan-1-iminium chloride. PubMed Central.
- National Center for Biotechnology Information. (n.d.). 2-(2-Propan-2-ylpyrrolidin-1-yl)ethanimidamide. PubChem.
- National Center for Biotechnology Information. (n.d.). 1-Pyrrolidineethanamine. PubChem.
- BenchChem. (n.d.).
- Warne, B., et al. (2019). Key reaction components affect the kinetics and performance robustness of cell-free protein synthesis reactions. PubMed Central.
- Clark, J. (2023). The Hydrolysis of Amides. Chemistry LibreTexts.
- Bowers, K. J., et al. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone.
- ResearchGate. (n.d.). Reaction scope of amidine hydrochlorides. Reaction conditions.
- Varela, A. S., & Koper, M. T. M. (2018). Effects of Electrolyte Buffer Capacity on Surface Reactant Species and the Reaction Rate of CO2 in Electrochemical CO2 Reduction. The Journal of Physical Chemistry C.
- Sigma-Aldrich. (2025).
Sources
"preventing non-specific labeling with 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, experience-driven advice on a critical challenge in experimental biology and drug development: preventing non-specific labeling. While this document addresses the query related to 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride , it is important to note that this compound is not a standard or documented reagent for preventing non-specific labeling in common immunoassays or proteomics.[1][2][3][4] Its chemical structure, featuring a cationic ethanimidamide group, suggests a potential, though niche, application in blocking interactions based on negative charge.
This guide, therefore, takes a broader, problem-solving approach. We will first diagnose the types of non-specific binding and then provide a comprehensive set of solutions, ranging from universally accepted blocking agents to specialized chemical modification strategies. This framework will empower you to troubleshoot your specific system effectively, whether the issue is with antibodies, chemical probes, or other labeling reagents.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding non-specific binding and background issues.
Q1: What is non-specific binding and why is it a problem?
A1: Non-specific binding refers to the attachment of your detection reagent (e.g., a primary or secondary antibody, a chemical probe) to unintended targets in your sample.[5][6] This can be due to various forces, including hydrophobic interactions, ionic (charge-based) interactions, or cross-reactivity.[6] The result is high background noise, which can obscure the true signal from your target of interest, leading to false positives and unreliable data.[7]
Q2: My Western blot/Immunofluorescence has high background. What's the first thing I should check?
A2: The first and most common culprits are the concentrations of your primary and secondary antibodies.[6][8][9] If the concentration is too high, the antibody will begin to bind to low-affinity, non-target sites.[6] Always start by performing a titration experiment to determine the optimal antibody dilution that provides the best signal-to-noise ratio.[9]
Q3: What is a "blocking buffer" and how do I choose one?
A3: A blocking buffer is a solution containing an inert protein or non-protein agent that physically coats the surface of your membrane, plate, or tissue.[5][7] This prevents your antibody from binding to these surfaces non-specifically.[5] The choice depends on your specific assay and detection system.
-
Non-fat Dry Milk: A cost-effective and common choice for Western blotting. However, it should be avoided for biotin-based detection systems (as milk contains endogenous biotin) and for studying phosphoproteins (as it contains casein, a phosphoprotein, and phosphatases that can degrade your target).[10]
-
Bovine Serum Albumin (BSA): A purified protein that provides consistent blocking.[7] It is the preferred choice when working with phosphoproteins or biotinylated antibodies.[10]
-
Normal Serum: Using serum from the same species as your secondary antibody is an excellent way to block non-specific sites, as it contains antibodies that will bind to these sites without being detected by the secondary.[11][12][13]
-
Fish Gelatin & Synthetic Polymers: These are alternatives used to avoid cross-reactivity issues with mammalian-based blockers.[14] Non-protein blockers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can also be effective, especially in highly sensitive assays.[14][15]
Q4: Can I use this compound as a blocking agent?
A4: This is not a standard application for this molecule. Its cationic nature suggests it could potentially be used to block non-specific binding to highly anionic surfaces (like DNA or certain glycosylated proteins). However, its use would be highly experimental. Standard protein-based blockers are recommended for almost all applications. If you suspect charge-based non-specific binding is your primary issue, a simpler and more established first step is to increase the salt concentration (e.g., NaCl) in your washing buffers.[16][17]
Part 2: Troubleshooting Guides
This section provides systematic approaches to diagnosing and solving complex non-specific labeling issues.
Guide 1: Diagnosing the Source of Non-Specific Binding
Before you can fix the problem, you must identify its source. The following workflow will help you pinpoint the cause.
Caption: Diagnostic workflow for troubleshooting non-specific binding.
Guide 2: Advanced Solutions for Persistent Background
If standard troubleshooting fails, consider these advanced strategies.
Issue 1: Hydrophobic Interactions
-
Symptom: A "sticky" background that is difficult to wash away. Common on PVDF membranes.
-
Mechanism: Non-polar regions of the antibody or probe are binding to hydrophobic patches on the membrane or within the sample.
-
Solutions:
-
Add a Detergent: Include a non-ionic detergent like Tween-20 (0.05% - 0.1%) in your wash buffers and antibody dilution buffers.[16][18] This helps to disrupt weak hydrophobic interactions.
-
Use a Protein-Free Blocker: Some commercial protein-free blocking buffers are specifically designed to minimize hydrophobic interactions.[14]
-
Issue 2: Ionic (Charge-Based) Interactions
-
Symptom: High background on specific, highly charged tissues or molecules (e.g., extracellular matrix, nucleic acids).
-
Mechanism: Your labeling reagent has a net charge that is attracted to oppositely charged molecules in your sample.
-
Solutions:
-
Increase Salt Concentration: Increasing the molarity of NaCl (e.g., from 150 mM to 300-500 mM) in your wash buffer can shield ionic interactions and reduce charge-based binding.[16][17]
-
Adjust pH: Modify the pH of your buffers.[17] Moving the pH closer to the isoelectric point of your antibody can reduce its net charge, but this requires careful optimization to avoid affecting antigen binding.
-
Use of Cationic Blockers (Experimental): A compound like this compound could theoretically be used at a low concentration to pre-saturate anionic sites. This is an advanced, unvalidated technique that would require significant optimization. Cationic polymers have been explored for similar purposes in other contexts.[19]
-
Issue 3: Chemical Cross-Reactivity of Labeling Reagents
-
Symptom: Non-specific labeling when using amine-reactive (e.g., NHS esters) or thiol-reactive (e.g., maleimides) chemical probes.
-
Mechanism: These highly reactive probes can modify proteins other than the intended target, particularly abundant proteins with accessible lysine or cysteine residues.
-
Solutions:
-
Pre-block Reactive Residues: Before adding your specific probe, you can block the most accessible non-target residues.
-
For Amine-Reactive Probes: Incubate the sample with a non-labeled, amine-reactive compound like Sulfo-NHS-Acetate to cap highly accessible primary amines (e.g., on lysine side chains).[20]
-
For Thiol-Reactive Probes: Block accessible cysteine residues with N-Ethylmaleimide (NEM) or iodoacetamide.[20]
-
-
Optimize Reaction Conditions:
-
Lower pH: For lysine labeling, lowering the pH from 8.5 towards 7.5 can decrease the reactivity of many lysine residues, potentially increasing specificity for a particularly reactive target site.[21]
-
Reduce Incubation Time & Concentration: Use the lowest possible concentration of your probe and the shortest reaction time necessary to label your target.
-
-
Part 3: Best Practices and Protocols
Proactive prevention is more effective than reactive troubleshooting.
Protocol 1: Optimized Blocking for Immunofluorescence
This protocol is designed to minimize background for imaging applications.
-
Rehydration & Permeabilization: Rehydrate tissue sections or cells in PBS. If targeting an intracellular antigen, permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Primary Blocking Step:
-
Primary Antibody Incubation:
-
Dilute your primary antibody in a "dilution buffer" of 1% BSA in PBS with 0.1% Tween-20.
-
Gently blot away the blocking buffer (do not wash) and apply the primary antibody solution.
-
Incubate as per your optimized protocol (e.g., overnight at 4°C).
-
-
Washing:
-
Wash the sample 3 times for 5 minutes each with PBS containing 0.1% Tween-20 to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute your fluorescently-labeled secondary antibody in the same dilution buffer (1% BSA in PBS-T). Protect from light.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Final Washes & Mounting:
-
Repeat the washing step (Step 4) in the dark.
-
Perform one final wash with PBS only to remove residual detergent.
-
Mount with an appropriate antifade mounting medium.
-
Data Summary Table: Common Blocking Agents
| Blocking Agent | Typical Concentration | Use Cases | Advantages | Disadvantages & Contraindications |
| Non-fat Dry Milk | 3-5% (w/v) in TBS/PBS | Western Blotting (General) | Inexpensive, effective for many antigens. | Interferes with biotin detection; contains phosphoproteins and phosphatases.[10] |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in TBS/PBS | WB, ELISA, IHC, IF | Highly purified, good for phosphoproteins & biotin systems.[7] | More expensive than milk. |
| Normal Serum | 5-10% (v/v) in TBS/PBS | IHC, IF | Excellent at blocking non-specific sites recognized by the secondary Ab.[11][12] | Must match the species of the secondary antibody. |
| Fish Skin Gelatin | 0.1-0.5% (w/v) in TBS/PBS | General Use | Non-mammalian source avoids cross-reactivity with some antibodies. | Can be less effective than BSA or milk for some applications.[14] |
| Tween-20 | 0.05-0.1% (v/v) | Buffer Additive | Reduces hydrophobic interactions, improves washing efficiency.[18] | Can strip some proteins/antibodies if concentration is too high. |
Logical Framework for Blocker Selection
Caption: Decision tree for selecting an appropriate blocking agent.
References
-
Immunofluorescence Troubleshooting. (2020, November 12). St John's Laboratory Ltd. Retrieved from [Link]
-
Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has non-specific staining? (n.d.). Sino Biological. Retrieved from [Link]
-
How to get rid of non-specific signals in the staining of immunofluorescent microscopy? (2014, March 20). ResearchGate. Retrieved from [Link]
-
Troubleshooting Immunofluorescence. (n.d.). Hycult Biotech. Retrieved from [Link]
-
5 Quick Tips for Improving Your Western Blocking Solution. (2014, April 9). Advansta Inc. Retrieved from [Link]
-
Best Blocking Buffer Selection for ELISA & Western Blot. (2017, January 10). G-Biosciences. Retrieved from [Link]
-
Blocking Non-specific Binding in Immunoassays. (2020, July 14). Biocompare. Retrieved from [Link]
-
Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses. (2024, March 10). MDPI. Retrieved from [Link]
-
Blocking in Western Blot: Best Practices & Optimization Tips. (n.d.). Boster Bio. Retrieved from [Link]
-
Chemical Lysine Modification at a single site. (2018, December 20). SlideShare. Retrieved from [Link]
-
The Chemical Biology of Reversible Lysine Post-Translational Modifications. (n.d.). PMC - NCBI. Retrieved from [Link]
-
How to block the alpha-amino-group of Arginine and Lysine? (2022, June 9). ResearchGate. Retrieved from [Link]
-
Modification of lysine residues of proteins with a) squaric acid... (n.d.). ResearchGate. Retrieved from [Link]
-
4 Ways to Reduce Non-Specific Binding in SPR Experiments. (n.d.). Nicoya Lifesciences. Retrieved from [Link]
-
How to Block a Membrane to Reduce Non-Specific Binding. (2025, May 9). Patsnap Synapse. Retrieved from [Link]
-
Cationic Polymers Enable Internalization of Negatively Charged Chemical Probes into Bacteria. (n.d.). PMC - NIH. Retrieved from [Link]
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs... (n.d.). PubMed Central. Retrieved from [Link]
-
This compound. (n.d.). Chemspace. Retrieved from [Link]
-
This compound (C6H13N3) - PubChemLite. (n.d.). PubChem. Retrieved from [Link]
-
The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75... (n.d.). NIH. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 1193388-46-3|this compound|BLD Pharm [bldpharm.com]
- 3. labsolu.ca [labsolu.ca]
- 4. PubChemLite - this compound (C6H13N3) [pubchemlite.lcsb.uni.lu]
- 5. vectorlabs.com [vectorlabs.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 8. sinobiological.com [sinobiological.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. bosterbio.com [bosterbio.com]
- 11. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | R&D Systems [rndsystems.com]
- 12. Blocking in IHC | Abcam [abcam.com]
- 13. biocompare.com [biocompare.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. mdpi.com [mdpi.com]
- 16. nicoyalife.com [nicoyalife.com]
- 17. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 18. 5 Quick Tips for Improving Your Western Blocking Solution - Advansta Inc. [advansta.com]
- 19. Cationic Polymers Enable Internalization of Negatively Charged Chemical Probes into Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein Modification Reagents | Thermo Fisher Scientific - CA [thermofisher.com]
- 21. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 22. researchgate.net [researchgate.net]
"identifying side reactions of 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride in proteomics"
Welcome to the technical support guide for 2-(pyrrolidin-1-yl)ethanimidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals utilizing this reagent for chemical modification in proteomics workflows. Here, we address common challenges and provide in-depth troubleshooting strategies to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section covers the most common inquiries regarding the use of this compound.
Q1: What is the primary application of this compound in proteomics?
This compound is primarily used as a chemical modification reagent. Specifically, it is employed for the guanidination of primary amines, such as the ε-amino group of lysine residues and the N-termini of proteins and peptides. This modification converts lysine into homoarginine, which can be advantageous for mass spectrometry-based proteomics.
Q2: Why would I want to convert lysine to homoarginine?
The conversion of lysine to homoarginine offers several benefits for mass spectrometric analysis:
-
Improved Signal Intensity in MALDI-MS: Guanidination can enhance the signal of peptides in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)[1].
-
Directed Proteolysis: Trypsin, a common protease in proteomics, cleaves after lysine and arginine residues. By converting lysine to homoarginine, you can limit tryptic cleavage to only arginine residues. This can be useful for specific protein characterization studies.
-
Stable Isotope Labeling: Similar to other amine-modifying reagents, isotopic variants of guanidinating reagents can be used for quantitative proteomics strategies[1].
Q3: What is the basic reaction mechanism?
The ethanimidamide functional group of the reagent reacts with the primary amine of a lysine residue under alkaline conditions. This reaction results in the formation of a homoarginine residue, effectively adding a guanidinium group to the lysine side chain.
Q4: Are there any known major side reactions I should be aware of?
Yes, the most significant concern is the potential for incomplete modification. If the reaction does not go to completion, you will have a mixed population of unmodified lysines and modified homoarginines. This heterogeneity can complicate data analysis significantly[1]. For a protein with multiple lysine residues, incomplete modification can lead to a large number of possible products, making mass spectra difficult to interpret[1].
Another potential issue is the reaction with other nucleophilic residues, although the reagent is generally selective for primary amines under controlled conditions.
Q5: How can I monitor the efficiency of the guanidination reaction?
The efficiency of the reaction can be monitored by mass spectrometry. A complete reaction will result in a specific mass shift for every lysine residue in a peptide. By comparing the mass spectra of treated and untreated samples, you can determine the extent of modification. For example, you can look for the disappearance of peaks corresponding to lysine-containing peptides and the appearance of new peaks corresponding to the homoarginine-containing counterparts.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Problem 1: Incomplete Guanidination Detected in Mass Spectrometry Data
Symptoms:
-
Your mass spectra show a mixture of peaks for the same peptide, corresponding to both unmodified lysine and modified homoarginine.
-
Quantitative analysis is skewed due to the presence of multiple forms of the same peptide.
Causality: Incomplete modification is a common issue and can stem from several factors related to reaction kinetics and conditions[1][2]. The efficiency of the guanidination reaction is highly dependent on factors such as pH, reagent concentration, reaction time, and temperature.
Troubleshooting Workflow:
Caption: Workflow for identifying and minimizing side reactions.
Detailed Troubleshooting Steps:
-
Assess Reagent Quality:
-
Rationale: The reagent can degrade over time, leading to the formation of reactive byproducts.
-
Action: Use a fresh batch of this compound. Ensure it has been stored correctly according to the manufacturer's instructions.
-
-
Evaluate Buffer Composition:
-
Rationale: Buffers containing primary amines (e.g., Tris) will compete with the protein for the guanidinating reagent, reducing efficiency and potentially forming adducts.
-
Action: Use a non-amine-containing buffer such as phosphate, carbonate, or borate buffer.
-
-
Optimize pH to Minimize Side Reactions:
-
Rationale: While alkaline pH is necessary, extremely high pH values might promote unwanted side reactions with other amino acid residues.
-
Action: Titrate the pH to find the optimal balance between efficient guanidination and minimal side product formation. A pH of 9-10 is often a good starting point.
-
-
Implement Post-Reaction Cleanup:
-
Rationale: Excess reagent and byproducts can interfere with downstream analysis.
-
Action: After the reaction, remove excess reagent and byproducts using methods like dialysis, desalting columns, or spin filters.
-
-
Run Control Experiments:
-
Rationale: Controls are essential to pinpoint the source of artifacts.
-
Action:
-
Reagent-only control: Incubate the reagent in the reaction buffer without the protein to identify any reagent-specific artifacts.
-
Protein-only control: Incubate the protein in the reaction buffer without the reagent to check for any inherent instability or modifications.
-
-
Problem 3: Loss of Protein or Peptide Signal After Modification
Symptoms:
-
Overall signal intensity in the mass spectrometer is significantly lower for the modified sample compared to the unmodified control.
-
You observe sample precipitation during or after the reaction.
Causality: Changes in the chemical properties of the protein or peptides upon modification can lead to solubility issues or poor ionization.
Troubleshooting Steps:
-
Assess Sample Solubility:
-
Rationale: Guanidination alters the charge state and potentially the hydrophobicity of the protein, which can affect its solubility.
-
Action: Visually inspect the sample for any precipitation. If precipitation occurs, consider adding solubilizing agents (e.g., a low percentage of organic solvent or a mild detergent) to the reaction buffer, if compatible with your downstream analysis.
-
-
Optimize Sample Cleanup:
-
Rationale: Inefficient removal of salts or other components from the reaction buffer can lead to ion suppression in the mass spectrometer.
-
Action: Ensure your sample cleanup procedure is effective. For peptides, C18-based solid-phase extraction is a standard method.
-
-
Adjust Mass Spectrometry Parameters:
-
Rationale: The modified peptides will have different physicochemical properties, which may require different ionization and fragmentation settings for optimal detection.
-
Action: Re-optimize your mass spectrometer settings for the modified peptides. This may include adjusting the spray voltage, collision energy, and other parameters.
-
III. Data Summary Table
The following table summarizes the expected mass changes upon successful modification.
| Amino Acid Residue | Modification | Mass Change (Monoisotopic) |
| Lysine (K) | Guanidination | +42.0218 Da |
| N-terminus | Guanidination | +42.0218 Da |
Note: The mass change corresponds to the addition of C2H2N2.
IV. References
-
Hale, J. E., et al. (2009). Complete chemical modification of amine and acid functional groups of peptides and small proteins. Analytical chemistry, 81(24), 10144–10151. [Link]
-
Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino acids, 47(8), 1549–1556. [Link]
-
Lundblad, R. L. (2016). Chemical Reagents for Protein Modification, Fourth Edition. CRC Press.
-
Glazer, A. N., et al. (1975). Chemical Modification of Proteins. North-Holland Publishing Company.
Sources
Technical Support Center: Mass Spectrometry Analysis of 2-(Pyrrolidin-1-yl)ethanimidamide Hydrochloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding common artifacts and challenges encountered during mass spectrometry (MS) analysis of this compound. Our approach is rooted in explaining the causal chemical principles to empower you to not only solve current issues but also to proactively design more robust experiments.
I. Understanding the Molecule: Key Challenges in MS Analysis
2-(Pyrrolidin-1-yl)ethanimidamide is a small, polar molecule with high basicity due to the presence of the amidine functional group. These characteristics, along with its formulation as a hydrochloride salt, present specific challenges for electrospray ionization mass spectrometry (ESI-MS).
-
High Basicity (pKa ≈ 10-13): The amidine group is readily protonated. While this is excellent for generating a strong signal in positive ion mode ESI, it can lead to issues with chromatographic peak shape and retention on standard reversed-phase columns.[1]
-
Hydrochloride Salt Form: The presence of the chloride counter-ion means the analyte exists as a salt. While the chloride ion itself is not typically observed in positive mode ESI, non-volatile salts can cause ion suppression, where the analyte's signal is diminished due to competition for ionization with salt ions.[2]
-
Susceptibility to In-Source Reactions: The molecule's structure can be prone to fragmentation or hydrolysis within the ion source, especially under harsh conditions (e.g., high temperatures or cone voltages).[3]
This guide will address how these properties manifest as specific artifacts in your mass spectra and provide actionable solutions.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed in a question-and-answer format to directly address the most common issues encountered during the analysis of this compound.
Q1: I don't see the expected [M+H]⁺ ion at m/z 128.1182. What are the most likely reasons?
The absence or weakness of your target ion is a frequent problem. Let's break down the potential causes from sample to detector.
A1: Potential Causes & Solutions
-
Ion Suppression from the Hydrochloride Salt: The high concentration of ions from the salt form can compete with your analyte for ionization, effectively suppressing its signal.
-
Troubleshooting Protocol:
-
Dilute the Sample: The simplest first step is to dilute your sample. This reduces the overall salt concentration, potentially mitigating the suppression effect.
-
Optimize Chromatography: Ensure good chromatographic separation from the salt front. The chloride ions will typically elute in the void volume. If your analyte is poorly retained and co-elutes, significant suppression will occur. Consider using a column designed for polar compounds to improve retention.[1]
-
Use a Volatile Buffer System: If performing LC-MS, ensure your mobile phase uses volatile buffers like ammonium formate or ammonium acetate instead of non-volatile salts (e.g., phosphate buffers).[2]
-
-
-
In-Source Fragmentation: The molecule may be fragmenting within the ion source before it can be detected as the intact protonated molecule. This is especially likely if your source parameters are too harsh.
-
Troubleshooting Protocol:
-
Reduce Cone/Fragmentor Voltage: This is the most critical parameter for controlling in-source fragmentation. Systematically reduce the cone voltage (also known as fragmentor voltage or declustering potential) in increments of 10-20 V and observe the effect on the [M+H]⁺ ion intensity.[4][5][6]
-
Lower Ion Source Temperature: High temperatures can cause thermal degradation. Reduce the source temperature to the lowest setting that still allows for efficient solvent desolvation.
-
Use "Softer" Ionization: If available, compare ESI with a gentler ionization technique like Atmospheric Pressure Chemical Ionization (APCI), though ESI is generally well-suited for this polar molecule.[3]
-
-
-
Incorrect Instrument Calibration or Tuning: Always ensure your instrument is properly calibrated and tuned for the low mass range.
-
Troubleshooting Protocol:
-
Perform Mass Calibration: Run the manufacturer's recommended calibration routine using a standard appropriate for the m/z range of your analyte.
-
Tune for Low Masses: Ensure the instrument tuning parameters are optimized for ions around m/z 128.
-
-
Q2: I see my target ion at m/z 128.1, but I also see significant peaks at m/z 150.1, 166.1, and 145.1. Are these impurities?
A2: Likely Adduct Ions, Not Impurities
These signals are highly characteristic of common adducts formed during the electrospray process. They are not typically indicative of sample impurities but rather represent the analyte ion complexed with common cations present in the solvent, glassware, or LC system.[7]
Common Adducts for 2-(Pyrrolidin-1-yl)ethanimidamide:
| Adduct Form | Theoretical m/z | Common Source |
| [M+H]⁺ (Protonated) | 128.1182 | Target Ion (from acidic mobile phase) |
| [M+Na]⁺ (Sodiated) | 150.1002 | Glassware, solvents, mobile phase additives |
| [M+K]⁺ (Potassiated) | 166.0741 | Glassware, solvents |
| [M+NH₄]⁺ (Ammoniated) | 145.1448 | Ammonium-based buffers (e.g., ammonium formate) |
Theoretical m/z values sourced from PubChem.[8]
-
Expert Insight: The presence of these adducts confirms the molecular weight of your compound. While they can complicate spectra, they also serve as a secondary check. If the intensity of adducts is excessively high compared to your [M+H]⁺ ion, it can indicate a need to improve the purity of your solvents or use higher quality (e.g., LC-MS grade) additives.
Q3: My spectrum is dominated by a peak at m/z 57 or m/z 71. What are these?
A3: Predicted In-Source Fragments
These low-mass ions are likely characteristic fragments of your parent molecule, generated through in-source collision-induced dissociation (CID). Based on fragmentation studies of structurally similar compounds, specifically those containing a pyrrolidine ring, we can predict the most probable fragmentation pathways.[3][5]
Predicted Fragmentation Pathway:
The most likely fragmentation event is the neutral loss of the pyrrolidine ring or cleavage within the ring system.
Caption: Predicted major fragmentation pathways for protonated 2-(Pyrrolidin-1-yl)ethanimidamide.
-
Fragment A (m/z 71.09): This corresponds to the protonated pyrrolidinylethyl fragment after the loss of the amidine group.
-
Fragment B (m/z 57.03): This corresponds to the ethanimidamide fragment following the loss of the pyrrolidine ring. Studies on similar structures show that the loss of the pyrrolidine moiety is a very common fragmentation pathway.[3][5]
Troubleshooting Protocol:
To confirm if these are indeed fragments, follow the protocol in A1.2 to reduce in-source fragmentation. As you decrease the cone voltage, the intensity of m/z 57 and 71 should decrease, while the intensity of the parent ion at m/z 128.12 should increase.
Q4: I observe a peak at m/z 129.1023, which is +1 Da higher than my expected monoisotopic mass. What is this?
A4: Potential Hydrolysis Artifact
The amidine functional group can be susceptible to hydrolysis, especially if samples are prepared in aqueous solutions and left for extended periods, or under acidic/basic conditions.[9] Hydrolysis of the ethanimidamide would replace the imine (=NH) group with a carbonyl (=O) group, forming 2-(pyrrolidin-1-yl)acetamide.
Hydrolysis Reaction: C₆H₁₃N₃ + H₂O → C₆H₁₂N₂O + NH₃
The resulting 2-(pyrrolidin-1-yl)acetamide has a monoisotopic mass of 128.0950 Da. Its protonated form, [M+H]⁺, would appear at m/z 129.1023 .
Troubleshooting Workflow:
Caption: Workflow to determine if a peak at m/z 129.1 is from hydrolysis.
-
Preventative Measures:
-
Prepare samples fresh in organic solvents like acetonitrile or methanol just before analysis.
-
If aqueous solutions are necessary, keep them cold and analyze them as quickly as possible.
-
Avoid highly acidic or basic sample storage conditions.
-
III. General Recommendations for Robust Analysis
-
Solvent Quality: Always use high-purity, LC-MS grade solvents and additives to minimize background noise and adduct formation.
-
System Cleanliness: Regularly clean the ion source. Contaminants like polyethylene glycols (PEGs) or plasticizers (phthalates) are common and can obscure your data.[7]
-
Blank Injections: Run a solvent blank before and after your sample sequence to identify background ions and carryover.
-
Methodical Troubleshooting: When encountering an issue, change only one parameter at a time (e.g., cone voltage, source temperature) to clearly identify the cause of the problem.
This guide provides a framework for understanding and resolving common mass spectrometry artifacts associated with this compound. By understanding the chemistry of the molecule and the ionization process, you can develop more reliable and accurate analytical methods.
IV. References
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioPharm International. Available at: [Link]
-
The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. (2020). LCGC. Available at: [Link]
-
Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Available at: [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2018). Journal of Mass Spectrometry. Available at: [Link]
-
Adjusting electrospray voltage for optimum results. (n.d.). Separation Science. Available at: [Link]
-
An Overview of Some Imidates Derivatives with Anti-microbial Activity. (n.d.). Research and Reviews: Open Access Journals. Available at: [Link]
-
Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. (2013). Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. (2024). Rilas Technologies. Available at: [Link]
-
Energy-dependent electrospray ionisation mass spectrometry: applications in transition metal carbonyl chemistry. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
Ghost Peaks of Aromatic Metabolites Induced by Corona Discharge Artifacts in LC‐ESI‐MS/MS. (2024). Analytical Chemistry. Available at: [Link]
-
mechanism of amide hydrolysis. (2019). YouTube. Available at: [Link]
-
-
Carboxylic Acid Derivatives: Amides Part #1 Nomenclature, Preparation & Hydrolysis. (2020). YouTube. Available at: [Link]
-
-
Can anyone please suggest the best method to understand, when I used some reagents which are carrying HCl salt for closing ring? (2015). ResearchGate. Available at: [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Wisconsin-Madison. Available at: [Link]
-
The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism. (1990). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. (2020). LCGC International. Available at: [Link]
Sources
- 1. Hydrolysis of anandamide and eicosapentaenoic acid ethanolamide in mouse splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rilastech.com [rilastech.com]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. PubChemLite - this compound (C6H13N3) [pubchemlite.lcsb.uni.lu]
- 9. rroij.com [rroij.com]
Technical Support Center: Enhancing Solubility of Proteins Cross-linked with 2-(Pyrrolidin-1-yl)ethanimidamide Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the protein cross-linker 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges related to protein solubility during and after your cross-linking experiments. Our goal is to equip you with the scientific understanding and practical protocols to achieve optimal results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about this compound and its application in protein cross-linking.
1. What is this compound and how does it work?
This compound is a homobifunctional cross-linking agent. It belongs to the class of diimidoesters, which are reagents that covalently link proteins by reacting with primary amines, primarily the ε-amino group of lysine residues.[1] The reaction forms a stable amidine bond, effectively creating a molecular bridge between two amino acid residues.[2]
2. What is the primary advantage of using an imidate cross-linker like this one?
A significant advantage of imidate cross-linkers is that they preserve the native charge of the protein.[3] The primary amine on a lysine residue is positively charged at physiological pH. The resulting amidine bond formed after reaction with this compound is also positively charged. This charge preservation can be crucial for maintaining the native conformation and solubility of the protein or protein complex.
3. Why am I observing protein precipitation after adding the cross-linker?
Protein precipitation after cross-linking is a common issue that can arise from several factors.[4] One of the main reasons is over-crosslinking, which can lead to the formation of large, insoluble protein aggregates.[5] Other factors include suboptimal buffer conditions (pH, ionic strength), high protein concentration, and inherent insolubility of the target protein itself.
4. How can I quench the cross-linking reaction?
The cross-linking reaction can be effectively stopped by adding a quenching agent that contains a primary amine.[6] Common quenching agents include Tris (tris(hydroxymethyl)aminomethane) or glycine. These molecules react with the excess cross-linker, preventing further modification of your protein of interest.
5. Is this compound cell-permeable?
The permeability of a cross-linker depends on its chemical properties, such as hydrophobicity.[5] Generally, hydrophilic cross-linkers are not cell-permeable and are used for cross-linking proteins on the cell surface, while hydrophobic cross-linkers can pass through the cell membrane. The hydrochloride salt form of this cross-linker suggests it is water-soluble, which may limit its cell permeability.
II. Troubleshooting Guide: Addressing Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving common solubility problems encountered during and after cross-linking with this compound.
Issue 1: Immediate Precipitation Upon Addition of the Cross-linker
Possible Cause:
-
Inappropriate Buffer Composition: The buffer may contain components that are incompatible with the cross-linking reaction.
-
Suboptimal pH: Imidate cross-linkers have a pH-dependent reactivity, with optimal cross-linking typically occurring in a slightly alkaline environment.[7]
-
High Protein Concentration: The protein concentration may be too high, promoting aggregation upon the introduction of the cross-linker.
Solutions:
-
Buffer Optimization:
-
pH Adjustment:
-
Ensure the pH of your reaction buffer is within the optimal range for imidate cross-linking (pH 7.5-8.5).
-
-
Protein Concentration:
-
Perform a protein concentration titration to find the optimal concentration that allows for efficient cross-linking without causing immediate precipitation.
-
Issue 2: Gradual Precipitation or Aggregation During the Reaction
Possible Cause:
-
Over-crosslinking: Excessive cross-linking can lead to the formation of large, insoluble aggregates.[5]
-
Suboptimal Cross-linker Concentration: The molar excess of the cross-linker may be too high.
-
Prolonged Incubation Time: Longer reaction times can increase the extent of cross-linking and subsequent aggregation.
Solutions:
-
Optimize Cross-linker Concentration:
-
Perform a titration of the cross-linker concentration. Start with a lower molar excess (e.g., 20-fold molar excess of cross-linker to protein) and gradually increase it to find the optimal ratio.[5]
-
-
Optimize Incubation Time:
-
Test different incubation times. A typical starting point is 30 minutes at room temperature.[5] Shorter incubation times may be necessary to minimize aggregation.
-
-
Stepwise Addition of Cross-linker:
-
Instead of adding the entire volume of the cross-linker at once, try adding it in smaller aliquots over a period of time.
-
Issue 3: Precipitate Formation After Quenching or During Downstream Processing
Possible Cause:
-
Change in Buffer Conditions: The buffer used for quenching or subsequent purification steps may not be optimal for maintaining the solubility of the cross-linked complex.
-
Removal of Solubilizing Agents: If the initial reaction buffer contained solubility-enhancing additives, their removal during dialysis or buffer exchange can lead to precipitation.
Solutions:
-
Maintain Optimal Buffer Conditions:
-
Ensure that the buffer used for all downstream applications is compatible with your cross-linked protein. Maintain a suitable pH and ionic strength.
-
-
Incorporate Solubility-Enhancing Additives:
-
Consider adding solubility-enhancing agents to your buffers.
-
III. Experimental Protocols and Data
This section provides detailed protocols for optimizing your cross-linking reaction and improving the solubility of your cross-linked proteins.
Protocol 1: Optimizing Cross-linking Conditions
This protocol outlines a systematic approach to determine the optimal cross-linker concentration and incubation time.
-
Prepare your protein sample: Dissolve your protein in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0) at a concentration of 1 mg/mL.
-
Prepare a fresh stock solution of the cross-linker: Dissolve this compound in the reaction buffer immediately before use.
-
Set up a matrix of reaction conditions: In separate microcentrifuge tubes, set up reactions with varying molar excesses of the cross-linker (e.g., 10x, 20x, 50x, 100x) and different incubation times (e.g., 15 min, 30 min, 60 min) at room temperature.
-
Initiate the cross-linking reaction: Add the appropriate volume of the cross-linker stock solution to each protein sample.
-
Quench the reaction: At the end of the incubation period, add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Analyze the results: Analyze the samples by SDS-PAGE to visualize the extent of cross-linking and identify conditions that produce the desired cross-linked species without significant aggregation.
Protocol 2: Enhancing Solubility with Additives
This protocol describes how to test the effect of different additives on the solubility of your cross-linked protein.
-
Perform the cross-linking reaction: Use the optimized conditions determined in Protocol 1.
-
Prepare buffers with different additives: Prepare a set of buffers (e.g., your optimized reaction buffer) containing various solubility-enhancing additives. Refer to the table below for suggested starting concentrations.
-
Buffer exchange: After quenching the cross-linking reaction, exchange the buffer of your cross-linked protein sample with the different additive-containing buffers using a desalting column or dialysis.
-
Assess solubility: After buffer exchange, visually inspect the samples for any precipitation. You can also quantify the amount of soluble protein using a protein assay (e.g., Bradford or BCA).
Table 1: Common Solubility-Enhancing Additives
| Additive | Starting Concentration | Mechanism of Action |
| Detergents (Non-ionic) | ||
| Tween 20 | 0.05 - 0.1% (v/v) | Reduce non-specific hydrophobic interactions |
| Triton X-100 | 0.1 - 1% (v/v) | Solubilize protein aggregates |
| Chaotropic Agents | ||
| Urea | 1 - 4 M | Disrupt hydrogen bonds and hydrophobic interactions |
| Guanidine-HCl | 0.5 - 2 M | Potent denaturant that can solubilize aggregates |
| Osmolytes | ||
| Glycerol | 5 - 20% (v/v) | Stabilize protein structure |
| Sucrose | 0.25 - 1 M | Excluded from the protein surface, promoting a compact state |
| Amino Acids | ||
| L-Arginine | 50 - 500 mM | Suppress protein aggregation |
| L-Glutamic Acid | 50 - 500 mM | Enhance protein solubility |
Note: The use of denaturing agents like urea and guanidine-HCl may disrupt the native structure of your protein. Their use should be carefully considered based on your downstream application.
IV. Visualizations
Reaction Mechanism
Caption: Reaction of this compound with lysine residues.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting protein precipitation.
V. References
-
Gautam, S. (n.d.). How to cross-link proteins. Retrieved from [Link]
-
K, S., & P, R. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Polymers, 14(23), 5035. [Link]
-
The Bumbling Biochemist. (2021, November 18). Protein-protein crosslinking - an overview with emphasis on structural biology uses [Video]. YouTube. [Link]
-
de Oliveira, G. A., de Faria, J. A., & de Souza, G. A. (2014). Imidate-based cross-linkers for structural proteomics: increased charge of protein and peptide ions and CID and ECD fragmentation studies. Journal of the American Society for Mass Spectrometry, 25(8), 1384–1396. [Link]
-
Lauber, M. A., & Reilly, J. P. (2010). Novel amidinating cross-linker for facilitating analyses of protein structures and interactions. Analytical chemistry, 82(18), 7736–7743. [Link]
-
Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Lysine-specific chemical cross-linking of protein complexes and identification of cross-linking sites using LC-MS/MS and the xQuest/xProphet software pipeline. Nature protocols, 9(1), 120–137. [Link]
-
Klockenbusch, C., & Kast, J. (2010). Optimization of formaldehyde cross-linking for protein interaction analysis of non-tagged integrin β1. Journal of biomedical science, 17, 63. [Link]
-
G-Biosciences. (n.d.). Protein Cross-Linking. Retrieved from [Link]
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]
-
Chen, Y., Li, M., & Zhang, H. (2017). Protein cross-linking and the Maillard reaction decrease the solubility of milk protein concentrates. Food science & nutrition, 5(5), 1051–1058. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Imidate-based cross-linkers for structural proteomics: increased charge of protein and peptide ions and CID and ECD fragmentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel amidinating cross-linker for facilitating analyses of protein structures and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. fgsc.net [fgsc.net]
- 7. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Protocols for 2-(Pyrrolidin-1-yl)ethanimidamide Hydrochloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding quenching protocols for reactions involving this versatile chemical intermediate. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your experiments.
I. Understanding the Chemistry of this compound
This compound is a salt of a cyclic amidine. The amidine functional group is a strong organic base, and its reactivity is central to understanding how to properly quench reactions and purify the desired products. The hydrochloride salt form is often used to improve stability and handling of the otherwise strongly basic free amidine.
A common route to synthesizing such amidines is the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid catalyst to form an imidate salt, which is then treated with an amine.[1][2] The hydrochloride salt of the amidine is a common product of this synthesis.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the workup of reactions involving this compound.
1. My reaction is complete, but I'm unsure how to quench it without hydrolyzing my amidine product. What is the best general approach?
The primary concern when quenching reactions containing an amidine hydrochloride is preventing hydrolysis of the amidine functional group. Amidines can be susceptible to hydrolysis under both strongly acidic and strongly basic conditions, which can lead to the formation of the corresponding amide and amine as byproducts.
Recommended General Quenching Protocol:
A biphasic quench using a mild base is the most reliable method. The goal is to neutralize any strong acid in the reaction mixture and bring the pH to a neutral or slightly basic range (pH 7-9).
-
Step 1: Cool the reaction mixture. Before adding any aqueous solution, cool your reaction to 0 °C in an ice bath. This will help to control any exotherm from the neutralization.
-
Step 2: Add a water-immiscible organic solvent. Dilute your reaction mixture with an appropriate organic solvent like ethyl acetate, dichloromethane (DCM), or diethyl ether. This will help to partition your organic product away from the aqueous phase during the workup.
-
Step 3: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution dropwise with vigorous stirring. You will likely observe gas evolution (CO₂), so ensure your reaction vessel is not sealed. Continue adding the bicarbonate solution until the gas evolution ceases and the aqueous layer is at a pH of approximately 8.
-
Step 4: Separate the layers. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Step 5: Extract the aqueous layer. Extract the aqueous layer one or two more times with your chosen organic solvent to recover any dissolved product.
-
Step 6: Wash the combined organic layers. Wash the combined organic extracts with brine (saturated aqueous NaCl solution) to remove excess water.
-
Step 7: Dry and concentrate. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Causality: Sodium bicarbonate is a weak base, strong enough to neutralize strong acids but generally not basic enough to promote significant hydrolysis of the amidine, especially at low temperatures.
2. I observe a significant amount of a polar byproduct in my crude NMR that I suspect is the hydrolyzed amidine. What went wrong?
This is a common issue and can be caused by several factors:
-
Prolonged exposure to acidic or basic conditions: Even mild acidic or basic conditions can cause hydrolysis if the exposure time is long. Workups should be performed efficiently.
-
Use of a strong base for quenching: Quenching with strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can rapidly hydrolyze the amidine.[3]
-
High temperatures during workup: Elevated temperatures will accelerate the rate of hydrolysis. Always keep your mixture cool during the initial quench.
Troubleshooting Steps:
-
Re-evaluate your quenching agent: If you used a strong base, switch to a milder one like sodium bicarbonate or potassium carbonate.
-
Monitor pH carefully: Use pH paper to ensure you are not making the aqueous layer too basic.
-
Work quickly and at low temperatures: Minimize the time your product is in contact with the aqueous phase.
3. My product, the free base of 2-(Pyrrolidin-1-yl)ethanimidamide, seems to be water-soluble, and I'm losing it during the aqueous workup. How can I improve my extraction efficiency?
The free base of 2-(Pyrrolidin-1-yl)ethanimidamide is expected to have some water solubility due to the presence of the polar amidine and pyrrolidine groups.
Strategies to Improve Extraction:
-
Increase the salinity of the aqueous phase: Before extraction, saturate the aqueous layer with sodium chloride (brine). This will decrease the solubility of your organic product in the aqueous phase ("salting out").
-
Use a more polar extraction solvent: If you are using a non-polar solvent like hexanes, switch to a more polar one like ethyl acetate or DCM.
-
Perform multiple extractions: It is more effective to perform several extractions with smaller volumes of organic solvent than one extraction with a large volume.
-
Back-extraction: If your product is still in the aqueous layer, you can try to acidify the aqueous layer with dilute HCl to reform the hydrochloride salt and then wash with a non-polar organic solvent to remove any non-basic organic impurities. Then, re-basify with NaHCO₃ and extract your product into an organic solvent.
4. After quenching and extraction, I have an emulsion that is difficult to separate. What should I do?
Emulsions are common when working with basic, amine-containing compounds.
Tips for Breaking Emulsions:
-
Add brine: Adding a saturated solution of sodium chloride can often help to break up an emulsion by increasing the ionic strength of the aqueous phase.
-
Filter through Celite®: Passing the emulsified mixture through a pad of Celite® can sometimes break the emulsion.
-
Allow it to stand: Sometimes, simply letting the separatory funnel stand for an extended period can lead to layer separation.
-
Gentle swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.
5. How do I purify the final this compound salt?
Purification of the hydrochloride salt can be challenging due to its polarity and high water solubility.[4]
Purification Options:
-
Recrystallization: If your crude product is a solid, recrystallization is often the best method for purification.
-
Solvent Selection: Finding a suitable solvent system is key. You will need a solvent in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallizing hydrochloride salts include isopropanol, ethanol, or mixtures of these with a less polar co-solvent like diethyl ether or ethyl acetate.[5]
-
-
Column Chromatography: Standard silica gel chromatography can be challenging for highly polar, basic compounds.
-
Normal Phase with Additives: You can try using a polar eluent system, such as DCM/methanol, with a small amount of a basic additive like triethylamine or ammonium hydroxide to prevent streaking on the silica gel.
-
Reverse Phase Chromatography: This can be an effective technique for purifying polar compounds. A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid, can be used.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds that are not well-retained in reverse-phase chromatography.[6][7]
-
III. Experimental Protocols
Protocol 1: General Quenching of an Acidic Reaction Mixture
This protocol assumes your reaction was carried out in an organic solvent and contains an acid catalyst that needs to be neutralized.
Materials:
-
Reaction mixture
-
Water-immiscible organic solvent (e.g., ethyl acetate, DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dilute the reaction mixture with 2-3 volumes of the chosen organic solvent.
-
Slowly add the saturated NaHCO₃ solution dropwise with vigorous stirring. Monitor for gas evolution.
-
Continue adding NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is ~8 (check with pH paper).
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Drain the aqueous layer into a clean flask.
-
Extract the aqueous layer with the organic solvent (2 x 1 volume).
-
Combine all organic layers in the separatory funnel.
-
Wash the combined organic layer with brine (1 x 1 volume).
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous Na₂SO₄ or MgSO₄, swirl, and let it stand for 10-15 minutes.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol/diethyl ether)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Place the crude hydrochloride salt in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the hot recrystallization solvent to dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before filtering hot through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath. If using a co-solvent system, you can slowly add the less polar solvent until the solution becomes cloudy, then warm slightly until it is clear again before cooling.
-
Once crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum.
IV. Visualization of the Quenching Workflow
The following diagram illustrates the decision-making process for a standard quenching and workup procedure.
Caption: General workflow for quenching and workup of reactions containing this compound.
V. Data Summary Table
| Parameter | Recommendation | Rationale |
| Quenching Agent | Saturated aqueous NaHCO₃ | Mild base to neutralize acid without significant amidine hydrolysis. |
| Quenching pH | 7.0 - 9.0 | Minimizes hydrolysis of the amidine functional group. |
| Quenching Temp. | 0 - 5 °C | Controls exotherm and slows down potential hydrolysis. |
| Extraction Solvent | Ethyl acetate or DCM | Good balance of polarity for extracting the free base. |
| Purification (Salt) | Recrystallization (e.g., IPA/ether) | Effective for obtaining high purity crystalline solid.[5] |
| Purification (Base) | Chromatography (RP or HILIC) | Suitable for polar, basic compounds.[6][7] |
VI. References
-
Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Ber. Dtsch. Chem. Ges.1877 , 10 (2), 1889–1897. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
ResearchGate. Pinner‐like couplings to form amidines. [Link]
-
Reddit. Purification of strong polar and basic compounds. [Link]
-
MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]
-
ACS Publications. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
SynArchive. Pinner Reaction. [Link]
-
ElectronicsAndBooks. Amidines. Part X. Preparation of Amidines from Xubstituted Amides, a Sulphonyl. [Link]
-
ResearchGate. Purification of organic hydrochloride salt? [Link]
-
Google Patents. Purifying method of high-purity amidine hydrochloride.
-
Sci-Hub. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. [Link]
-
PubMed. The nonenzymatic decomposition of guanidines and amidines. [Link]
-
Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
PubMed. Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. [Link]
-
Technology Networks. HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]
-
ARKIVOC. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
ACS Publications. Efficient Copper-Catalyzed Multicomponent Synthesis of N-Acyl Amidines via Acyl Nitrenes. [Link]
-
Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Organic Chemistry Portal. A Synthesis of Acetamidines. [Link]
-
Royal Society of Chemistry. Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. [Link]
-
PubMed. Copper/TEMPO catalysed synthesis of nitriles from aldehydes or alcohols using aqueous ammonia and with air as the oxidant. [Link]
-
ResearchGate. Anyone who has done amidine synthesis using nitriles and secondary amines? [Link]
-
PubChem. 1-Pyrrolidineethanamine. [Link]
-
Beilstein Journals. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. biotage.com [biotage.com]
Technical Support Center: Minimizing Protein Precipitation During Modification with 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride
Welcome to the technical support center for protein modification using 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for a successful modification workflow while maintaining the integrity and solubility of your target protein.
Introduction: Understanding the Amidination Reaction
This compound is a chemical reagent used for the covalent modification of primary amine groups (-NH₂) present on the surface of proteins, primarily on the side chain of lysine residues and the N-terminus. This reaction, known as amidination, results in the formation of a stable amidine linkage. A key advantage of this modification is the preservation of the positive charge of the original primary amine, which helps to minimize significant alterations to the overall charge and isoelectric point (pI) of the modified protein, thereby reducing the risk of precipitation. The reaction is most efficient in the pH range of 7 to 9.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during protein modification with this compound, providing explanations and actionable solutions.
My protein precipitated immediately upon adding the this compound solution. What happened?
Immediate precipitation often points to issues with localized high concentrations of the reagent or suboptimal buffer conditions.
-
Localized High Reagent Concentration: Adding the reagent too quickly or without adequate mixing can create pockets of high concentration, leading to rapid, localized changes in the solution environment that can cause proteins to precipitate.
-
Solution: Prepare a fresh stock solution of this compound in your reaction buffer. Add this solution to your protein sample slowly and dropwise while gently stirring or vortexing to ensure immediate and uniform distribution.
-
-
Inappropriate Buffer pH: The pH of your reaction buffer is critical for both protein stability and the efficiency of the amidination reaction. Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[2] If your reaction buffer pH is too close to your protein's pI, it is more prone to aggregation and precipitation.[2]
-
Solution: Ensure your reaction buffer pH is at least 1-1.5 pH units away from your protein's pI.[3] The optimal pH range for the amidination reaction is typically between 7 and 9.[1] If your protein is not stable in this range, you may need to perform the reaction at a suboptimal pH for the modification but one that ensures protein stability.
-
-
Buffer Composition: Certain buffer components can influence protein stability. For instance, phosphate buffers can sometimes contribute to protein precipitation, especially in the presence of divalent metal ions.
-
Solution: Consider switching to a different buffer system. Amine-free buffers such as HEPES, borate, or bicarbonate at a pH between 7 and 9 are recommended for this reaction.[4]
-
My protein solution became cloudy and precipitated during the incubation period. What are the likely causes?
Precipitation that occurs over time during the reaction suggests a gradual loss of protein stability under the experimental conditions or over-modification.
-
Over-modification of the Protein: Modifying too many lysine residues can alter the protein's surface properties, potentially exposing hydrophobic patches that can lead to aggregation and precipitation over time.
-
Solution: Reduce the molar excess of this compound in your reaction. A 2- to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific protein.[1] For large proteins like antibodies, a 10-fold molar excess is often sufficient to modify several lysine residues without causing significant functional impairment or precipitation.[1]
-
-
Suboptimal Temperature: While many reactions are performed at room temperature, some proteins may be less stable and prone to aggregation at this temperature over the course of an hour-long incubation.
-
Solution: Perform the incubation at a lower temperature, such as 4°C. This will slow down the reaction rate, so you may need to increase the incubation time to achieve the desired level of modification.
-
-
Protein Instability in the Reaction Buffer: The combination of pH, ionic strength, and the absence of stabilizing excipients can lead to a gradual unfolding and aggregation of the protein.
-
Solution: Optimize your reaction buffer by including stabilizing excipients.
-
| Excipient | Recommended Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure. |
| Arginine | 50-500 mM | Suppresses protein-protein interactions and aggregation.[5] |
| Sugars (Sucrose, Trehalose) | 0.25-1 M | Preferentially excluded from the protein surface, promoting a more compact and stable conformation.[6][7] |
| Non-ionic Detergents (e.g., Tween-20) | 0.01-0.1% (v/v) | Can help to solubilize proteins and prevent aggregation by interacting with hydrophobic surfaces. |
My protein was soluble after the reaction, but precipitated after removing the excess reagent (e.g., during dialysis or desalting). Why?
This issue often arises from a change in the buffer environment that destabilizes the now-modified protein, or from the protein concentration increasing during the purification step.
-
Buffer Exchange into a Destabilizing Buffer: The buffer used for dialysis or desalting may lack the necessary components to keep your modified protein soluble.
-
Solution: Ensure your storage buffer is optimized for the stability of the modified protein. This buffer should have a pH well away from the protein's pI and may need to include the same stabilizing excipients used during the reaction.
-
-
Increased Protein Concentration: During buffer exchange, especially with methods like ultrafiltration, the protein concentration can increase, which can promote aggregation.
-
Solution: If you need to concentrate your protein, do so in a buffer that has been optimized for its stability at high concentrations. The addition of excipients like arginine can be particularly effective in these cases.[5]
-
-
Loss of a Stabilizing Component: The excess modification reagent itself or byproducts might have had a minor stabilizing effect that is lost upon their removal.
-
Solution: This is less common, but if suspected, a systematic screening of different buffer components and excipients for your final formulation is recommended.
-
Experimental Protocols
General Protocol for Protein Modification with this compound
This protocol is adapted from established methods for similar amidinating reagents like Traut's Reagent.[1]
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2-5 mM EDTA, pH 8.0). The EDTA is included to chelate any divalent metal ions that could promote oxidation of sulfhydryl groups if they are present on your protein.[1]
-
Protein Preparation: Dissolve your protein in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL). If your protein is already in a different buffer, exchange it into the reaction buffer using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in the reaction buffer. A 10 mg/mL solution is a common starting point.
-
Modification Reaction: Add a 2- to 20-fold molar excess of the this compound solution to the protein solution. Add the reagent dropwise while gently mixing.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C with gentle stirring.
-
Removal of Excess Reagent: Separate the modified protein from excess reagent and byproducts using a desalting column (e.g., a spin desalting column) equilibrated with your desired storage buffer.[1]
Caption: Workflow for protein modification.
Visualizing the Reaction Mechanism
The core of the modification process is a nucleophilic attack by the primary amine of the protein on the imidate carbon of the reagent.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. trialtusbioscience.com [trialtusbioscience.com]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fgsc.net [fgsc.net]
- 5. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Labeling Efficiency with 2-(Pyrrolidin-1-yl)ethanimidamide Hydrochloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride for labeling applications. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you achieve optimal and reproducible results in your experiments.
Introduction to this compound Labeling
This compound is a reagent used for the covalent modification of primary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins. The core of its reactivity lies in the ethanimidamide functional group, which, under appropriate conditions, reacts with primary amines to form a stable amidine linkage. A key advantage of this chemistry is that the resulting amidine bond is protonated at physiological pH, thus preserving the positive charge of the modified amine.[1][2] This charge preservation can be crucial for maintaining the native conformation and biological activity of the protein.[1]
The efficiency of this labeling reaction is highly dependent on several factors, with reaction time being a critical parameter that requires careful optimization. This guide will delve into the nuances of reaction time and its interplay with other experimental variables to help you navigate the challenges of your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound labeling?
The labeling reaction proceeds via a nucleophilic attack of a deprotonated primary amine (e.g., from a lysine residue) on the electrophilic carbon of the ethanimidamide group. This reaction is most efficient at an alkaline pH (typically pH 10), where a significant portion of the primary amines are deprotonated and thus highly nucleophilic.[1] The reaction results in the formation of a stable, positively charged amidine bond.
Q2: Why is reaction time a critical parameter to optimize?
Reaction time is a key determinant of labeling efficiency. An insufficient reaction time will result in a low degree of labeling. Conversely, an excessively long reaction time does not always lead to a higher yield and can sometimes be detrimental. Prolonged incubation can increase the likelihood of side reactions, such as hydrolysis of the reagent, or potential degradation of the target molecule, especially if it is sensitive to alkaline conditions. Therefore, optimizing the reaction time is a balancing act between maximizing the labeling yield and minimizing unwanted side reactions.
Q3: How does pH influence the optimal reaction time?
pH is arguably the most critical parameter influencing the rate of the amidination reaction. The reaction is significantly faster at an alkaline pH (around 10) because it favors the deprotonation of primary amines, making them more potent nucleophiles.[1] At a lower pH, the reaction will be much slower, necessitating a longer reaction time to achieve a comparable level of labeling. However, a high pH can also accelerate the hydrolysis of the labeling reagent and may negatively impact the stability of the target protein. Therefore, the choice of pH will directly impact the optimal reaction time.
Q4: Can I extend the reaction time to compensate for a suboptimal pH?
While extending the reaction time can partially compensate for a slower reaction rate at a lower pH, it is generally more effective to optimize the pH first. If the stability of your target molecule is a concern at high pH, performing the reaction at a slightly lower pH (e.g., 8.5-9.0) for a longer duration is a viable strategy. However, it is crucial to empirically determine the optimal combination of pH and reaction time for your specific application.
Q5: What is the typical range for reaction time in these labeling experiments?
The optimal reaction time can vary widely depending on the specific protein, the concentration of reactants, pH, and temperature. Generally, reaction times can range from 30 minutes to several hours. For many proteins, a reaction time of 1-2 hours at room temperature and alkaline pH is a good starting point.[3] However, for less reactive proteins or under suboptimal conditions, longer incubation times may be necessary. It is highly recommended to perform a time-course experiment to determine the optimal reaction time for your system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Insufficient Reaction Time: The reaction may not have proceeded to completion. | Perform a time-course experiment to determine the optimal incubation time. Start with a 1-2 hour incubation and analyze the degree of labeling at different time points (e.g., 30 min, 1h, 2h, 4h). |
| Suboptimal pH: The primary amines on the target molecule are protonated and less nucleophilic. | Increase the pH of the reaction buffer to 9-10. Use a non-amine-containing buffer like sodium borate.[1] | |
| Low Reaction Temperature: The reaction kinetics are slow at lower temperatures. | Perform the reaction at room temperature (20-25°C). If the target molecule is stable at higher temperatures, you can consider incubating at 37°C to shorten the reaction time.[4] | |
| Hydrolysis of the Labeling Reagent: The reagent has degraded due to moisture. | Prepare the stock solution of this compound in an anhydrous solvent (e.g., DMSO or DMF) immediately before use. | |
| Inconsistent Labeling Results | Variable Reaction Time: Inconsistent timing of the reaction quenching. | Use a timer and consistently quench the reaction at the predetermined optimal time point. |
| Fluctuations in Temperature: Inconsistent ambient temperature during incubation. | Use a temperature-controlled incubator or water bath to ensure a constant reaction temperature. | |
| Precipitation of the Target Molecule | Prolonged Exposure to High pH: The protein may be unstable at the alkaline pH required for the reaction. | Reduce the reaction time and/or lower the pH to a range where the protein is more stable (e.g., pH 8.5-9.0), and compensate with a slightly longer reaction time if necessary. |
| Loss of Biological Activity of the Labeled Molecule | Modification of Critical Amine Residues: Labeling of primary amines in the active site or binding interface. | Reduce the molar excess of the labeling reagent and shorten the reaction time to achieve a lower degree of labeling. |
Experimental Protocols
Protocol 1: Standard Labeling of a Protein with this compound
This protocol provides a general procedure for labeling a protein. The molar excess of the labeling reagent may need to be optimized for your specific application.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Borate buffer, pH 10.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.
-
-
Prepare the Labeling Reagent Stock Solution:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the labeling reagent stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-2 hours with continuous gentle mixing.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature to quench any unreacted labeling reagent.
-
-
Purify the Labeled Protein:
-
Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Protocol 2: Time-Course Experiment to Determine Optimal Reaction Time
This experiment is crucial for optimizing the labeling efficiency for your specific protein and reaction conditions.
Procedure:
-
Set up a larger-scale labeling reaction as described in Protocol 1.
-
At various time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, and 8 hrs), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in each aliquot by adding the Quenching Buffer.
-
Purify each quenched aliquot using a spin desalting column to remove unreacted reagent.
-
Analyze the degree of labeling for each time point using an appropriate method (e.g., mass spectrometry or a fluorescence-based assay if a fluorescent tag is being conjugated).[5]
-
Plot the degree of labeling versus reaction time to determine the point at which the reaction plateaus. The optimal reaction time is typically at the beginning of this plateau.
Visualizing the Impact of Reaction Time
The following diagrams illustrate the conceptual relationship between reaction time and labeling efficiency, as well as a typical experimental workflow.
Caption: Conceptual phases of the labeling reaction over time.
Sources
- 1. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 2. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 3. Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat shock increases conjugation efficiency in Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase - PMC [pmc.ncbi.nlm.nih.gov]
"strategies to reduce sample complexity after 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride cross-linking"
Prepared by the Gemini Applications Science Team
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for a critical, yet often challenging, step in chemical cross-linking mass spectrometry (XL-MS) workflows: managing and reducing sample complexity. High sample complexity can obscure the detection of low-abundance cross-linked peptides, which are essential for mapping protein-protein interactions and elucidating protein structures.
This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. We will explain the causality behind experimental choices, provide field-proven protocols, and ground our recommendations in authoritative scientific literature.
A Note on the Specified Reagent: 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride
Before proceeding, it is crucial to address the specific chemical mentioned in the topic. Based on its chemical structure, This compound is a monofunctional reagent . A cross-linking agent, by definition, must be bifunctional or polyfunctional, meaning it must possess at least two reactive groups to covalently link two or more molecules.
The ethanimidamide functional group is chemically related to imidoesters, which react with primary amines (the N-terminus and lysine side chains of proteins) to form stable amidine bonds. While this reactivity is relevant to protein modification, the specified compound can only attach to a single site and cannot form a "cross-link" between two sites.
Therefore, this guide will focus on the strategies to reduce sample complexity that are broadly applicable to amine-reactive cross-linking workflows, with a particular emphasis on the properties of peptides modified by reagents that form amidine bonds. This will provide a scientifically robust and relevant resource for your experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my cross-linking reaction inefficient or failing?
A1: Several factors can lead to low cross-linking efficiency. First, ensure your cross-linker is appropriate for the target functional groups on your protein. For amine-reactive cross-linkers, primary amines on lysine residues and the protein's N-terminus must be accessible.[1][2] If these sites are buried within the protein's structure, the reaction will be inefficient.
Second, the buffer composition is critical. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the cross-linker and must be avoided.[3] Use non-amine-containing buffers like HEPES or phosphate-buffered saline (PBS) at the recommended pH for your specific cross-linker (typically pH 7-9 for amine-reactive reagents).[4][5]
Finally, many cross-linking reagents are moisture-sensitive and have a limited half-life in aqueous solutions. Always use freshly prepared stock solutions of your cross-linker, typically dissolved in an anhydrous solvent like DMSO, and add it to the reaction mixture immediately.[5]
Q2: What is "sample complexity" and why is it a problem after cross-linking?
A2: Sample complexity refers to the vast number of different peptide species present in your sample after proteolytic digestion (e.g., with trypsin). In a typical XL-MS experiment, the desired cross-linked peptides (one cross-linker connecting two different peptide chains) are a very small fraction of the total peptide content, often less than 1%.[6]
The sample is dominated by:
-
Unmodified peptides: Peptides that were not involved in the cross-linking reaction.
-
Monolinked (or "dead-end") peptides: Peptides where the cross-linker has reacted at only one of its ends with the peptide, and the other end has been hydrolyzed by water.
This enormous excess of non-cross-linked species competes for ionization and analysis time in the mass spectrometer, making it difficult to detect and identify the low-abundance cross-linked peptides that contain the crucial structural information.[7][8] Reducing sample complexity is therefore essential to increase the number of identified cross-links.[7][9]
Q3: What are the main strategies to reduce sample complexity in XL-MS?
A3: The two most effective and widely used strategies are enrichment and fractionation . These methods aim to selectively increase the concentration of cross-linked peptides relative to the more abundant unmodified and monolinked peptides before LC-MS/MS analysis. The most common techniques are:
-
Size Exclusion Chromatography (SEC): This technique separates peptides based on their size (hydrodynamic radius). Since cross-linked peptides consist of two peptide chains held together, they are generally larger than the single-chain unmodified or monolinked peptides.[9][10]
-
Strong Cation Exchange (SCX) Chromatography: This method separates peptides based on their net positive charge at a low pH. Cross-linked peptides typically carry a higher positive charge than linear peptides because they contain two N-termini and potentially more basic residues (lysine, arginine, histidine).[6][10] This allows for their selective elution at higher salt concentrations.
Q4: How do I choose between SEC and SCX for my experiment?
A4: The choice depends on the specific properties of your protein system and cross-linker.
-
Choose SEC when: You expect a significant size difference between your cross-linked peptides and the background of linear peptides. It is particularly effective for larger proteins where tryptic peptides are of varying lengths. SEC is a robust first step for enrichment.[10]
-
Choose SCX when: You are using trypsin for digestion. Tryptic digestion produces peptides with a positive charge at the N-terminus and at the C-terminal lysine or arginine. A cross-linked tryptic peptide will therefore have at least a +3 or +4 charge (from two N-termini and at least one C-terminal basic residue), making it readily separable from the predominantly +2 charged linear peptides.[6][11]
For highly complex samples, such as whole-cell lysates, a two-dimensional approach combining both SEC and SCX can be extremely powerful.[7]
Part 2: Troubleshooting & Optimization Guides
Guide 1: Troubleshooting Size Exclusion Chromatography (SEC)
Q: I performed SEC, but I'm not seeing a good enrichment of cross-linked peptides. Why?
A: This is a common issue that can often be traced back to one of the following causes:
-
Poor Separation Resolution: The size difference between your cross-linked peptides and the larger unmodified peptides may not be sufficient for your column to resolve. Ensure you are using a column specifically designed for peptide separations (e.g., Superdex Peptide).[10] Also, check that your system is running at the optimal flow rate (typically low, around 50 µL/min) to maximize resolution.[10]
-
Incorrect Fraction Collection: Cross-linked peptides are expected to elute first. If you collect fractions too late or your fraction windows are too broad, you may be diluting your enriched sample with later-eluting linear peptides. Perform a pilot run with UV detection to precisely determine the elution profile and collect narrow fractions around the initial peaks.
-
Sample Overload: Overloading the SEC column can lead to peak broadening and poor separation. Adhere to the manufacturer's recommended loading capacity for your specific column. For a typical 3.2/300 column, this is often in the range of 10-50 µg of total peptide.[10]
Workflow Diagram: SEC for Cross-Link Enrichment
Caption: SEC workflow for enriching larger cross-linked peptides.
Guide 2: Troubleshooting Strong Cation Exchange (SCX) Chromatography
Q: My SCX fractionation resulted in low recovery and poor enrichment. What went wrong?
A: SCX is highly effective but sensitive to experimental conditions. Here’s how to troubleshoot:
-
Incorrect Binding pH: For SCX to work, peptides must be positively charged. The sample must be acidified to a pH of ~2.7-3.0 before loading onto the column. If the pH is too high, peptides will not bind efficiently to the stationary phase.
-
Inefficient Elution: Cross-linked peptides, having a higher charge state (≥+3), require a higher salt concentration to be displaced from the column. If your salt steps are not optimized, you may either fail to elute the cross-links or co-elute them with less-charged species.
-
Solution: Use a step-gradient of increasing salt concentration (e.g., NaCl or KCl in the loading buffer). A typical starting point is to use a low-salt wash to remove singly charged and neutral species, a medium-salt step (e.g., 100 mM NaCl) to elute doubly charged linear peptides, and a high-salt step (e.g., 500 mM NaCl) to elute the highly charged cross-linked peptides.[6]
-
-
Sample Loss During Desalting: Fractions eluted from SCX contain high salt concentrations and must be desalted (e.g., using a C18 StageTip or reversed-phase spin column) before MS analysis. Incomplete binding or elution during this cleanup step can lead to significant sample loss. Ensure the desalting column is properly activated and that the sample pH is correct for binding.
Logical Diagram: SCX Peptide Separation Principle
Caption: SCX separates peptides based on charge state.
Part 3: Data Presentation & Protocols
Table 1: Comparison of Key Fractionation Strategies
| Feature | Size Exclusion Chromatography (SEC) | Strong Cation Exchange (SCX) |
| Separation Principle | Hydrodynamic radius (Size) | Net positive charge |
| Primary Target | Peptides with significantly larger mass | Peptides with higher charge states (≥+3) |
| Key Advantage | Robust and relatively simple to implement. | High resolving power for charge differences. |
| Optimal Digest | Any protease, effective for larger proteins. | Trypsin (generates predictable charge states). |
| Typical Elution | Cross-links elute in early fractions. | Cross-links elute in high-salt fractions. |
| Compatibility | Fractions can often be directly dried for MS. | Fractions require desalting before MS. |
| Reference | [10] | [6][9] |
Experimental Protocol 1: SEC Fractionation of Cross-Linked Peptides
This protocol is adapted from established methods for enriching cross-linked peptides.[10]
Materials:
-
Lyophilized digest of cross-linked protein sample.
-
SEC Mobile Phase: 30% (v/v) acetonitrile, 0.1% (v/v) trifluoroacetic acid (TFA) in HPLC-grade water.
-
SEC Column: Superdex Peptide PC 3.2/30 or equivalent.
-
HPLC system with autosampler, pump, and UV detector.
Methodology:
-
Sample Reconstitution: Reconstitute 20-50 µg of the lyophilized peptide digest in 20 µL of SEC Mobile Phase. Centrifuge at high speed for 5 minutes to pellet any insoluble material.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 50 µL/min until a stable baseline is achieved on the UV detector (214 nm).
-
Injection: Inject 15-20 µL of the reconstituted sample onto the column.
-
Isocratic Elution: Run the separation using an isocratic flow of the mobile phase at 50 µL/min for approximately 45-60 minutes.
-
Fraction Collection: Begin collecting fractions (e.g., 50 µL each) just before the first major peak appears on the UV chromatogram. Cross-linked peptides are expected to elute in the earliest fractions. Collect 5-10 fractions in total.
-
Processing: Dry the collected fractions completely in a vacuum centrifuge.
-
Analysis: Reconstitute the dried peptides in a buffer suitable for LC-MS/MS (e.g., 2% ACN, 0.1% formic acid) and proceed with analysis.
Experimental Protocol 2: SCX Fractionation using Spin Columns
This protocol is a simplified method using commercially available spin columns.[6]
Materials:
-
Lyophilized digest of cross-linked protein sample.
-
SCX Loading Buffer: 0.5% formic acid, 20% acetonitrile in HPLC-grade water.
-
SCX Elution Buffer 1 (Low Salt): 100 mM NaCl in SCX Loading Buffer.
-
SCX Elution Buffer 2 (High Salt): 500 mM NaCl in SCX Loading Buffer.
-
SCX spin columns.
-
Reversed-phase (C18) spin columns for desalting.
Methodology:
-
Sample Reconstitution: Reconstitute up to 100 µg of peptide digest in 100 µL of SCX Loading Buffer.
-
Column Equilibration: Place an SCX spin column in a collection tube. Add 200 µL of SCX Loading Buffer and centrifuge according to the manufacturer's instructions. Repeat this step.
-
Sample Loading: Load the reconstituted sample onto the equilibrated SCX column and centrifuge. Collect the flow-through (this contains uncharged or weakly bound peptides).
-
Wash Step: Add 200 µL of SCX Loading Buffer to the column and centrifuge. Discard the flow-through.
-
Elution 1 (Linear Peptides): Add 100 µL of SCX Elution Buffer 1 (100 mM NaCl) to the column, incubate for 2 minutes, and then centrifuge to collect the fraction. This fraction is enriched in doubly charged linear peptides.
-
Elution 2 (Cross-Linked Peptides): Add 100 µL of SCX Elution Buffer 2 (500 mM NaCl) to the column, incubate for 2 minutes, and then centrifuge to collect the fraction. This fraction is enriched in highly charged cross-linked peptides.
-
Desalting: Desalt both eluted fractions using C18 spin columns according to the manufacturer's protocol.
-
Analysis: Dry the desalted fractions in a vacuum centrifuge and reconstitute for LC-MS/MS analysis.
References
- Leitner, A., Reischl, R., Walzthoeni, T., Herzog, F., Bohn, S., Förster, F., & Aebersold, R. (2012). Expanding the chemical cross-linking toolbox by the use of multiple proteases and enrichment by size exclusion chromatography. Molecular & Cellular Proteomics, 11(3).
-
G-Biosciences. (2014). A Guide to Protein Cross Linkers. Retrieved from [Link]
-
G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]
- Kast, J., & Wilm, M. (2009). Optimizing the enrichment of cross-linked products for mass spectrometric protein analysis. Analytical and Bioanalytical Chemistry, 393(2), 437-440.
- Luo, J., et al. (2022). Two-Dimensional Fractionation Method for Proteome-Wide Cross-Linking Mass Spectrometry Analysis. Journal of the American Society for Mass Spectrometry, 33(4), 636-644.
- Rinner, O., et al. (2008). Identification of cross-linked peptides from large sequence databases.
- Kalkhof, S., & Sinz, A. (2017). To Be or Not to Be? Five Guidelines to Avoid Misassignments in Cross-Linking/Mass Spectrometry. Analytical Chemistry, 89(15), 7832-7835.
-
Max Perutz Labs. (2021). Sample preparation guidelines for MS-based cross-linking (XL-MS). Retrieved from [Link]
- O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: a guide to conformational confusions.
- Schmidt, C., & Robinson, C. V. (2014). A comparative cross-linking strategy to probe conformational changes in protein complexes.
-
ChemTalk. (n.d.). Amide Functional Group. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How to Handle Samples After Adding Crosslinkers in Protein Crosslinking. Retrieved from [Link]
Sources
- 1. korambiotech.com [korambiotech.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Two-Dimensional Fractionation Method for Proteome-Wide Cross-Linking Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-linking mass-spectrometry: a guide to conformational confusions. | Oxford Protein Informatics Group [blopig.com]
- 9. researchgate.net [researchgate.net]
- 10. Expanding the Chemical Cross-Linking Toolbox by the Use of Multiple Proteases and Enrichment by Size Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Protein Modification by 2-(Pyrrolidin-1-yl)ethanimidamide Hydrochloride: A Comparative Guide to Western Blot, Mass Spectrometry, and ELISA
For researchers and drug development professionals, the validation of a novel protein modification is a critical step in understanding its biological significance and therapeutic potential. This guide provides an in-depth comparison of three widely used techniques—Western Blot, Mass Spectrometry, and Enzyme-Linked Immunosorbent Assay (ELISA)—for the validation of protein modification by the compound 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride. Based on its chemical structure, we will proceed with the hypothesis that this compound induces a novel covalent post-translational modification, hereafter termed "pyrrolidinylation." This guide will equip you with the necessary knowledge to select the most appropriate method for your research needs, ensuring the generation of robust and reliable data.
The Importance of Validating "Pyrrolidinylation"
The compound this compound possesses a reactive ethanimidamide group, suggesting its potential to covalently modify proteins. This modification could alter protein structure, function, stability, or interactions with other molecules, thereby impacting cellular processes. Validating this "pyrrolidinylation" is paramount to elucidating the compound's mechanism of action and its downstream biological effects. Accurate and reliable detection and quantification of this modification are the foundational steps for any further investigation.
Method 1: Western Blot - The Workhorse of Protein Analysis
Western blotting is a cornerstone technique in molecular biology for the detection and semi-quantitative analysis of specific proteins.[1][2] Its application in validating protein modifications relies on the availability of an antibody that specifically recognizes the modified protein.[3]
Experimental Protocol: Western Blot for "Pyrrolidinylation"
1. Sample Preparation:
-
Treat cells or tissues with varying concentrations of this compound for different time points.
-
Include a vehicle-treated control group (negative control) and a known "pyrrolidinylated" protein standard (positive control), if available.
-
Lyse the cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the protein modification.[2]
-
Determine the protein concentration of each lysate using a standard method like the Bradford assay to ensure equal loading.[1]
2. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Transfer the separated proteins from the gel to a solid membrane (e.g., nitrocellulose or PVDF).[2]
3. Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the "pyrrolidinylated" protein. This is a critical step, and the antibody's specificity must be rigorously validated.[3]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Wash the membrane thoroughly to remove unbound secondary antibody.
4. Detection and Analysis:
-
Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light.
-
Capture the signal using an imaging system. The intensity of the band corresponds to the amount of the modified protein.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
Visualization of the Western Blot Workflow
Caption: Western Blot workflow for detecting protein "pyrrolidinylation".
Method 2: Mass Spectrometry - The Gold Standard for Modification Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions.[4] It is considered the gold standard for identifying and characterizing unknown protein modifications because it can precisely determine the mass of a protein or peptide, allowing for the detection of mass shifts caused by modifications.[5][6][7]
Experimental Protocol: Mass Spectrometry for "Pyrrolidinylation"
1. Sample Preparation:
-
Treat cells as described for the Western blot protocol.
-
Isolate the protein of interest through methods like immunoprecipitation or affinity chromatography.
-
Digest the protein into smaller peptides using a specific protease, such as trypsin.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the peptides using liquid chromatography based on their physicochemical properties.
-
Introduce the separated peptides into the mass spectrometer.
-
The mass spectrometer will first measure the mass of the intact peptides (MS1 scan).
-
Selected peptides are then fragmented, and the masses of the fragments are measured (MS2 or tandem MS scan).
3. Data Analysis:
-
The MS1 data will reveal a mass shift in peptides containing the "pyrrolidinylation" modification compared to their unmodified counterparts. The expected mass increase from the addition of a 2-(Pyrrolidin-1-yl)ethanimidamide group (C6H13N3) would be approximately 127.11 Da.
-
The MS2 fragmentation data will pinpoint the exact amino acid residue that has been modified.
-
Bioinformatics software is used to search the fragmentation data against a protein sequence database to identify the protein and the site of modification.
Visualization of the Mass Spectrometry Workflow
Caption: Mass Spectrometry workflow for identifying protein "pyrrolidinylation".
Method 3: ELISA - High-Throughput Quantitative Analysis
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[8][9] A competitive ELISA format can be adapted to quantify the "pyrrolidinylated" protein in a sample.
Experimental Protocol: Competitive ELISA for "Pyrrolidinylation"
1. Plate Coating:
-
Coat the wells of a 96-well plate with a known amount of the purified, "pyrrolidinylated" protein of interest.
-
Wash the wells to remove any unbound protein.
-
Block the remaining protein-binding sites in the wells.
2. Competitive Binding:
-
Prepare standards with known concentrations of the "pyrrolidinylated" protein and the experimental samples.
-
Mix the standards and samples with a fixed amount of the primary antibody specific to the "pyrrolidinylation" modification.
-
Add these mixtures to the coated wells and incubate. The free "pyrrolidinylated" protein in the sample will compete with the coated protein for binding to the primary antibody.
3. Detection:
-
Wash the wells to remove unbound antibody and protein.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody.
-
Wash the wells again.
-
Add a chromogenic substrate that will produce a colored product upon reaction with the enzyme.
4. Data Analysis:
-
Measure the absorbance of the colored product using a plate reader.
-
The signal intensity is inversely proportional to the amount of "pyrrolidinylated" protein in the sample. A lower signal indicates a higher concentration of the modified protein in the sample.
-
Generate a standard curve using the known concentrations of the standards to determine the concentration of the modified protein in the experimental samples.
Visualization of the ELISA Workflow
Sources
- 1. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 3. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Analysis of Protein Modifications_Mass Spectrometry Identification of Protein Modifications_Protein Modification Mass Spectrometry Identification | Baitai Parker Biotechnology [en.biotech-pack.com]
- 5. msf.ucsf.edu [msf.ucsf.edu]
- 6. ahajournals.org [ahajournals.org]
- 7. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Single Step: A Comparative Guide to EDC/Sulfo-NHS Mediated Bioconjugation Over Pre-Activated NHS Esters
A Senior Application Scientist's Field Guide to Amine-Reactive Chemistries
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a foundational technique. At the forefront of amine-reactive chemistries, N-hydroxysuccinimide (NHS) esters have long been hailed for their straightforward, one-step approach to forming stable amide bonds with primary amines on proteins and peptides. However, the apparent simplicity of using pre-activated NHS esters can mask significant challenges, including susceptibility to hydrolysis and a lack of control that can compromise conjugation efficiency and reproducibility.
This guide presents a deep dive into a powerful alternative: the two-step, in-situ activation of carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS). We will explore the mechanistic advantages of this approach, provide a data-driven comparison with pre-activated NHS esters, and offer detailed, field-proven protocols that empower you to make strategic decisions for your specific bioconjugation needs.
The Gold Standard and Its Achilles' Heel: Pre-Activated NHS Esters
Pre-activated NHS esters are lauded for their convenience. In a single step, they react with primary amines, primarily the ε-amino group of lysine residues and the N-terminus of polypeptides, to form a highly stable amide bond.[1] This reaction is typically performed at a physiological to slightly basic pH (7.2-8.5) to ensure the amine is deprotonated and thus sufficiently nucleophilic.[2]
However, the high reactivity of NHS esters is also their primary vulnerability. They are highly susceptible to hydrolysis, a competing reaction that becomes increasingly rapid as the pH rises.[3] The half-life of an NHS ester can plummet from hours at pH 7 to a mere 10 minutes at pH 8.6.[1][4] This narrow window of stability necessitates careful control over reaction conditions and can lead to reduced yields, particularly with low-concentration protein solutions where the desired aminolysis reaction is slower.[3]
Gaining Control: The Two-Step Advantage with EDC and Sulfo-NHS
The EDC/Sulfo-NHS method offers a strategic alternative by separating the activation of a carboxyl group from the amine coupling reaction. This two-step process provides greater control, higher efficiency in many scenarios, and is particularly advantageous when working with biomolecules that contain both carboxyl and amine groups, as it minimizes the risk of unwanted self-polymerization.[5]
The process unfolds in two distinct phases:
-
Activation: EDC reacts with a carboxyl group (e.g., on a protein, drug, or surface) to form a highly reactive but unstable O-acylisourea intermediate.[6] This intermediate is prone to rapid hydrolysis. The addition of Sulfo-NHS intercepts this unstable intermediate, converting it into a more stable, amine-reactive Sulfo-NHS ester.[5] This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0), typically using a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid).[2][7]
-
Conjugation: Once the Sulfo-NHS ester is formed, the pH of the reaction is raised to 7.2-8.0 to facilitate the efficient reaction with the primary amine of the second molecule, forming a stable amide bond.[7] The key advantage here is that the Sulfo-NHS ester is significantly more stable to hydrolysis than the O-acylisourea intermediate, providing a wider window for the conjugation reaction to occur.[6]
Head-to-Head Comparison: Pre-Activated NHS Ester vs. EDC/Sulfo-NHS
| Feature | Pre-Activated NHS Ester | Two-Step EDC/Sulfo-NHS | Causality and Experimental Insight |
| Reaction Steps | One-step | Two-step (Activation & Conjugation) | The two-step nature of EDC/Sulfo-NHS allows for optimization of each step independently, providing greater control over the reaction.[2] |
| Control | Lower; risk of hydrolysis is constant | Higher; activation and conjugation can be performed at their respective optimal pHs.[7] | By performing the activation at an acidic pH and the conjugation at a neutral to slightly basic pH, the efficiency of both reactions is maximized.[2] |
| Intermediate Stability | N/A (reagent is pre-activated) | The Sulfo-NHS ester intermediate is more stable than the O-acylisourea intermediate formed with EDC alone, reducing hydrolysis.[6] | This increased stability of the intermediate allows for a longer reaction window and can lead to higher overall yields.[6] |
| Side Reactions | Primary side reaction is hydrolysis of the NHS ester.[3] | Potential for N-acylurea formation (a stable, unreactive byproduct from the O-acylisourea intermediate) and anhydride formation.[8][9] | The addition of Sulfo-NHS minimizes the formation of N-acylurea by rapidly converting the unstable O-acylisourea intermediate.[5] |
| Yield | Can be high but is highly sensitive to pH and protein concentration.[3] | Often higher and more consistent, especially in complex systems, due to better control over reaction conditions.[10] | A study on DNA conjugation reported a yield of 79.0% with an EDC/imidazole method compared to 68.3% with EDC alone, highlighting the benefit of a stabilizing additive.[10] |
| Versatility | Ideal for labeling with molecules that are readily available as NHS esters. | Highly versatile for conjugating any two molecules where one has a carboxyl group and the other has a primary amine. Essential for immobilizing proteins to carboxylated surfaces. | The ability to activate any carboxyl-containing molecule in situ provides broader applicability than relying on commercially available pre-activated reagents. |
Visualizing the Chemical Pathways
Caption: One-step reaction of a pre-activated NHS ester with a primary amine.
Caption: Two-step EDC/Sulfo-NHS reaction pathway for amide bond formation.
Experimental Protocols: A Self-Validating System
The following protocols are designed not just as a series of steps, but as a self-validating workflow. The rationale behind each step is explained to provide a deeper understanding and to aid in troubleshooting.
Protocol 1: Protein-Protein Conjugation Using a Pre-Activated NHS Ester
This protocol describes the conjugation of a smaller protein or peptide functionalized with an NHS ester to a larger target protein.
Materials:
-
Target Protein (in amine-free buffer, e.g., PBS, pH 7.4)
-
NHS Ester-functionalized Protein/Peptide (lyophilized or in a dry, water-miscible solvent like DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting Column or Dialysis Cassette
Methodology:
-
Protein Preparation:
-
Prepare the target protein at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.4.
-
Causality: Amine-containing buffers like Tris or glycine will compete with the target protein for the NHS ester, drastically reducing conjugation efficiency.[11]
-
-
NHS Ester Reagent Preparation:
-
Immediately before use, dissolve the NHS ester-functionalized protein/peptide in a dry, water-miscible solvent like DMSO to a high concentration.
-
Causality: NHS esters are moisture-sensitive. Preparing the stock solution immediately before use minimizes hydrolysis.[12]
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved NHS ester reagent to the target protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Causality: A molar excess of the NHS ester drives the reaction towards completion. Lower temperatures can be beneficial for sensitive proteins, though the reaction will proceed more slowly.[12]
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Causality: Quenching with an amine-containing buffer stops the reaction by consuming any remaining active NHS esters.
-
-
Purification:
-
Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Causality: Purification is crucial to obtain a clean conjugate for downstream applications and to remove potentially interfering small molecules.
-
Protocol 2: Protein-Protein Conjugation Using the Two-Step EDC/Sulfo-NHS Method
This protocol describes the conjugation of a protein with available carboxyl groups (Protein 1) to a protein with available primary amines (Protein 2).
Materials:
-
Protein 1 (with carboxyl groups)
-
Protein 2 (with primary amines)
-
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
-
EDC (lyophilized)
-
Sulfo-NHS (lyophilized)
-
Coupling Buffer (e.g., PBS, pH 7.2)
-
Quenching Solution (e.g., 1 M Hydroxylamine-HCl, pH 8.5)
-
Desalting Column or Dialysis Cassette
Methodology:
-
Reagent and Protein Preparation:
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[12]
-
Dissolve Protein 1 in Activation Buffer at 1-5 mg/mL.
-
Dissolve Protein 2 in Coupling Buffer at 1-5 mg/mL.
-
-
Activation of Protein 1:
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the Protein 1 solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Causality: The acidic pH of the MES buffer optimizes the EDC-mediated activation of carboxyl groups. Sulfo-NHS is added in excess to efficiently convert the unstable O-acylisourea intermediate to the more stable Sulfo-NHS ester.[2][7]
-
-
Removal of Excess Activation Reagents:
-
Immediately pass the activated Protein 1 solution through a desalting column pre-equilibrated with Coupling Buffer.
-
Collect the protein-containing fractions.
-
Causality: This step is critical to remove excess EDC, which could otherwise cause polymerization of Protein 2 (if it also contains carboxyl groups). It also serves as a buffer exchange into the optimal pH for the amine-coupling reaction.[5]
-
-
Conjugation to Protein 2:
-
Immediately add the purified, activated Protein 1 to the Protein 2 solution.
-
Incubate for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
Causality: The pH of the Coupling Buffer (7.2) is optimal for the reaction between the Sulfo-NHS ester and the primary amines on Protein 2.
-
-
Quenching:
-
Add Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
-
Causality: Hydroxylamine is an effective quenching agent that hydrolyzes unreacted Sulfo-NHS esters, regenerating the original carboxyl groups.
-
-
Final Purification:
-
Purify the final conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove unreacted proteins and byproducts.
-
Conclusion: Making the Strategic Choice
While pre-activated NHS esters offer a simple, one-step solution for bioconjugation, their utility is often limited by their inherent instability and the lack of reaction control. The two-step EDC/Sulfo-NHS method, although more involved, provides a superior level of control, leading to more consistent and often higher yields. By allowing for the independent optimization of the carboxyl activation and amine coupling steps, this method minimizes side reactions and is broadly applicable to a wide range of biomolecules. For researchers seeking to develop robust, reproducible, and efficient bioconjugation strategies, mastering the EDC/Sulfo-NHS workflow is not just an alternative, but a significant advancement in experimental design.
References
-
Bio-Rad Laboratories. (n.d.). Instruction Manual. [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. [Link]
-
Interchim. (n.d.). NHS / sulfo-NHS. [Link]
-
Kovalli, S. R., et al. (2020). Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations. Pharmaceutics, 12(10), 989. [Link]
-
ResearchGate. (2017). How to do EDC- sulfo NHS activation of small molecules with COOH group?[Link]
-
De Alwis, H. D., & Lisi, S. (2019). Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates. Journal of Biological Engineering, 13, 56. [Link]
-
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ResearchGate. (2024). Impact of C-H Cross-Coupling Reactions in the One-Step Retrosynthesis of Drug Molecules. [Link]
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Totaro, K. A., et al. (2016). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. Organic Letters, 18(9), 2244–2247. [Link]
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Ito, H., et al. (2020). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters, 22(12), 4846–4851. [Link]
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Evaluating the Specificity of 2-(Pyrrolidin-1-yl)ethanimidamide Hydrochloride for Primary Amines: A Comparative Guide
In the landscape of bioconjugation and chemical biology, the selective modification of primary amines remains a cornerstone of experimental design. From protein labeling to surface functionalization, the ability to specifically target primary amino groups in the presence of other nucleophiles is paramount. This guide provides an in-depth evaluation of 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride as a reagent for primary amine modification, comparing its specificity against established alternatives. Our analysis is grounded in mechanistic principles and supported by detailed experimental protocols to empower researchers in making informed decisions for their specific applications.
Introduction: The Quest for Amine Specificity
Primary amines are a ubiquitous and highly reactive functional group in biological systems, most notably as the ε-amino group of lysine residues in proteins and the N-terminus of polypeptides. Their nucleophilic character makes them a frequent target for chemical modification. However, the cellular environment is replete with other nucleophilic groups, such as the thiol groups of cysteine, the hydroxyl groups of serine and threonine, and the imidazole ring of histidine. Consequently, the ideal amine-reactive reagent should exhibit high fidelity for primary amines while demonstrating minimal off-target reactivity.
This guide introduces this compound, a commercially available compound, and explores its potential as a specific reagent for primary amines. We will delve into its proposed reaction mechanism, present a framework for evaluating its specificity, and compare its performance to widely-used amine-reactive chemistries.
The Chemistry of this compound
This compound belongs to the amidine class of organic compounds. Amidines are characterized by the RC(NR)NR₂ functional group and are known to be strong bases.[1] The reactivity of the ethanimidamide moiety is central to its potential for amine modification.
Proposed Reaction Mechanism
We propose that 2-(Pyrrolidin-1-yl)ethanimidamide reacts with primary amines via a nucleophilic addition-elimination mechanism, resulting in the formation of a more substituted amidine. This reaction is conceptually similar to a transamidation reaction. The reaction is expected to proceed as follows:
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic carbon of the imidamide group.
-
Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking amine to one of the nitrogen atoms of the original imidamide.
-
Elimination: The leaving group, in this case, ammonia, is eliminated, and the C=N double bond is reformed, yielding the final N-substituted amidine product.
The reaction is likely favored by a slightly basic pH to ensure the primary amine is in its deprotonated, nucleophilic state.
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A Comparative Guide to Functional Assays for Confirming Protein Activity Following Modification by 2-(Pyrrolidin-1-yl)ethanimidamide Hydrochloride
In the landscape of chemical biology and drug discovery, the precise characterization of protein function after covalent modification is paramount. This guide provides an in-depth comparison of functional assays to confirm the activity of proteins modified by 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride. As a novel modifying agent, the exact mechanism of action of this compound is not yet extensively documented in peer-reviewed literature. Therefore, this guide will proceed based on the hypothesized reactivity of its ethanimidamide functional group, offering a robust framework for researchers to validate the functional consequences of such modifications.
The ethanimidamide group, a primary amidine, is predicted to act as an electrophile, potentially reacting with nucleophilic amino acid residues on the protein surface, such as the ε-amino group of lysine or the thiol group of cysteine. This covalent modification could alter the protein's structure, charge, and ultimately, its function. This guide will explore and compare key functional assays to rigorously test these potential outcomes.
Enzymatic Activity Assays: The Litmus Test for Catalytic Function
For protein targets that are enzymes, the most direct method to assess the impact of a modification is to measure their catalytic activity. These assays are foundational in pharmacology and biochemistry, providing a clear readout of functional integrity.
Causality Behind Experimental Choices: The choice of enzymatic assay is dictated by the enzyme's mechanism and substrate. The core principle is to provide the enzyme with its specific substrate and measure the rate of product formation or substrate depletion. A change in this rate post-modification is a direct indicator of the functional consequence of the covalent adduct.
Self-Validating System: A well-designed enzymatic assay includes multiple controls to ensure the observed effects are due to the modification. These include:
-
Unmodified Enzyme Control: Establishes the baseline activity.
-
Inhibitor/Activator Control: A known modulator of the enzyme to confirm the assay's responsiveness.
-
Compound Control: The modifying agent alone in the assay buffer to rule out interference with the detection method.
Experimental Protocol: Generic Spectrophotometric Enzyme Assay
-
Protein Modification: Incubate the target enzyme with varying concentrations of this compound for a defined period.
-
Removal of Excess Modifier: Use a desalting column or dialysis to remove any unreacted compound.
-
Protein Quantification: Determine the concentration of the modified protein using a standard method like the Bradford or BCA assay.[1][2]
-
Assay Preparation: In a microplate, add a buffered solution containing any necessary co-factors.
-
Initiation of Reaction: Add the specific substrate to all wells and then add the modified and unmodified enzyme to their respective wells.
-
Kinetic Reading: Measure the change in absorbance (or fluorescence) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each condition. Compare the V₀ of the modified enzyme to the unmodified control to determine the extent of inhibition or enhancement of activity.
Surface Plasmon Resonance (SPR): Quantifying Binding Interactions
When the protein's primary function is to bind to other molecules (e.g., other proteins, DNA, small molecules), SPR is a powerful technique to quantify these interactions in real-time and without the need for labels.
Causality Behind Experimental Choices: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. By immobilizing the modified protein, one can flow its binding partner (the analyte) over the surface and directly measure the association (kₐ) and dissociation (kₑ) rates. Any alteration in these kinetic parameters or the overall binding affinity (Kₑ) post-modification provides direct evidence of a functional change.
Self-Validating System:
-
Reference Flow Cell: An empty flow cell or one with an irrelevant immobilized protein is used to subtract non-specific binding and bulk refractive index changes.
-
Analyte Concentration Series: A range of analyte concentrations is used to ensure the binding is saturable and to accurately determine the kinetic constants.
Experimental Protocol: SPR-based Binding Assay
-
Protein Modification and Purification: As described in the enzymatic assay protocol.
-
Immobilization: Covalently immobilize the modified and unmodified protein on separate flow cells of an SPR sensor chip.
-
Analyte Injection: Inject a series of increasing concentrations of the analyte over the sensor surface.
-
Dissociation Phase: Flow buffer over the chip to monitor the dissociation of the analyte.
-
Regeneration: Inject a regeneration solution to remove all bound analyte, preparing the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and Kₑ.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
CETSA is a biophysical assay that allows for the direct assessment of a compound's binding to its target protein within intact cells or cell lysates.[3][4][5][6][7] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tₘ).
Causality Behind Experimental Choices: If this compound covalently modifies a target protein in cells, it should increase the thermal stability of that protein. By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, a shift in the melting curve compared to untreated cells confirms target engagement.
Self-Validating System:
-
Isothermal Dose-Response (ITDR): By heating at a constant temperature and varying the compound concentration, a dose-dependent stabilization can be observed, confirming a specific interaction.
-
Negative Control Protein: Monitoring a non-target protein should show no thermal shift, demonstrating the selectivity of the modification.
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle control.
-
Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the cell lysate and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Fractions: Centrifuge the samples to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the protein of interest using Western blotting with a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. Compare the curves from treated and untreated samples to determine the thermal shift.
Comparison of Functional Assays
| Assay Type | Principle | Information Provided | Advantages | Disadvantages |
| Enzymatic Activity Assay | Measures the rate of a catalyzed reaction. | Direct measure of catalytic function (inhibition/activation). | High sensitivity, direct functional readout, well-established protocols. | Only applicable to enzymes, requires specific substrates and detection methods. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon molecular binding. | Binding kinetics (kₐ, kₑ) and affinity (Kₑ). | Label-free, real-time data, provides detailed kinetic information. | Requires specialized equipment, protein immobilization can affect activity. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases protein thermal stability. | Target engagement in a cellular context.[3][4][5] | In-cell/in-situ measurement, no need for protein purification, label-free.[5] | Indirect measure of function, requires a specific antibody for detection (WB-based). |
Visualizing Experimental Workflows
Caption: Workflow for a generic spectrophotometric enzymatic assay.
Caption: Workflow for an SPR-based binding assay.
Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay.
Conclusion
Validating the functional consequences of protein modification by a novel agent like this compound requires a multi-faceted approach. While its precise mechanism of action awaits elucidation, the assays described here provide a robust toolkit for researchers. Enzymatic assays offer a direct measure of functional changes for catalytic proteins. SPR provides high-resolution data on binding interactions. CETSA confirms target engagement within the complex milieu of the cell. By judiciously selecting and combining these assays, researchers can move from the observation of a covalent modification to a confident understanding of its functional impact, a critical step in the development of new chemical probes and therapeutics.
References
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Activity-based proteomics - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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Re-Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2022). Retrieved January 20, 2026, from [Link]
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Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. - SciLifeLab Publications. (2021). Retrieved January 20, 2026, from [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015). Retrieved January 20, 2026, from [Link]
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A Senior Application Scientist's Guide to Assessing Protein-Ligand Interactions: A Comparative Analysis Using 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride
Introduction: The "Why" Behind the Workflow
In drug discovery and chemical biology, the introduction of a novel small molecule to a biological system is the start of a critical inquiry. The core question is not just if it interacts with a target protein, but how. Does it stabilize or destabilize the protein? Does it induce a conformational change? What are the energetic driving forces of the interaction? Answering these questions is fundamental to developing effective therapeutics and chemical probes.
This guide provides a comparative framework for assessing the structural and thermodynamic impact of a small molecule, using 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride as our case study. This compound, featuring a pyrrolidine scaffold common in bioactive molecules, serves as a representative candidate for which a full biophysical characterization is required.[1][2] We will move beyond a simple listing of techniques, instead presenting a logical, tiered approach that mirrors an efficient and rigorous research campaign—from high-throughput screening to deep mechanistic insight.
Tier 1: Initial Screening for Interaction and Stability
The first step is to efficiently determine if an interaction occurs and, if so, how it affects the target protein's overall thermal stability. The ideal technique for this phase is high-throughput, consumes minimal material, and provides a clear, actionable metric.
Comparative Technique: Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF), also known as the Thermal Shift Assay (TSA), is the workhorse for initial screening.[3] Its principle is elegant: a fluorescent dye that binds to hydrophobic regions of a protein is used.[4] As the protein is heated, it unfolds, exposing its hydrophobic core. The dye binds to these exposed regions and fluoresces intensely. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm), a direct indicator of its thermal stability. A ligand that binds and stabilizes the protein will increase the energy required to unfold it, resulting in a positive shift in the Tm (ΔTm).[5]
-
Expertise in Action: The choice of DSF as the primary screen is strategic. It is exceptionally rapid, allowing for the screening of hundreds of conditions or compounds in a single run on a standard qPCR instrument, and requires only micrograms of protein.[4] This makes it ideal for validating hits from larger, less direct screens or for initial characterization of a lead compound.
-
Trustworthiness through Controls: A DSF experiment is only as reliable as its controls. It is critical to run the protein without any ligand to establish a baseline Tm and to run the ligand in buffer without protein to ensure it doesn't contribute to the fluorescent signal.
-
Preparation:
-
Prepare a 2 mg/mL stock solution of the target protein in a suitable, degassed buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a 10 mM stock solution of this compound in the same buffer. Perform serial dilutions to create a concentration gradient (e.g., 5 mM, 1 mM, 500 µM, etc.).
-
Prepare a 5000X stock of SYPRO Orange dye in DMSO. Dilute it to 200X in the assay buffer.
-
-
Assay Plate Setup (96-well PCR plate):
-
For each reaction well, add components to a final volume of 20 µL:
-
10 µL of Protein Solution (to a final concentration of 2 µM).
-
5 µL of Compound Dilution (for final concentrations ranging from 1 µM to 100 µM). For the "protein alone" control, add 5 µL of buffer.
-
5 µL of 20X SYPRO Orange dye (for a final concentration of 5X).
-
-
Include a "dye + buffer" control to measure background fluorescence.
-
-
Instrument Run (qPCR Machine):
-
Seal the plate and centrifuge briefly to collect the contents.
-
Set the instrument to monitor fluorescence (e.g., using ROX channel).
-
Apply a thermal ramp from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.
-
Collect fluorescence data at each temperature interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The resulting curve will be sigmoidal.
-
Calculate the first derivative of the curve. The peak of the derivative plot corresponds to the Tm.
-
Calculate the ΔTm by subtracting the Tm of the protein-only control from the Tm of each protein-compound sample.
-
Tier 2: Characterizing Structural and Thermodynamic Impact
Once an interaction is confirmed via DSF, the next logical step is to understand the nature of that interaction in greater detail. This tier focuses on two key questions: Does the compound alter the protein's secondary structure? And what are the precise thermodynamics of the binding event?
Comparative Technique 1: Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[6] For proteins, the peptide backbone's regular, repeating structures (α-helices, β-sheets) produce distinct CD spectra in the far-UV range (190-250 nm).[7] Binding of a ligand like this compound that induces a conformational change will alter this spectrum, providing direct evidence of a structural rearrangement.[8]
-
Expertise in Action: While DSF shows if a ligand stabilizes, CD spectroscopy begins to show how. A significant spectral shift can indicate that the compound is not merely binding to a pre-formed pocket but is actively remodeling the protein's secondary structure, a critical insight for understanding its mechanism of action.[9]
Comparative Technique 2: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of biomolecular interactions.[10] It directly measures the heat released (exothermic) or absorbed (endothermic) as a ligand is titrated into a solution containing the protein.[11] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[12][13]
-
Expertise in Action: The thermodynamic signature (ΔH and ΔS) provides a deep understanding of the binding forces. For instance, a binding event driven by a large negative ΔH suggests strong hydrogen bonding and van der Waals interactions, whereas a positive TΔS suggests that the release of ordered water molecules from the binding interface is the primary driver (the hydrophobic effect). This level of detail is invaluable for lead optimization in drug development.[14]
The following diagram illustrates a logical workflow for characterizing a protein-ligand interaction, starting from a high-throughput screen and progressing to detailed biophysical analysis.
Caption: Tiered workflow for protein-ligand interaction analysis.
-
Sample Preparation (Crucial Step):
-
Dialyze the target protein extensively against the final assay buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0) to ensure perfect buffer matching. Reserve the final dialysis buffer for dissolving the compound.
-
Prepare a 20 µM solution of the protein in the matched buffer.
-
Prepare a 250 µM solution of this compound using the exact same final dialysis buffer.
-
Causality: Mismatched buffers, especially in pH or salt concentration, will generate large heats of dilution that can completely obscure the true binding signal.[13]
-
Degas both solutions for 10 minutes immediately before the run to prevent air bubbles.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell (~200 µL).
-
Load the compound solution into the injection syringe (~40 µL).
-
Set the experiment temperature (e.g., 25 °C).
-
Set the injection parameters: 1 initial injection of 0.4 µL (to be discarded in analysis) followed by 19 injections of 2 µL each, with 150-second spacing between injections to allow a return to baseline.
-
-
Data Analysis:
-
The raw data is a plot of thermal power (µcal/sec) versus time. Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of [Ligand]/[Protein].
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, and ΔH.
-
Calculate the Gibbs Free Energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Comparative Summary of Techniques
The choice of technique depends entirely on the experimental question. The table below provides a direct comparison to guide this decision-making process.
| Feature | Differential Scanning Fluorimetry (DSF) | Circular Dichroism (CD) | Isothermal Titration Calorimetry (ITC) | Bio-Layer Interferometry (BLI) |
| Primary Output | Melting Temperature (Tm) shift | Secondary structure content | Affinity (KD), Enthalpy (ΔH), Stoichiometry (n) | Association (ka) & Dissociation (kd) rates, KD |
| Throughput | High (96/384-well) | Low to Medium | Low | Medium (8/16 channels) |
| Protein Req. | Low (~2-5 µ g/well ) | Medium (~20-50 µg) | High (~50-100 µg) | Low to Medium (requires immobilization) |
| Key Advantage | Fast, excellent for screening | Directly probes conformational changes | Gold standard for thermodynamics; label-free | Real-time kinetics; label-free[15][16] |
| Key Limitation | Indirect; prone to dye interference[3] | Does not identify binding site | Low throughput; requires high concentrations | Immobilization can affect protein activity |
Hypothetical Data Analysis
Let's assume we run our target protein through this workflow with this compound. The data might look like this:
| Experiment | Parameter Measured | Result | Interpretation |
| DSF | ΔTm | +5.2 °C | The compound significantly stabilizes the protein upon binding. |
| CD Spec. | % Change in α-helix | -8% | Binding induces a measurable conformational change, reducing helicity. |
| ITC | KD | 2.5 µM | The interaction is of moderate affinity. |
| ΔH | -8.5 kcal/mol | The binding is enthalpically driven (favorable). | |
| -TΔS | +2.3 kcal/mol | The binding is entropically opposed (unfavorable). |
References
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- Unchained Labs. (n.d.). Differential Scanning Fluorimetry (DSF). Unchained Labs. [URL: https://www.unchainedlabs.
- Pantsar, T., & Poso, A. (2018). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/128362/]
- Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry for studying protein–ligand interactions. Nature Protocols, 1(1), 186–191. [URL: https://www.
- Wlodawer, A., Dauter, Z., & Minor, W. (2017). Methods of probing the interactions between small molecules and disordered proteins. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5403562/]
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. [URL: https://www.
- Shah, N. B., & Duncan, T. M. (2014). Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. Journal of Visualized Experiments, (84), e51383. [URL: https://www.jove.com/t/51383/bio-layer-interferometry-for-measuring-kinetics-protein-protein]
- Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [URL: https://cmi.hms.harvard.edu/itc]
- Virtual Labs IIT Kharagpur. (n.d.). Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). Virtual Labs IIT Kharagpur. [URL: http://vlabs.iitkgp.ac.in/exp8/index.html]
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Safety Operating Guide
Navigating the Disposal of 2-(Pyrrolidin-1-yl)ethanimidamide Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride, a compound that, while not extensively characterized in public safety literature, can be managed responsibly by adhering to established principles of chemical waste management for related substances.
Immediate Safety and Spill Management: The First Line of Defense
Before initiating any disposal procedure, ensuring the availability and proper use of personal protective equipment (PPE) is critical. The consistent recommendation for handling pyrrolidine derivatives and hydrochloride salts is the use of chemical-resistant gloves, protective clothing, and eye/face protection.[1][2][3][5] All handling of this compound, including preparation for disposal, should occur in a well-ventilated laboratory hood.[1][3][4]
In the event of a spill, the primary objective is to contain the material safely and prevent its spread. For solid this compound, carefully sweep the material to avoid generating dust and place it into a designated, clearly labeled, and sealed waste container.[4][6][7] If the compound is in a solution, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[3] Once absorbed, the material should be collected and placed into a suitable container for chemical waste.
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste stream. Under no circumstances should this compound be disposed of down the drain or in regular trash.[6][8]
1. Waste Characterization and Segregation:
-
Initial Assessment: Based on the known hazards of similar compounds, this compound should be considered a hazardous chemical waste.
-
Segregation: This waste must be segregated from other laboratory waste streams. Do not mix it with non-hazardous waste or other incompatible chemical wastes. Keep it in a dedicated, closed, and properly labeled container.
2. Containerization and Labeling:
-
Primary Container: The waste should be stored in a container that is compatible with the chemical. For solids, a securely sealed polyethylene or glass bottle is appropriate. For solutions, ensure the container material is resistant to the solvent used.
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Harmful," "Irritant"). The date of waste generation should also be included.
3. Storage Prior to Disposal:
-
Location: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from heat sources or incompatible materials.
-
Duration: Adhere to your institution's and local regulations regarding the maximum allowable time for storing hazardous waste in the laboratory before it is collected for disposal.
4. Final Disposal:
-
Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[1][2][5][6] These companies have the expertise and facilities to manage chemical waste in an environmentally sound and legally compliant manner.
-
Incineration: For organic compounds like this, high-temperature incineration in a facility equipped with afterburners and scrubbers is a common and effective disposal method. This process ensures the complete destruction of the compound and minimizes the release of harmful byproducts. Some safety data for related compounds suggest the possibility of dissolving the material in a combustible solvent before incineration.
Visualizing the Disposal Decision Process
To aid in understanding the critical steps of the disposal workflow, the following diagram outlines the decision-making process from initial handling to final disposal.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride
This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride (CAS No: 1373232-26-8), also known as Cl-amidine hydrochloride[1]. As a research chemical with a defined hazard profile, adherence to rigorous safety procedures is not merely a recommendation but a prerequisite for ensuring personnel safety and maintaining experimental integrity. This document is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to a self-validating safety system.
Hazard Profile and Foundational Risk Assessment
Understanding the inherent risks of a compound is the first step in developing a robust safety plan. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures[1][2].
Table 1: GHS Hazard Classification
| Hazard Classification | Hazard Code | Description | Practical Implication in the Lab |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] | Ingestion can lead to acute health effects. Strict prohibition of eating, drinking, or smoking in the lab is critical[1]. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2] | Direct contact with the solid or solutions can cause dermatitis or irritation. Impervious gloves and lab coats are mandatory[1]. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1][2] | The powder is a significant splash or aerosol hazard to the eyes, potentially causing serious damage. Chemical splash goggles are essential[1]. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][2] | Inhalation of the fine powder can irritate the respiratory tract. All weighing and handling of the solid must be done in a ventilated enclosure[1]. |
The compound's signal word is "Warning," and it uses the GHS07 pictogram (exclamation mark), indicating that it presents a significant hazard but is not acutely fatal or corrosive[1][2]. This profile demands a multi-layered approach to personal protective equipment (PPE).
Core PPE Requirements: A Task-Based Approach
The selection of PPE is not static; it must adapt to the specific task being performed. The primary risks with this compound are the inhalation of fine powder and direct contact with skin or eyes.
Table 2: Recommended PPE by Laboratory Task
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Single pair of nitrile gloves | Safety glasses with side shields | Standard lab coat | Not typically required |
| Weighing Solid Compound | Double-layered, chemical-resistant nitrile gloves[3] | Chemical splash goggles[1] | Disposable, fluid-resistant gown over a lab coat[3] | NIOSH-approved N95 respirator or higher, used within a chemical fume hood[4] |
| Preparing Solutions | Double-layered, chemical-resistant nitrile gloves | Chemical splash goggles and face shield[4] | Disposable, fluid-resistant gown over a lab coat | Work within a chemical fume hood |
| Spill Cleanup | Heavy-duty nitrile or neoprene gloves | Chemical splash goggles and face shield | Impervious, disposable gown or apron | NIOSH-approved respirator with particulate and organic vapor cartridges |
| Waste Disposal | Chemical-resistant nitrile gloves | Safety glasses with side shields | Standard lab coat | Not typically required if waste is properly contained |
Causality Behind PPE Choices:
-
Hand Protection: Double-gloving is mandated during high-risk activities like weighing and solution preparation.[3] This provides a critical safety buffer; if the outer glove is compromised, the inner layer still offers protection. Gloves must be inspected before use and changed every 30-60 minutes or immediately upon contamination[3][4].
-
Eye and Face Protection: Because the compound is a fine powder and an eye irritant, standard safety glasses are insufficient.[1][4] Chemical splash goggles that form a seal around the eyes are required to protect against airborne particulates and splashes.[1] A face shield should be added when preparing solutions due to the increased risk of splashing.[4]
-
Respiratory Protection: The hydrochloride salt form is often a light, easily aerosolized powder. The H335 classification (may cause respiratory irritation) makes respiratory protection a necessity when handling the solid outside of a contained system.[1] All weighing must be performed in a chemical fume hood or a ventilated powder enclosure to control exposure. An N95 respirator provides an additional layer of personal protection against inhaling fine particles.[4]
-
Body Protection: A disposable gown worn over a standard lab coat prevents the compound from contaminating personal clothing and skin.[1][3] These gowns should be shown to resist chemical permeability and must be changed every 2-3 hours or if contaminated.[3]
Operational Plans: From Preparation to Disposal
A self-validating safety protocol integrates PPE with procedural controls. The following workflow outlines the critical steps for handling this compound.
Workflow for Safe Handling
Caption: End-to-end workflow for handling the hydrochloride compound.
Step-by-Step Handling Protocol
-
Preparation and Area Setup:
-
Confirm that a current Safety Data Sheet (SDS) is accessible.
-
Designate a work area inside a certified chemical fume hood.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, vortexer) and the spill kit before bringing the chemical into the hood.
-
Don the appropriate PPE as specified in Table 2 for the intended task.
-
-
Handling the Solid Compound (Weighing):
-
Place an analytical balance inside the fume hood or use a powder-containment enclosure.
-
Gently open the container, avoiding any puff of powder. Do not tap the container.
-
Use a dedicated spatula to carefully transfer the desired amount of solid to a weigh boat.
-
Close the primary container tightly immediately after weighing.
-
Record the weight and proceed to the next step within the hood.
-
-
Spill Response Protocol:
-
Evacuate: Alert others and evacuate the immediate area if the spill is large or outside of a fume hood.
-
Protect: Ensure you are wearing full PPE, including respiratory protection, before re-entering the area.[1]
-
Contain: For a solid spill, gently cover it with an absorbent material like diatomite or a universal binder to prevent it from becoming airborne.[1] Do not dry sweep.
-
Clean: Carefully scoop the material into a labeled hazardous waste container.[5]
-
Decontaminate: Wipe the spill area with alcohol and then soap and water.[1] Dispose of all cleaning materials as hazardous waste.
-
Disposal and Decontamination Plan
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.
Waste Stream Management
Caption: Segregation of waste streams for compliant disposal.
Decontamination and Disposal Protocol:
-
Equipment Decontamination: All non-disposable equipment (spatulas, glassware) should be rinsed with a suitable solvent (e.g., alcohol) inside the fume hood.[1] Collect this rinse as hazardous liquid waste. Then, wash the equipment with soap and water.
-
Work Surface Decontamination: After completing work, wipe down the entire interior of the fume hood with alcohol, followed by a soap and water solution.[1]
-
Waste Segregation:
-
Solid Waste: All contaminated disposable items, including gloves, gowns, weigh boats, and cleaning materials, must be placed in a clearly labeled, sealed container for solid hazardous waste.[5][6]
-
Liquid Waste: Unused solutions and the initial solvent rinses must be collected in a compatible, sealed, and labeled hazardous liquid waste container.[6]
-
-
Final Disposal: All waste must be disposed of through an approved institutional or commercial waste disposal program in accordance with all local, state, and federal regulations.[5][6][7] Do not discharge to drains or the environment.[1][5]
By integrating this comprehensive PPE strategy with meticulous operational and disposal plans, researchers can confidently and safely handle this compound, upholding the highest standards of laboratory safety and scientific excellence.
References
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- Enamine. (n.d.). Safety Data Sheet - this compound.
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- Labsolu. (n.d.). This compound.
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- Sigma-Aldrich. (2025). Safety Data Sheet.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
